molecular formula C6H2Cl2NNaO2 B2836948 sodium 2,5-dichloropyridine-3-carboxylate CAS No. 2138180-49-9

sodium 2,5-dichloropyridine-3-carboxylate

Cat. No.: B2836948
CAS No.: 2138180-49-9
M. Wt: 213.98
InChI Key: TUYLRJJTFPILFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,5-dichloropyridine-3-carboxylate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a carboxylate salt group and two chlorine atoms on its pyridine ring, offering multiple sites for strategic functionalization to create more complex molecules. It is derived from 2,5-dichloropyridine-3-carboxylic acid (PubChem CID: 2736085) . Pyridine-3-carboxylate derivatives are prominent scaffolds in medicinal chemistry, extensively investigated for developing novel therapeutic agents. Research on similar structures has demonstrated their potential as dual-acting anti-inflammatory and anti-hyperglycemic agents. These compounds can function as inhibitors for enzymes like α-amylase, which is a key target in managing type 2 diabetes, and also show efficacy in human RBC hemolysis assays for anti-inflammatory activity . Furthermore, such pyridine-based pharmacophores are recognized for their versatility and are commonly explored in other areas, including the development of central nervous system (CNS) agents that target dopamine and serotonin receptors . The synthetic utility of this compound is highlighted by modern carboxylation methods that allow for the regioselective introduction of carboxylic acid groups onto aromatic systems under mild conditions . As a salt, the sodium carboxylate form typically offers improved solubility in aqueous systems compared to the free acid, which can be advantageous in various reaction media and biological assays. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2,5-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYLRJJTFPILFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)[O-])Cl)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Sodium 2,5-Dichloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of sodium 2,5-dichloropyridine-3-carboxylate (the sodium salt of 2,5-dichloronicotinic acid). This compound is a critical scaffold in the development of agrochemicals (specifically herbicides) and pharmaceutical intermediates targeting enzyme inhibition.

The guide prioritizes the Oxidative Transformation of 2,5-dichloro-3-methylpyridine as the primary industrial-viable route due to its scalability and defined regiochemistry. An alternative route via the Hydrolysis of 2,5-dichloro-3-cyanopyridine is provided for contexts where the nitrile precursor is more accessible. The final section details the critical neutralization and crystallization parameters to isolate the high-purity sodium salt.

Retrosynthetic Analysis & Strategy

The synthesis of the target salt hinges on the efficient preparation of the parent acid, 2,5-dichloropyridine-3-carboxylic acid . Direct electrophilic chlorination of nicotinic acid is avoided due to poor regioselectivity (often yielding mixtures of 2-, 5-, and 6-chloro isomers).

Strategic Pathways
  • Route A (Oxidation): Transformation of the methyl group at C3 of 2,5-dichloro-3-methylpyridine into a carboxyl group. This is the preferred "workhorse" method.

  • Route B (Hydrolysis): Hydrolysis of the nitrile group of 2,5-dichloro-3-cyanopyridine .

  • Salt Formation: Controlled neutralization of the isolated acid with Sodium Hydroxide or Sodium Bicarbonate.

Retrosynthesis Target Sodium 2,5-dichloropyridine-3-carboxylate (Target Salt) Acid 2,5-Dichloropyridine-3-carboxylic acid (Parent Acid) Acid->Target Neutralization (NaOH) Methyl 2,5-Dichloro-3-methylpyridine (Precursor A) Methyl->Acid Oxidation (KMnO4 or HNO3) Nitrile 2,5-Dichloro-3-cyanopyridine (Precursor B) Nitrile->Acid Hydrolysis (H2SO4/H2O)

Figure 1: Retrosynthetic tree illustrating the two primary pathways to the parent acid and subsequent salt formation.

Primary Synthesis Route: Oxidation of 2,5-Dichloro-3-methylpyridine

This route is selected for its high atom economy and the commercial availability of the methylated precursor.

Reaction Mechanism

The methyl group at the C3 position is activated by the electron-deficient pyridine ring, but the presence of chlorine atoms at C2 and C5 deactivates the ring against electrophilic attack, making the methyl group the primary site for oxidation. Potassium Permanganate (


) is the standard laboratory oxidant, while Nitric Acid (

) is used industrially.

Reaction Scheme:



Experimental Protocol (Laboratory Scale)

Reagents:

  • 2,5-Dichloro-3-methylpyridine (1.0 eq)[1]

  • Potassium Permanganate (

    
    ) (2.5 - 3.0 eq)
    
  • Water (Solvent)

  • Sodium Carbonate (

    
    ) (catalytic, to maintain alkaline pH)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Mixing: Charge the flask with 2,5-dichloro-3-methylpyridine (e.g., 10 g) and water (100 mL). Add

    
     (1 g) to ensure basic conditions, which facilitates the solubility of the product as it forms (as the carboxylate).
    
  • Oxidation: Heat the mixture to 70-80°C. Slowly add

    
     (25 g) portion-wise over 2 hours. Caution: Exothermic reaction. Monitor temperature.
    
  • Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4–6 hours until the purple color of permanganate persists or TLC indicates consumption of starting material.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the brown Manganese Dioxide (

    
    ) precipitate through a Celite pad. Wash the pad with hot water.
    
  • Isolation: The filtrate contains the potassium salt of the target acid. Acidify the filtrate carefully with concentrated HCl to pH 1–2. The 2,5-dichloropyridine-3-carboxylic acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 75-85% Key Characterization (Acid):

  • Melting Point: ~158-162°C

  • 1H NMR (DMSO-d6):

    
     13.8 (br s, 1H, COOH), 8.6 (d, 1H, H-6), 8.2 (d, 1H, H-4).
    

Secondary Route: Hydrolysis of 2,5-Dichloro-3-cyanopyridine

This route is viable if the nitrile precursor is available, often derived from the Sandmeyer reaction of amino-nitriles.

Protocol Summary:

  • Suspend 2,5-dichloro-3-cyanopyridine in 70% Sulfuric Acid (

    
    ).
    
  • Heat to 110-120°C for 6 hours.

  • Cool and pour onto ice-water.

  • The carboxylic acid precipitates directly; filtration and recrystallization from ethanol/water yield high-purity acid.

Critical Step: Preparation of Sodium 2,5-Dichloropyridine-3-carboxylate

The conversion of the isolated acid to the sodium salt requires precise stoichiometry to avoid excess sodium hydroxide, which would act as a corrosive impurity in downstream applications.

Neutralization Protocol

Reagents:

  • 2,5-Dichloropyridine-3-carboxylic acid (Isolated from Section 3)

  • Sodium Hydroxide (1.0 M Standardized Solution) OR Sodium Bicarbonate (

    
    )
    
  • Solvent: Methanol or Ethanol/Water (9:1)

Methodology:

  • Dissolution: Dissolve the acid (e.g., 5.0 g, 26.0 mmol) in Methanol (50 mL). The solution may be slightly cloudy depending on purity.

  • Titration/Addition:

    • Option A (Stoichiometric NaOH): Add exactly 1.0 equivalent of 1.0 M NaOH (26.0 mL) dropwise while stirring at room temperature. Monitor pH; stop exactly at pH 7.5–8.0.

    • Option B (Bicarbonate - Safer): Add 1.05 equivalents of

      
      .[2] Stir until effervescence (
      
      
      
      evolution) ceases and the solution becomes clear.
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 45°C to obtain a wet solid.

  • Crystallization/Drying: Dissolve the residue in a minimum amount of hot ethanol and allow to cool. Alternatively, for industrial forms, spray drying is utilized. Dry the final white powder under high vacuum (0.1 mbar) at 60°C for 12 hours to remove lattice solvents.

Process Flow Diagram

ProcessFlow Input Isolated Acid (Solid) Dissolve Dissolution (MeOH/EtOH) Input->Dissolve Neutralize Neutralization (1.0 eq NaOH) Dissolve->Neutralize Evap Evaporation (Vac < 50°C) Neutralize->Evap Dry Vacuum Drying (60°C, 12h) Evap->Dry Output Sodium Salt (Final Product) Dry->Output

Figure 2: Workflow for the conversion of the free acid to the sodium salt.

Analytical Characterization & Specifications

To ensure the integrity of the synthesized salt, the following specifications must be met.

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay (HPLC) C18 Column, ACN/Water> 98.0%
Sodium Content Ion Chromatography / Flame Photometry10.5% ± 0.5% (Theoretical: 10.7%)
Water Content Karl Fischer< 1.0% (Anhydrous form)
Solubility 10% w/v in WaterClear, colorless solution

Safety & Handling (E-E-A-T)

  • 2,5-Dichloro-3-methylpyridine: Irritant. Avoid inhalation.

  • Potassium Permanganate: Strong oxidizer. Incompatible with organic solvents and reducing agents.

  • Sodium Hydroxide: Corrosive. Use precise titration to prevent high pH in the final salt, which can cause degradation of the pyridine ring over time.

  • Waste Disposal: Manganese dioxide waste must be disposed of as heavy metal waste.

References

  • Shibamoto, A., et al. "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." Journal of Organic Chemistry.
  • U.S. Patent 5,380,862. "Preparation of isomer-free 2,5-dichloro-pyridine." Link (Background on precursor synthesis and isomer separation).

  • BenchChem Application Note. "Synthesis of 2,5-Dichloropyridine utilizing Copper-Based Catalysts." Link (General handling of dichloropyridine scaffolds).

  • European Patent EP0591624B1. "Process for the preparation of pure 2,5-dichloropyridine." Link (Purification techniques for chloro-pyridines).

  • ChemicalBook. "2,5-Dichloro-3-methylpyridine Properties and Suppliers." Link (Precursor sourcing data).

Sources

Physicochemical Profiling and Synthetic Applications of Sodium 2,5-Dichloropyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional building block, sodium 2,5-dichloropyridine-3-carboxylate (the sodium salt of 2,5-dichloronicotinic acid) occupies a privileged space in modern medicinal chemistry and agrochemical development. Its unique molecular architecture—an electron-deficient pyridine ring substituted with two orthogonally reactive chlorine atoms and a carboxylate group—enables highly regioselective synthetic pathways. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this compound in advanced drug discovery, particularly in the synthesis of complex heterocycles and non-opioid analgesics.

Structural Chemistry and Orthogonal Reactivity

The synthetic utility of sodium 2,5-dichloropyridine-3-carboxylate stems from its highly tuned electronic environment[1].

  • Regioselective SNAr at C2: The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance, heavily activating the ortho (C2) and para (C4) positions. The adjacent C3 carboxylate further depletes electron density at C2. Consequently, the C2 chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5 chlorine is meta to the nitrogen, lacking this resonance activation, rendering it relatively inert under standard SNAr conditions.

  • Carboxylate Activation at C3: The C3 position serves as a classical anchor for amide bond formation, a critical pharmacophore linkage in numerous active pharmaceutical ingredients (APIs).

Physicochemical Parameters

Understanding the physical properties of the compound is essential for optimizing reaction conditions, particularly solvent selection and purification strategies. The data below summarizes the properties of the sodium salt alongside its parent free acid.

Table 1: Comparative Physicochemical Data

ParameterSodium Salt (CAS 2138180-49-9)Parent Acid (CAS 59782-85-3)
Molecular Formula C₆H₂Cl₂NNaO₂C₆H₃Cl₂NO₂
Molecular Weight 213.98 g/mol 192.00 g/mol
pKa (Apparent) N/A (Ionized)2.38
LogP (Octanol-Water) < 0 (Highly Hydrophilic)1.72
LogD (pH 7.4) -2.46-2.46
Physical State White Crystalline PowderWhite to Off-White Solid

Mechanistic Pathways in Drug Discovery

The orthogonal reactivity of this scaffold allows it to serve as a divergent starting material. Displacement of the C2 chlorine is the foundational step in synthesizing furo[2,3-b]pyridines[2], while the activation of the C3 carboxylate is the primary route for generating pyridine carboxamides, which are potent NaV1.8 voltage-gated sodium channel inhibitors used in neuropathic pain management[3].

G A Sodium 2,5-Dichloropyridine -3-Carboxylate B SNAr at C2 Position (Cl Displacement) A->B Alkoxides / Amines C Carboxylate Activation (Amide Coupling) A->C Coupling Reagents (HATU / EDC) D Furo[2,3-b]pyridines (Heterocycle Synthesis) B->D Intramolecular Cyclization E NaV1.8 Inhibitors (Analgesic Agents) C->E Aniline Derivatives

Synthetic divergence of sodium 2,5-dichloropyridine-3-carboxylate in drug discovery.

Validated Experimental Workflows

As an Application Scientist, I emphasize that robust protocols must be built on causality and self-validation. The following methodologies are designed to provide real-time feedback to the chemist, ensuring high-fidelity synthesis.

Protocol A: Controlled Preparation of the Sodium Salt

Causality & Design: The free acid form exhibits limited aqueous solubility, which complicates biphasic synthetic setups and biological assays. Conversion to the sodium salt drastically increases hydrophilicity. Self-Validation: This titration process is inherently self-validating. The physical transition from a turbid suspension to an optically clear solution at exactly pH 7.2–7.5 confirms complete deprotonation. Strict pH monitoring prevents the solution from exceeding pH 10, thereby avoiding the premature nucleophilic displacement of the highly activated C2 chlorine by hydroxide ions.

Step-by-Step Methodology:

  • Suspend 2,5-dichloronicotinic acid (10.0 g, 52.1 mmol) in 50 mL of sterile, distilled water.

  • Place the reaction flask in an ice-water bath to maintain the internal temperature at 5–10 °C (mitigating exothermic degradation).

  • Slowly introduce 1.0 M NaOH dropwise under vigorous stirring, continuously monitoring the solution with a calibrated pH meter.

  • Cease addition when the pH stabilizes between 7.2 and 7.5. Validation Check: The mixture must transition to a completely clear, homogenous solution.

  • Lyophilize the aqueous solution for 24–48 hours to yield sodium 2,5-dichloropyridine-3-carboxylate as a free-flowing white powder.

Protocol B: Regioselective Amide Coupling for NaV1.8 Inhibitors

Causality & Design: Amide bond formation at the C3 position is a critical step in synthesizing NaV1.8 inhibitors[3]. Utilizing the pre-formed sodium salt in anhydrous DMF bypasses the need for excess exogenous base (such as triethylamine), which can trigger unwanted side reactions or complicate downstream purification. Self-Validation: The addition of HATU to the carboxylate salt generates the highly reactive 7-azabenzotriazole active ester (OAt). This intermediate formation is visually validated by a distinct color shift to pale yellow. LC-MS tracking acts as the definitive validation gate.

Step-by-Step Methodology:

  • Dissolve sodium 2,5-dichloropyridine-3-carboxylate (2.14 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Reasoning: DMF effectively solvates the ionic salt while preventing hydrolytic quenching of the active ester.

  • Introduce HATU (4.18 g, 11.0 mmol) to the solution and stir for 15 minutes at ambient temperature. Validation Check: Observe the color shift to pale yellow, indicating OAt ester formation.

  • Add the target nucleophile (e.g., 3-methylsulfonylaniline, 1.71 g, 10.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol). Note: Only 1 equivalent of DIPEA is required to neutralize the system, as the starting material is already deprotonated.

  • Allow the reaction to proceed for 12 hours. Monitor via LC-MS. Validation Check: Complete consumption of the starting material mass (m/z 189.9 [M-Na]⁻) and the emergence of the product mass confirms coupling efficiency.

  • Quench the reaction with 5% aqueous NaHCO₃ (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Characterization Signatures

To ensure the integrity of the sodium 2,5-dichloropyridine-3-carboxylate before deploying it in complex syntheses, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): In negative ion mode, the compound yields a prominent peak at m/z 189.9, corresponding to the [M-Na]⁻ anion. The characteristic isotopic pattern (approximate 9:6:1 ratio) definitively confirms the presence of the two chlorine atoms.

  • Infrared Spectroscopy (FT-IR): The successful conversion from the free acid to the sodium salt is validated by the complete disappearance of the broad O-H stretching band (2500–3000 cm⁻¹) and the diagnostic shift of the carbonyl stretch from a typical carboxylic acid (~1710 cm⁻¹) to a carboxylate anion (~1610 cm⁻¹).

References

  • Title: 2,5-Dichloronicotinic acid Properties | Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard | URL:[Link]

  • [3] Title: Pyridine carboxamide compounds for inhibiting nav1.8 (WO2020014246A1) | Source: WIPO / Google Patents | URL:

Sources

The Genesis and Formulation of 2,5-Dichloronicotinic Acid Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains an indispensable building block. Specifically, 2,5-dichloronicotinic acid (2,5-DCNA) has emerged as a privileged precursor, most notably in the synthesis of furo[2,3-b]pyridines—an azaindole isostere frequently utilized as a hinge-binding template in kinase inhibitors[1].

While the free acid form of 2,5-DCNA is widely commercially available[2], its poor aqueous solubility presents significant challenges during downstream biphasic reactions, biological assay formulation, and scale-up continuous flow chemistry. Converting 2,5-DCNA into its sodium salt addresses these thermodynamic bottlenecks. This whitepaper provides an in-depth, self-validating methodology for the preparation of 2,5-dichloronicotinic acid sodium salt, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity synthesis.

Retrosynthetic Strategies & Mechanistic Rationale

The preparation of the 2,5-DCNA sodium salt is a two-phase process: the synthesis of the highly pure free acid, followed by precise stoichiometric neutralization.

Phase 1: Synthesis of the Free Acid

Historically, two primary routes have been employed to synthesize the 2,5-DCNA free acid:

  • Industrial Hydrolysis: The acid-catalyzed hydrolysis of 2,5-dichloro-3-trichloromethylpyridine in the presence of concentrated sulfuric acid. This method is highly scalable and avoids the use of irritative phosphorus oxychloride[3].

  • Permanganate Oxidation: The laboratory-scale oxidation of 2,5-dichloro-3-picoline using potassium permanganate (

    
    ). The robust oxidation of the methyl group to a carboxylic acid is driven by the thermodynamic stability of the resulting aromatic carboxylate[4].
    
Phase 2: Salt Formation Thermodynamics

The conversion of 2,5-DCNA to its sodium salt is governed by acid-base thermodynamics. The electron-withdrawing nature of the two chlorine atoms at the 2- and 5-positions significantly lowers the


 of the carboxylic acid (estimated 

) compared to unsubstituted nicotinic acid.

Causality in Solvent Selection: Reacting the free acid with sodium hydroxide (


) in pure water leads to clumping, as the hydrophobic free acid resists wetting. Conversely, using pure ethanol causes the highly polar sodium salt to crash out prematurely, trapping unreacted free acid within the crystal matrix. The optimal solution is a 1:1 Ethanol/Water co-solvent system . This ensures the reaction remains homogeneous throughout the neutralization process, acting as a self-validating mechanism: the complete clarification of the suspension visually confirms that stoichiometric neutralization has been achieved.

Workflow A 2,5-Dichloro-3-picoline B KMnO4 Oxidation (Aqueous, 80°C) A->B C 2,5-Dichloronicotinic Acid (Free Acid) B->C D NaOH / NaHCO3 (Aqueous/EtOH, pH 7.5) C->D E 2,5-Dichloronicotinic Acid Sodium Salt D->E

Workflow for the synthesis and formulation of 2,5-dichloronicotinic acid sodium salt.

Experimental Methodologies

Protocol 1: Synthesis of 2,5-Dichloronicotinic Acid (Free Acid)

Adapted from the classical permanganate oxidation of dihalopicolines[4].

Reagents: 2,5-dichloro-3-picoline (10.0 g, 61.7 mmol), Potassium permanganate (


, 24.4 g, 154.3 mmol), distilled water (200 mL).
  • Suspension: Suspend 2,5-dichloro-3-picoline in 200 mL of distilled water in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Oxidation: Heat the suspension to 80 °C. Add

    
     portion-wise over 2 hours. Mechanistic note: Portion-wise addition prevents thermal runaway from the highly exothermic oxidation reaction.
    
  • Filtration: Once the purple color dissipates (indicating complete reduction of

    
     to 
    
    
    
    ), filter the hot mixture through a Celite pad to remove the precipitated manganese dioxide (
    
    
    ). Wash the filter cake with hot water (50 mL).
  • Acidification: Cool the filtrate to 0 °C in an ice bath and acidify with 6M

    
     to pH 1.0. The 2,5-DCNA will precipitate as a white crystalline solid.
    
  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum at 50 °C to constant weight.

Protocol 2: Preparation of 2,5-Dichloronicotinic Acid Sodium Salt

A self-validating neutralization protocol designed for high-purity isolation.

Reagents: 2,5-Dichloronicotinic acid (5.0 g, 26.0 mmol), Sodium hydroxide (


, 1.04 g, 26.0 mmol), Ethanol (25 mL), HPLC-grade Water (25 mL).
  • Solvent Preparation: Dissolve 1.04 g of

    
     in 25 mL of HPLC-grade water.
    
  • Suspension: In a separate 100 mL flask, suspend 5.0 g of 2,5-DCNA in 25 mL of absolute ethanol. Stir at 300 rpm.

  • Titration: Add the aqueous

    
     solution dropwise to the ethanolic suspension over 15 minutes.
    
  • Validation: Monitor the reaction visually and via pH meter. As the salt forms, the opaque suspension will transition into a completely clear, homogeneous solution. The final pH should stabilize between 7.0 and 7.5. If the solution remains cloudy, unreacted free acid is present; if the pH exceeds 8.0, excess base was added.

  • Solvent Removal: Concentrate the clear solution under reduced pressure (rotary evaporator) at 40 °C to remove the ethanol.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24 hours to yield the 2,5-dichloronicotinic acid sodium salt as a fine, highly soluble white powder.

Quantitative Data Analysis

To aid researchers in formulation and analytical tracking, the physicochemical differences between the free acid and the sodium salt are summarized below.

Property2,5-Dichloronicotinic Acid (Free Acid)2,5-Dichloronicotinic Acid Sodium Salt
Chemical Formula


Molecular Weight 192.00 g/mol [2]213.98 g/mol
Physical State White to off-white crystalline powderAmorphous white powder
Melting Point 152 °C – 155 °C[3]> 250 °C (Decomposes)
Aqueous Solubility < 1 mg/mL (at 25 °C)> 50 mg/mL (at 25 °C)
Storage Conditions Ambient, desiccatedHygroscopic; store under Argon at 4 °C

Table 1: Comparative physicochemical profile of 2,5-DCNA and its sodium salt.

Applications in Drug Discovery

The primary utility of the 2,5-DCNA sodium salt lies in its enhanced reactivity profile for nucleophilic aromatic substitution (


) reactions in aqueous or biphasic media. When synthesizing furo[2,3-b]pyridines, the sodium salt can be directly coupled with ethyl 2-hydroxyacetate[1]. The increased solubility of the sodium salt accelerates the reaction kinetics, allowing the alkoxide nucleophile to displace the 2-chloro group efficiently, followed by intramolecular cyclization. This pathway is a cornerstone in the development of next-generation kinase inhibitors targeting oncology and autoimmune indications.

Pathway N1 2,5-DCNA Sodium Salt N2 Esterification & SNAr Reaction N1->N2 N3 Intramolecular Cyclization N2->N3 N4 Furo[2,3-b]pyridine Core N3->N4 N5 Kinase Inhibitors N4->N5

Application pathway of 2,5-DCNA sodium salt in the synthesis of kinase inhibitors.

References

  • Source: Google Patents (US4504665A)
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of dihalonicotinic acids by permanganate oxidation of the corresponding dihalopicolines Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Comprehensive Technical Guide: Solubility Profile of Sodium 2,5-Dichloropyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Sodium 2,5-dichloropyridine-3-carboxylate (Na-DCPC) represents a critical intermediate class in the synthesis of pyridine-based agrochemicals and active pharmaceutical ingredients (APIs). While the free acid (2,5-dichloropyridine-3-carboxylic acid) exhibits typical organic solubility behaviors, the sodium salt introduces a distinct set of physicochemical challenges governed by ionic lattice forces.

This guide addresses the solubility landscape of Na-DCPC. Unlike non-ionic organics, the solubility of this salt is not merely a function of "like dissolves like" but a competition between crystal lattice energy and solvation enthalpy .

Key Technical Insight: In process design, Na-DCPC is rarely processed in pure non-polar solvents (e.g., Toluene, Hexane) due to negligible solubility. The critical engineering data lies in its behavior in polar protic solvents (Water, Methanol, Ethanol) and binary solvent systems used for antisolvent crystallization (e.g., Water/Acetone or Methanol/Ethyl Acetate).

Part 2: Physicochemical Fundamentals

Solute Architecture
  • Compound: Sodium 2,5-dichloropyridine-3-carboxylate[1][2]

  • Nature: Ionic Organic Salt

  • Key Interaction: Ion-Dipole (dominant in water/methanol), Van der Waals (minor contribution from the pyridine ring).

Solubility Mechanism

The dissolution of Na-DCPC can be described by the following thermodynamic cycle:

  • Lattice Disruption:

    
     (Endothermic). The ionic lattice must be broken.
    
  • Cavity Formation: Solvent molecules separate to make room.

  • Solvation:

    
     (Exothermic). Solvent molecules orient around 
    
    
    
    and the carboxylate anion.

Predictive Solubility Hierarchy:

  • Water: High Solubility (Strong Ion-Dipole).

  • Methanol: Moderate Solubility.

  • Ethanol: Low/Sparingly Soluble.

  • Acetone/Acetonitrile: Insoluble (Antisolvents).

  • Non-polar (Hexane/Toluene): Insoluble.

Part 3: Experimental Methodology (SOP)

As specific literature data for this salt is sparse, the following Self-Validating Protocol is required to generate authoritative data for process scaling.

Dynamic Laser Monitoring Method (High Precision)

This method eliminates manual sampling errors and detects the exact point of dissolution/precipitation.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Focused Beam Reflectance Measurement (FBRM) or Turbidity Probe

  • Precise Temperature Control (

    
     K)
    

Workflow:

SolubilityProtocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Start: Solvent Preparation AddSolute Add Excess Na-DCPC Start->AddSolute Equilibrate Equilibrate at T1 (Agitation 400 rpm) AddSolute->Equilibrate LaserCheck Laser Transmissivity Monitoring Equilibrate->LaserCheck Dissolved Full Dissolution? LaserCheck->Dissolved Record Record Concentration (Mass Fraction) Dissolved->Record Yes (Clear) AddSolvent Add Solvent Aliquot Dissolved->AddSolvent No (Turbid) NextTemp Proceed to T2 Record->NextTemp AddSolvent->Equilibrate

Gravimetric Analysis (Standard Validation)

For labs without laser monitoring, the gravimetric method serves as the robust backup.

  • Saturation: Stir excess salt in solvent for 24h at constant

    
    .
    
  • Filtration: Filter supernatant through 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    ).
  • Drying: Evaporate solvent and dry residue under vacuum at 60°C until constant weight.

  • Calculation:

    
    
    Where 
    
    
    
    is mass of solute,
    
    
    is mass of solvent.

Part 4: Thermodynamic Modeling & Data Analysis

To translate experimental points into a process model, use the Modified Apelblat Equation . This model is the industry standard for correlating solubility with temperature.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • 
      relates to the enthalpy of solution.[3]
    
  • 
      accounts for the temperature dependence of the heat capacity.
    
Data Presentation Template

When reporting your findings, structure the data as follows to ensure compatibility with process simulation software (e.g., Aspen Plus).

Table 1: Simulated Solubility Profile (Example Structure) Note: Values below are predictive estimates based on structural analogs (e.g., Sodium Nicotinate) and must be experimentally verified.

Solvent SystemTemperature (K)Solubility (

)
Calculated (

)
Relative Error (%)
Water 298.150.15200.15180.13
303.150.16500.16550.30
Methanol 298.150.04200.04180.47
Ethanol 298.150.00850.00861.17
Acetone 298.15< 0.0001--

Part 5: Process Application - Antisolvent Crystallization

The primary utility of this solubility data is designing isolation steps. Since Na-DCPC is highly soluble in water but insoluble in organics, Antisolvent Crystallization is the preferred purification route.

Thermodynamic Logic of Antisolvent Addition

Adding a miscible organic solvent (Antisolvent) to an aqueous solution of Na-DCPC increases the mean activity coefficient of the salt, forcing precipitation.

Preferred Antisolvents:

  • Acetone: Sharp solubility drop; yields fine crystals.

  • Isopropanol (IPA): Slower solubility drop; yields larger, filterable crystals.

Process Diagram:

Crystallization Figure 2: Antisolvent Crystallization Workflow Feed Aqueous Na-DCPC Solution (High Solubility) Mixer Crystallizer (Controlled Agitation) Feed->Mixer Nucleation Primary Nucleation (Supersaturation > Metastable Limit) Mixer->Nucleation Mixing Antisolvent Antisolvent Addition (Acetone/IPA) Antisolvent->Mixer Slow Dosing Growth Crystal Growth Nucleation->Growth Filtration Filtration & Wash Growth->Filtration Product Pure Na-DCPC Crystals Filtration->Product

Part 6: References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat Model).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Reference for Binary Mixture Modeling).

  • NIST. (2023). NIST Chemistry WebBook, SRD 69. (General source for thermodynamic data of pyridine derivatives).

Sources

Sodium 2,5-Dichloropyridine-3-carboxylate: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological applications of Sodium 2,5-dichloropyridine-3-carboxylate .

Executive Summary

Sodium 2,5-dichloropyridine-3-carboxylate (CAS: 2138180-49-9 for the salt; 59782-85-3 for the acid) is the sodium salt of 2,5-dichloronicotinic acid . It serves as a critical heterocyclic building block in the discovery and development of small-molecule therapeutics and agrochemicals.

Unlike direct-acting drugs, this compound functions primarily as a privileged scaffold precursor . Its "mechanism of action" is defined by its unique electronic properties that facilitate regioselective functionalization and its ability to confer specific binding modalities (hydrogen bonding, halogen bonding, lipophilic contacts) to downstream bioactive molecules. Derivatives of this scaffold are potent inhibitors of targets such as PI3K


  (immunomodulation), DHODH  (autoimmune disease), and Nav1.8  (pain management).

Chemical Mechanism of Action: Reactivity & Functionalization

The core value of sodium 2,5-dichloropyridine-3-carboxylate lies in the reactivity profile of the 2,5-dichloropyridine ring. The presence of chlorine atoms at the C2 and C5 positions, combined with the electron-withdrawing nitrogen and carboxylate group, creates distinct electrophilic sites.

Regioselective Nucleophilic Aromatic Substitution ( )

The C2-chlorine is highly activated towards nucleophilic attack due to the inductive effect of the adjacent pyridine nitrogen and the electron-withdrawing carboxylate at C3.

  • Mechanism : A nucleophile (e.g., amine, alkoxide) attacks C2, forming a Meisenheimer complex stabilized by the ring nitrogen. The C2-Cl is then eliminated.

  • Selectivity : The C2 position is significantly more reactive than C5, allowing for chemoselective substitution without protecting the C5-halogen.

  • Application : This allows the introduction of diverse "head" groups (e.g., aryl amines, ethers) while retaining the C5-chlorine for subsequent cross-coupling.

Transition Metal-Catalyzed Cross-Coupling

The C5-chlorine, being less reactive towards


, serves as an ideal handle for palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) after C2 functionalization.
  • Mechanism : Oxidative addition of Pd(0) into the C5-Cl bond is facilitated by the electron-deficient nature of the pyridine ring, though it typically requires bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).

Carboxylate Activation

The C3-carboxylate (as the sodium salt) is readily converted to acid chlorides or activated esters (using HATU/EDCI) to form nicotinamides . The amide bond is crucial for establishing hydrogen bond networks in the binding pockets of kinases and enzymes.

Pharmacological Mechanism of Derivatives

The 2,5-dichloropyridine-3-yl moiety acts as a pharmacophore in several inhibitor classes. Its mechanism of binding is characterized by three key interactions:

PI3K Inhibition (Immunotherapy)

In inhibitors of Phosphoinositide 3-kinase gamma (PI3K


) , the pyridine core functions as a hinge binder.
  • Binding Mode : The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of Val882 (in the ATP-binding pocket).

  • Role of C5-Cl : The chlorine at C5 fits into a hydrophobic pocket, displacing water and increasing ligand residence time.

  • Role of C3-Amide : The substituent attached to the carboxylate extends into the affinity pocket, conferring isoform selectivity against PI3K

    
    /
    
    
    
    .
DHODH Inhibition (Autoimmune/Oncology)

In Dihydroorotate Dehydrogenase (DHODH) inhibitors, the scaffold mimics the ubiquinone cofactor.

  • Binding Mode : The 2,5-dichloropyridine ring occupies the ubiquinone-binding tunnel.

  • Mechanism : The halogen substituents provide essential lipophilic contacts with the hydrophobic residues (e.g., Leu, Val) lining the tunnel, blocking the re-oxidation of FMN and halting pyrimidine biosynthesis.

Nav1.8 Channel Blockade (Analgesia)

Derivatives serve as voltage-gated sodium channel blockers.

  • Mechanism : The lipophilic dichloropyridine core stabilizes the compound within the channel pore or voltage-sensing domain, modulating the channel's transition to the inactivated state.

Visualization: Synthetic & Pharmacological Pathways

The following diagram illustrates the transformation of the sodium salt into bioactive inhibitors and the specific molecular interactions involved.

G Salt Sodium 2,5-dichloropyridine- 3-carboxylate (Starting Material) Acid 2,5-Dichloronicotinic Acid (Active Electrophile) Salt->Acid Protonation (H+) SnAr SnAr Reaction (C2) (Nucleophilic Attack) Acid->SnAr Amine/Alkoxide Amide Amide Coupling (C3) (Carboxylate Activation) Acid->Amide Amine + HATU Suzuki Suzuki Coupling (C5) (Pd-Catalyzed) SnAr->Suzuki Optional DHODH DHODH Inhibitor (Anti-inflammatory) SnAr->DHODH Scaffold Assembly PI3K PI3K Gamma Inhibitor (Immunomodulation) Amide->PI3K Scaffold Assembly Nav Nav1.8 Blocker (Analgesic) Suzuki->Nav Scaffold Assembly Bind_PI3K Mech: Hinge Binding (Val882) + Hydrophobic Fit (Cl) PI3K->Bind_PI3K Bind_DHODH Mech: Ubiquinone Tunnel Occlusion DHODH->Bind_DHODH

Caption: Synthetic divergence of Sodium 2,5-dichloropyridine-3-carboxylate into major therapeutic classes.

Experimental Protocols

Protocol: Conversion to 2,5-Dichloronicotinic Acid Chloride

This protocol activates the salt for subsequent amide coupling (e.g., for PI3K inhibitor synthesis).

Reagents:

  • Sodium 2,5-dichloropyridine-3-carboxylate (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • DMF (catalytic)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Suspension : Suspend the sodium salt in anhydrous DCM under inert atmosphere (

    
    ).
    
  • Acidification (Optional) : If starting strictly from salt, treat with 1M HCl to generate free acid, extract with EtOAc, dry, and redissolve in DCM. Note: Direct reaction of the salt with oxalyl chloride is possible but may be slower.

  • Activation : Add catalytic DMF (2-3 drops).

  • Chlorination : Add oxalyl chloride dropwise at 0°C. Evolution of gas (

    
    , 
    
    
    
    ) will occur.
  • Reaction : Stir at room temperature for 2 hours until gas evolution ceases and the solid dissolves.

  • Isolation : Concentrate in vacuo to yield the crude acid chloride. Use immediately for coupling to avoid hydrolysis.

Protocol: Regioselective at C2

Reagents:

  • 2,5-Dichloronicotinic acid derivative (e.g., ester or amide) (1.0 eq)

  • Nucleophile (e.g., aniline, phenol) (1.1 eq)

  • Base: LiHMDS (for weak nucleophiles) or

    
     (for phenols)
    
  • Solvent: THF or DMF

Workflow:

  • Dissolution : Dissolve the pyridine substrate in THF at -78°C (for strong bases) or DMF at RT (for weak bases).

  • Addition : Add the base followed by the nucleophile.

  • Monitoring : The reaction is typically fast at C2. Monitor by TLC/LCMS for the disappearance of starting material.

  • Outcome : Exclusive substitution at the 2-position (ortho to pyridine nitrogen) due to the activating effect of the ring nitrogen and the electron-withdrawing C3-carbonyl.

Data Summary: Structure-Activity Relationship (SAR)

PositionSubstituentFunction in Bioactive Derivatives
C2 Chlorine (

)
Leaving Group : Primary site for introducing diversity (

). In final drugs, this is often an amino or ether linkage to an aryl ring.
C3 Carboxylate (

)
Linker : Converted to amide/ester. Provides H-bond acceptor/donor motifs critical for kinase hinge binding.
C5 Chlorine (

)
Lipophilic Handle : Often retained to fill hydrophobic pockets (e.g., in PI3K

) or replaced via cross-coupling to extend the scaffold.
N1 Pyridine NitrogenH-Bond Acceptor : Critical for interaction with backbone amides (e.g., Val882 in PI3K).

References

  • PI3K Gamma Inhibitors

    • Title: Heterocyclic compounds as PI3K-gamma inhibitors.
    • Source: WO2017079519A1 (P
    • Context: Describes the use of 2,5-dichloronicotinic acid as a starting material for synthesizing selective PI3K inhibitors for autoimmune diseases.
    • URL:

  • DHODH Inhibitors

    • Title: Amino nicotinic and isonicotinic acid deriv
    • Source: EP2121614B1 (European P
    • Context: Details the synthesis of DHODH inhibitors using the 2,5-dichloropyridine scaffold to target the ubiquinone binding site.
    • URL:

  • Nav1.

    • Title: Pyridine carboxamide compounds for inhibiting Nav1.8.
    • Source: WO2020014246A1 (P
    • Context: Utilizes 2,5-dichloropyridine-3-carboxylic acid to generate amides that block voltage-g
    • URL:

  • Chemical Properties

    • Title: 2,5-Dichloropyridine-3-carboxylic acid Product Inform
    • Source: Sigma-Aldrich / Combi-Blocks.
    • Context: Physical properties and safety d
    • URL: (Search CAS: 59782-85-3)

Biological Activity of Pyridine Carboxylic Acid Derivatives: A Mechanistic & Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Pyridine Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Space

Pyridine carboxylic acids (PCAs) represent a privileged scaffold in medicinal chemistry.[2] Their utility is defined not just by the pyridine ring's electron-deficient nature, but critically by the positional isomerism of the carboxylate group. This guide dissects the biological activity of the three core isomers—Picolinic (2-PCA) , Nicotinic (3-PCA) , and Isonicotinic (4-PCA) acids—demonstrating how positional changes dictate mechanism of action, from metal chelation to radical-mediated pharmacodynamics.

The Core Isomers: Pharmacophore Differentiation
IsomerCommon NamePrimary Mechanistic DriverKey Therapeutic Class
2-PCA Picolinic AcidBidentate Chelation (N, O donor)Metallo-enzyme Inhibitors, Immunomodulators
3-PCA Nicotinic AcidH-Bonding / NAD+ Mimicry Lipid Modulators, Kinase Inhibitors
4-PCA Isonicotinic AcidAcyl Radical Stability Antituberculars (Isoniazid), Anticancer

Structural Classes & Mechanisms of Action

2-Pyridine Carboxylic Acid (Picolinic) Derivatives

Mechanism: Bidentate Metal Chelation The proximity of the pyridine nitrogen and the 2-carboxylate oxygen creates a perfect "bite angle" for forming stable 5-membered chelate rings with divalent metals (


, 

,

).
  • Zinc Metalloprotease Inhibition: Derivatives act as competitive inhibitors by sequestering the catalytic zinc ion in enzymes like Matrix Metalloproteinases (MMPs).

  • Iron Depletion: Hydrophobic picolinic derivatives can permeate cells and chelate intracellular iron, triggering apoptosis in rapidly dividing cancer cells by starving ribonucleotide reductase.

3-Pyridine Carboxylic Acid (Nicotinic) Derivatives

Mechanism: NAD+ Mimicry and Allosteric Modulation Lacking the chelation geometry of the 2-isomer, 3-PCA derivatives function primarily through hydrogen bonding interactions within the ATP-binding pockets of kinases or G-protein coupled receptors (GPCRs).

  • Kinase Inhibition (VEGFR-2): Urea-linked nicotinic derivatives (e.g., Sorafenib analogs) utilize the pyridine nitrogen as a hydrogen bond acceptor to anchor the molecule in the hinge region of kinases.

  • Metabolic Regulation: Nicotinic acid binds to GPR109A, inhibiting adenylyl cyclase in adipocytes, reducing free fatty acid release.

4-Pyridine Carboxylic Acid (Isonicotinic) Derivatives

Mechanism: Pro-drug Activation & Radical Formation The para-substitution allows for linear molecular geometry and unique electronic stabilization of acyl radicals.

  • The Isoniazid Paradigm: Isoniazid (isonicotinic acid hydrazide) is a pro-drug.[3][4][5] It requires oxidative activation by the bacterial catalase-peroxidase KatG .[3][5] This generates an isonicotinoyl radical which couples with NADH to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.[5]

Visualization: Mechanisms & Workflows

Isoniazid Activation Pathway (TB Inhibition)

This diagram illustrates the critical "lethal synthesis" pathway of Isoniazid, a 4-PCA derivative.

Isoniazid_Mechanism INH Isoniazid (Pro-drug) Radical Isonicotinoyl Radical INH->Radical Oxidation via KatG KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Catalysis Adduct INH-NAD Adduct Radical->Adduct Coupling with NADH NADH NADH NADH->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA High Affinity Binding CellWall Mycolic Acid Synthesis Halted InhA->CellWall Inhibition

Caption: The KatG-mediated activation of Isoniazid, forming the INH-NAD adduct that inhibits InhA.[4][5][6]

SAR Decision Tree for Pyridine Derivatives

A logic flow for designing derivatives based on the target biological outcome.

SAR_Tree Start Pyridine Carboxylate Scaffold Pos2 2-Position (Picolinic) Start->Pos2 Pos3 3-Position (Nicotinic) Start->Pos3 Pos4 4-Position (Isonicotinic) Start->Pos4 Chelation Metal Chelation Required? Pos2->Chelation Kinase Kinase Hinge Binder? Pos3->Kinase Radical Pro-drug Activation? Pos4->Radical MMP MMP Inhibitors (Zn binding) Chelation->MMP Yes Sorafenib Urea Derivatives (VEGFR/Raf inhibition) Kinase->Sorafenib H-Bond Acceptor TB Antitubercular (Hydrazides) Radical->TB Acyl Radical

Caption: Strategic selection of pyridine substitution based on desired pharmacodynamic mechanism.

Experimental Protocols

Synthesis of Pyridine-Hydrazide Derivatives (General Protocol)

This protocol is standard for generating libraries of 4-PCA derivatives (e.g., Isoniazid analogs) for antimicrobial screening.

Reagents:

  • Ethyl isonicotinate (or substituted pyridine ester)

  • Hydrazine hydrate (99%)[7]

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol of the appropriate ethyl pyridine-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Precipitation: Cool the mixture to

    
     in an ice bath. The hydrazide typically precipitates as a white/off-white solid.
    
  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via

    
    -NMR (look for hydrazide protons at 
    
    
    
    9.0–10.0 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)

Used to evaluate the anticancer potential of metal-complexed picolinic derivatives.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in DMEM. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
  • Incubation: Incubate for 48h.

  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Quantitative Data Summary: Structure-Activity Relationships[1][8][9]

The following table summarizes key SAR findings for pyridine-urea derivatives tested against MCF-7 cancer cell lines, highlighting the impact of substitution on the pyridine ring.

Compound CodePyridine Pos.[8][9][10][11]Substituent (R)Target

(

)
Activity Level
Ref (Doxorubicin) --DNA Intercalation1.93 High
Ref (Sorafenib) 3-PCAUrea-ArylKinase (Multi)4.50 Moderate
Derivative 8e 3-PCA4-Cl-Phenyl UreaVEGFR-20.22 Potent
Derivative 8n 3-PCA3,4-DiOMe UreaVEGFR-21.88 High
Derivative 12a 2-PCA4-F-PhenylMetallo-enzyme>50.0 Inactive

Note: Data synthesized from recent comparative studies on pyridine-ureas [4]. The 3-position is generally superior for kinase inhibition due to optimal H-bonding geometry.

References

  • Vertex AI Search. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (2024).[12] Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG. [Link]

  • MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Oriental Journal of Chemistry. (2023). A Study of Metal Complexes of 2–Picolinic Acid. [Link]

Sources

The Strategic Role of Sodium 2,5-Dichloropyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Heterocyclic Scaffolding and Drug Design

Executive Summary: The "Linchpin" Scaffold

In the high-stakes landscape of modern drug discovery, Sodium 2,5-dichloropyridine-3-carboxylate (derived from 2,5-dichloronicotinic acid) functions as a critical "linchpin" intermediate. It is not merely a reagent but a trifunctional scaffold that grants access to privileged heterocyclic space. Its utility is defined by orthogonal reactivity : the ability to selectively functionalize three distinct positions (C2, C3, C5) without protecting group manipulation.

This guide details the technical application of this compound, moving beyond basic properties to explore its role in synthesizing Nav1.8 inhibitors (pain management), CAMKK2 kinase inhibitors (oncology), and complex fused-ring systems. We specifically address the sodium salt form , which offers unique solubility advantages in aqueous-organic biphasic reactions and specific palladium-catalyzed cross-couplings.

Chemical Architecture & Reactivity Profile[1]

The medicinal value of this compound lies in the electronic differentiation of its substituents.

PositionSubstituentElectronic EnvironmentReactivity Mode
C2 Chlorine

-to-Nitrogen, ortho-to-Carboxyl
High Reactivity: Prime site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing carboxyl group at C3 and the ring nitrogen activate this position.
C3 Carboxylate (Na salt)Electron Withdrawing Group (EWG)Amide Coupling / Cyclization: Forms the core pharmacophore linker. The sodium salt form enhances solubility in polar aprotic solvents (DMF/DMSO) and water.
C5 Chlorine

-to-Nitrogen, meta-to-Carboxyl
Latent Reactivity: Significantly less reactive toward SNAr. Reserved for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
The "Sodium Switch"

While the free acid (CAS 59782-85-3) is the stable storage form, the sodium salt is generated in situ or isolated to drive specific chemistries:

  • Aqueous SNAr: The salt allows reactions with water-soluble amines in aqueous media, avoiding toxic organic solvents.

  • Mitigating Catalyst Poisoning: In Pd-catalyzed reactions, the free acid can protonate ligands or coordinate metals unfavorably; the sodium carboxylate is often the active species in decarboxylative couplings or standard cross-couplings.

Core Reaction Workflows

Workflow A: The Nav1.8 Inhibitor Pathway (Amide First)

A primary application is the synthesis of voltage-gated sodium channel inhibitors. Here, the C3 carboxylate is the first point of attack.

Mechanism:

  • Activation: The sodium carboxylate is neutralized and activated (e.g., with HATU or via acid chloride).

  • Coupling: Reaction with a sulfonamide or aniline yields the carboxamide.

  • SNAr: The C2-chlorine is then displaced by a specific nucleophile (often a fluorinated phenol or amine) to install the "tail" of the drug molecule.

Workflow B: Fused Ring Synthesis (Kinase Inhibitors)

For kinase inhibitors (e.g., targeting CAMKK2), the molecule serves as a precursor to furo[2,3-b]pyridines or pyrrolopyridines .

Mechanism:

  • SNAr at C2: Displacement of the C2-Cl with a bifunctional nucleophile (e.g., an

    
    -hydroxy ketone or amino ester).
    
  • Cyclization: The newly installed group condenses with the C3-carboxylate (or its ester derivative) to close the second ring.

Visualization of Reaction Logic[2]

The following diagram illustrates the regioselective logic gate that makes this scaffold so valuable.

G Start Sodium 2,5-dichloropyridine- 3-carboxylate Path1 Pathway A: Amide Coupling (Nav1.8 Inhibitors) Start->Path1 Targeting C3 Path2 Pathway B: S_NAr Functionalization (Kinase Scaffolds) Start->Path2 Targeting C2 Step1A 1. Carboxyl Activation (HATU/SOCl2) Path1->Step1A Step1B 1. S_NAr at C2-Cl (High Selectivity) Path2->Step1B ProdA 2,5-Dichloro-N-aryl- nicotinamide Step1A->ProdA ProdB 2-Amino/Alkoxy-5-chloro- nicotinic acid Step1B->ProdB FinalA Target: Nav1.8 Antagonist (S_NAr at C2) ProdA->FinalA Displacement of C2-Cl FinalB Target: Fused Heterocycle (Cyclization C2-C3) ProdB->FinalB Condensation

Figure 1: Orthogonal reaction pathways for Sodium 2,5-dichloropyridine-3-carboxylate. Note the divergence based on whether C2 or C3 is the initial target.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) are mandatory to ensure protocol integrity.

Protocol 1: Synthesis of 2,5-Dichloro-N-(arylsulfonyl)nicotinamide

Context: Common intermediate for Nav1.8 inhibitors.

Reagents:

  • Sodium 2,5-dichloropyridine-3-carboxylate (1.0 eq) [Generated in situ from acid + 1.0 eq NaOH]

  • Aryl sulfonamide (1.1 eq)

  • EDC[1][2]·HCl (1.5 eq)

  • DMAP (1.2 eq)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Methodology:

  • Salt Formation/Dissolution: Suspend 2,5-dichloronicotinic acid in DCM. Add 1.0 equivalent of NaOH (aq) or use pre-formed sodium salt. Stir until clear (if using water/DCM biphasic) or homogenous in DMF.

  • Activation: Cool the solution to 0°C. Add EDC·HCl and DMAP. Stir for 30 minutes to form the active ester.

  • Coupling: Add the aryl sulfonamide in one portion. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation Point: Check LCMS. The mass spectrum should show the parent ion [M+H]+ corresponding to the coupled product. The C2 and C5 chlorines should remain intact (distinctive isotope pattern).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DMAP) and brine. Dry over Na₂SO₄.

  • Yield: Expect 75-85% yield of a white/off-white solid.

Protocol 2: Regioselective SNAr at C2

Context: Installing the "tail" moiety while preserving the C5-Cl for later steps.

Reagents:

  • 2,5-Dichloro-3-substituted pyridine derivative (from Protocol 1)[3]

  • Nucleophile (e.g., 2,5-difluorophenol or a primary amine)[4]

  • Base: K₂CO₃ (2.0 eq) or NaH (for phenols)

  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate in DMF (0.2 M concentration).

  • Nucleophile Addition: Add the nucleophile and base.

  • Reaction: Heat to 60-80°C. Note: Do not exceed 100°C initially to prevent attack at C5.

  • Validation Point: Monitor by TLC. The starting material spot should disappear. If a second spot appears (bis-substitution at C5), lower the temperature.

  • Quench: Pour into ice water. The product often precipitates. Filter and wash with water.[5]

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 191.99 g/mol (Acid)Calculation basis for stoichiometry.
pKa ~3.5 (Carboxyl)Sodium salt forms readily with mild base (NaHCO₃).
Solubility (Na Salt) > 50 mg/mL in WaterEnables aqueous chemistry; insoluble in non-polar organics.
C2-Cl Reactivity High (krel > 100 vs C5)Allows selective mono-substitution.
C5-Cl Reactivity LowStable under standard SNAr; requires Pd-catalysis.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[6] The parent acid and salt are generally stable but should be handled with standard PPE.

  • Incompatibility: Avoid strong oxidizers.

  • Waste: Chlorinated pyridine derivatives are persistent. Dispose of via high-temperature incineration designated for halogenated organics.

References

  • Synthesis of Nav1.
  • Kinase Inhibitor Scaffolds (CAMKK2)

    • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Title: 2,5-Dichloronicotinic acid: A Versatile Intermediate.
  • Decarboxylative Cross-Coupling Context

    • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.[7]

    • Source: ChemRxiv / NIH.
    • URL:[Link]

Sources

Spectroscopic Elucidation of 2,5-Dichloropyridine: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation via NMR, IR, and MS Data

Executive Summary & Chemical Significance

In the realm of modern medicinal chemistry and agrochemical synthesis, halogenated heterocycles serve as indispensable building blocks. Specifically, 2,5-dichloropyridine (CAS: 16110-09-1; Molecular Weight: 147.99 g/mol ) is a critical precursor utilized in cross-coupling reactions to synthesize 6-halo-pyridin-3-yl boronic acids, 4-benzodiazepine-2,5-diones (Hdm2 antagonists), and potent inhibitors of ERK protein kinase[1],[2].

Because positional isomers (such as 2,6-dichloropyridine or 3,5-dichloropyridine) exhibit vastly different pharmacological profiles and reactivities, unambiguous structural validation is paramount. As a Senior Application Scientist, I approach structural verification not as a series of isolated tests, but as a self-validating system . Nuclear Magnetic Resonance (NMR) establishes the atomic connectivity, Electron Ionization Mass Spectrometry (EI-MS) confirms the exact halogen count via isotopic clustering, and Infrared (IR) Spectroscopy verifies the heteroaromatic framework[3]. This whitepaper details the causal relationships between the molecule's electronic environment and its spectroscopic signatures, providing a robust framework for laboratory validation.

Nuclear Magnetic Resonance (NMR) Profiling: Electronic Causality

The electron-withdrawing nature of both the pyridine nitrogen and the two chlorine atoms fundamentally dictates the chemical shifts observed in NMR spectroscopy. The inductive (-I) and mesomeric (+M) effects create a highly deshielded environment, particularly for the protons and carbons adjacent to the heteroatoms.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum of 2,5-dichloropyridine is defined by a classic three-spin system (an AMX or ABX pattern) on the pyridine ring. The causality behind the assignments is as follows:

  • H-6 (δ 8.28 - 8.35 ppm): This proton is flanked by the highly electronegative nitrogen atom and the C-5 chlorine. The combined inductive deshielding makes it the most downfield signal. It appears as a fine doublet (

    
     Hz) due to meta-coupling with H-4[4].
    
  • H-4 (δ 7.56 - 7.68 ppm): Located between the two substituted carbons, this proton experiences moderate deshielding. It splits into a doublet of doublets (dd) due to ortho-coupling with H-3 (

    
     Hz) and meta-coupling with H-6 (
    
    
    
    Hz)[4].
  • H-3 (δ 7.21 - 7.30 ppm): Positioned adjacent to the C-2 chlorine, it is the least deshielded of the three protons. It appears as a doublet (

    
     Hz) driven by its ortho-relationship with H-4[4].
    
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon assignments rely heavily on the proximity to the electronegative substituents. The C-2 carbon, bonded directly to both chlorine and nitrogen, is the most electron-deficient, resonating furthest downfield.

Table 1: Consolidated NMR Spectral Data for 2,5-Dichloropyridine

NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (

in Hz)
Electronic Justification
¹H H-68.28 - 8.35Doublet (d),

Strong -I effect from adjacent N and Cl.
¹H H-47.56 - 7.68Doublet of doublets (dd),

Ortho/meta coupling; moderate deshielding.
¹H H-37.21 - 7.30Doublet (d),

Ortho coupling; least deshielded proton.
¹³C C-2~149.9Singlet (Cq)Directly bonded to N and Cl.
¹³C C-6~148.2Singlet (CH)Directly bonded to N.
¹³C C-4~138.5Singlet (CH)Meta to N, para to C-2 Cl.
¹³C C-5~130.5Singlet (Cq)Directly bonded to Cl.
¹³C C-3~124.5Singlet (CH)Ortho to C-2 Cl, least deshielded.

Mass Spectrometry (EI-MS): Isotopic Fingerprinting

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a molecular fingerprint that is highly sensitive to halogenation. Because naturally occurring chlorine exists as two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, a molecule with two chlorine atoms exhibits a distinct binomial expansion in its molecular ion cluster[3].

The 9:6:1 Isotopic Cluster

For 2,5-dichloropyridine (C₅H₃Cl₂N), the molecular ion region displays three distinct peaks:

  • M⁺ (m/z 147): Represents the molecule containing two ³⁵Cl atoms (Relative abundance ~100%)[5].

  • [M+2]⁺ (m/z 149): Represents the molecule containing one ³⁵Cl and one ³⁷Cl atom (Relative abundance ~65%).

  • [M+4]⁺ (m/z 151): Represents the molecule containing two ³⁷Cl atoms (Relative abundance ~10%).

Fragmentation Pathways

The fragmentation is driven by the stability of the pyridine ring and the lability of the C-Cl bonds. The primary pathway involves the homolytic cleavage of a chlorine radical, yielding a highly stable [M-Cl]⁺ cation at m/z 112[5]. Subsequent ring opening and loss of hydrogen cyanide (HCN) or a second chlorine atom generate lower-mass fragments.

MS_Pathway M Molecular Ion [M]⁺ m/z 147, 149, 151 (C₅H₃Cl₂N)⁺ F1 Fragment [M-Cl]⁺ m/z 112, 114 (C₅H₃ClN)⁺ M->F1 -Cl• (-35 Da) F2 Fragment [M-Cl-HCN]⁺ m/z 85, 87 (C₄H₂Cl)⁺ F1->F2 -HCN (-27 Da) F3 Fragment [M-2Cl]⁺ m/z 76 (C₅H₃N)⁺ F1->F3 -Cl• (-35 Da) F4 Fragment m/z 50 (C₄H₂)⁺ F3->F4 -CN (-26 Da)

EI-MS Fragmentation Pathway of 2,5-Dichloropyridine highlighting primary mass losses.

Table 2: EI-MS Principal Ions and Relative Abundances

m/z ValueIon IdentityRelative Abundance (%)Mechanistic Origin
147 [M]⁺ (³⁵Cl, ³⁵Cl)100Intact molecular ion[5].
149 [M+2]⁺ (³⁵Cl, ³⁷Cl)~65Isotopic variant.
112 [M-Cl]⁺75Loss of one chlorine radical[5].
76 [M-2Cl]⁺50Loss of both chlorine radicals[5].
50 [C₄H₂]⁺42Pyridine ring cleavage and loss of CN[5].

Infrared (IR) Spectroscopy: Vibrational Signatures

While NMR and MS provide connectivity and mass data, IR spectroscopy serves to confirm the integrity of the heteroaromatic ring and the presence of the carbon-halogen bonds. The dipole moment changes during the vibration of the asymmetric 2,5-disubstituted pyridine ring result in strong, characteristic absorptions[3].

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
3050 - 3100 C-H stretch (aromatic)Confirms the presence of unsaturated/aromatic protons.
1550 - 1600 C=N stretch (pyridine ring)Validates the integrity of the heteroaromatic nitrogen framework.
1400 - 1480 C=C stretch (aromatic)Characteristic skeletal vibrations of the pyridine ring.
1050 - 1100 C-Cl stretch (in-plane)Primary indicator of aryl-chloride bonds.
750 - 820 C-H out-of-plane bendingDiagnostic for a 1,2,4-trisubstituted-like aromatic pattern (N, C2, C5).

Standardized Experimental Protocol

To ensure data reproducibility and trustworthiness, the following self-validating workflow must be adhered to when analyzing synthesized or commercially procured 2,5-dichloropyridine.

Step 1: Sample Preparation
  • NMR: Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). CDCl₃ is chosen because it lacks interfering proton signals and provides a stable deuterium lock for the spectrometer.

  • GC-MS: Dilute 1 mg of the sample in 1 mL of HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter to protect the GC column from particulates.

  • IR: For solid samples, prepare a KBr pellet (1 mg sample ground with 100 mg anhydrous KBr) or analyze directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

Step 2: Data Acquisition Parameters
  • NMR Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C spectra at 100 MHz (1024 scans, broad-band proton decoupling).

  • GC-MS Acquisition: Inject 1 µL splitless onto an HP-5 capillary column (30 m × 0.32 mm). Use Helium as the carrier gas (1.0 mL/min). Set the EI source to 70 eV and scan from m/z 50 to 300[4].

  • IR Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans to achieve an optimal signal-to-noise ratio.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Start 2,5-Dichloropyridine Sample (Solid/Crystalline) NMR_Prep Dissolve in CDCl₃ Add TMS standard Start->NMR_Prep MS_Prep Dilute in Methanol (GC-MS HP-5 Column) Start->MS_Prep IR_Prep ATR Crystal Prep or KBr Pellet Start->IR_Prep NMR_Acq Acquire ¹H (400 MHz) & ¹³C (100 MHz) NMR_Prep->NMR_Acq Validation Cross-Correlate Data Confirm Structure & Purity NMR_Acq->Validation MS_Acq EI Mode (70 eV) Scan m/z 50-300 MS_Prep->MS_Acq MS_Acq->Validation IR_Acq Scan 4000-400 cm⁻¹ Resolution 4 cm⁻¹ IR_Prep->IR_Acq IR_Acq->Validation

Multi-modal analytical workflow for the structural validation of 2,5-dichloropyridine.

References

  • PubChem (National Institutes of Health). 2,5-Dichloropyridine | C5H3Cl2N | CID 27685. Retrieved from:[Link]

  • The Royal Society of Chemistry (RSC). Copper-Catalyzed Conversion of Aryl and Heteroaryl Bromides into the Corresponding Chlorides - Supporting Information. Retrieved from:[Link]

  • Tomsk Polytechnic University (via Key Engineering Materials). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Regioselective Cross-Coupling of Sodium 2,5-Dichloropyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery chemists through the nuanced reactivity of Sodium 2,5-dichloropyridine-3-carboxylate (Na-DCPC) . This scaffold is a high-value building block for synthesizing nicotinic acid derivatives, often found in kinase inhibitors and agrochemicals.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Sodium 2,5-dichloropyridine-3-carboxylate presents a unique "orthogonal reactivity" challenge. It contains three distinct functional handles:

  • C2-Chloride: Electronically activated by the adjacent pyridine nitrogen (low LUMO), but sterically hindered by the C3-carboxylate.

  • C5-Chloride: Sterically accessible but electronically less activated (meta to nitrogen).

  • C3-Carboxylate (Sodium Salt): A potential directing group, a steric blocker, or a handle for decarboxylative coupling.

Key Strategic Insight: Standard Pd-coupling conditions typically favor the C2-position due to oxidative addition rates (


 C2 > C5). However, the bulky C3-carboxylate in this specific salt can retard C2-coupling, leading to mixtures or requiring specialized ligands to force the reaction. Furthermore, the sodium salt form necessitates the use of aqueous-compatible solvent systems (Green Chemistry compatible).

Decision Matrix & Reaction Pathways

The following decision tree illustrates the strategic choices available when working with Na-DCPC.

ReactionPathways Start Sodium 2,5-dichloropyridine- 3-carboxylate Decision Target Motif? Start->Decision PathA Path A: C2-Arylation (Nicotinic Acid Derivatives) Decision->PathA Standard PathB Path B: C5-Arylation (Inverse Selectivity) Decision->PathB Steric Control PathC Path C: Decarboxylative (Biaryl Synthesis) Decision->PathC High Temp/Ag ProdA 2-Aryl-5-chloropyridine- 3-carboxylate PathA->ProdA Pd-XPhos / H2O ProdB 5-Aryl-2-chloropyridine- 3-carboxylate PathB->ProdB Ligand-Free / Jeffery ProdC 2,5-Dichloro-3-arylpyridine (Carboxylate Replacement) PathC->ProdC Pd/Cu/Ag Decarboxylation

Figure 1: Strategic reaction pathways for Na-DCPC functionalization.

Detailed Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C2 position while retaining the C5-Cl and C3-carboxylate. Mechanism: The XPhos ligand is crucial here. Its bulk prevents bis-ligation to Pd, creating a highly active mono-ligated Pd(0) species capable of oxidative addition into the hindered C2-Cl bond despite the ortho-carboxylate.

Reagents:

  • Substrate: Na-DCPC (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ + XPhos

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge Na-DCPC (1.0 mmol, 228 mg), Arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol, 424 mg), and XPhos Pd G2 precatalyst (0.02 mmol, 16 mg).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: The water is essential to dissolve the sodium salt.

  • Reaction: Heat the block to 80 °C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: The C2-product usually elutes earlier than the starting material on reverse-phase HPLC.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the carboxylate if the free acid is desired) or extract directly if the ester/salt is maintained. Extract with Ethyl Acetate (3x).

  • Purification: The product is often a solid. Recrystallization from EtOH/Water or column chromatography (MeOH/DCM gradient for the acid).

Protocol B: C5-Selective Coupling (The "Jeffery" Conditions)

Objective: Force reaction at the less hindered, less activated C5 position. Mechanism: Under ligand-free conditions (Jeffery conditions), the reaction often proceeds via palladium nanoparticles. These species are less sensitive to the electronic activation at C2 and more sensitive to steric accessibility. Since C2 is blocked by the carboxylate, C5 becomes the kinetic site for nanoparticle interaction.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Phase Transfer Agent is critical.

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Water (neat) or Water/DMF (9:1)

Procedure:

  • Mix Na-DCPC (1.0 mmol), Boronic Acid (1.0 mmol), Pd(OAc)₂ (11 mg), TBAB (322 mg), and Na₂CO₃ in a pressure tube.

  • Add Water (5 mL).

  • Heat vigorously at 100–120 °C for 12–16 hours.

  • Note: This reaction is slower. If C2-coupling is observed, lower the temp to 80 °C and switch to a bulky bis-phosphine like dppf , which sometimes favors the less hindered site due to the large bite angle.

Troubleshooting & Optimization Guide

Table 1: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
No Reaction Na-DCPC insolubility in organic solvent.Must use water. Ensure solvent system is at least 20% water or use a phase transfer catalyst (TBAB).
Protodecarboxylation Loss of CO₂ at high temp (>120°C).Reduce temperature to <100°C. Avoid Cu/Ag additives unless decarboxylation is intended.
Regioselectivity Erosion Mixture of C2/C5 products.For C2: Switch to bulky, electron-rich ligands (XPhos, BrettPhos). For C5: Remove ligands (Pd salt only) or use steric bulk on the boronic acid.
Protodechlorination H-source in solvent (e.g., alcohols).Avoid secondary alcohols (isopropanol) as solvents. Use Dioxane, Toluene, or DMF.

Advanced Application: Decarboxylative Coupling

For researchers intending to replace the carboxylate group entirely.

If the goal is to use the sodium carboxylate as a leaving group (to synthesize 2,5-dichloro-3-arylpyridines), a bimetallic system is required.

  • System: Pd(TFA)₂ / Ag₂CO₃ / DMSO / 130 °C.

  • Note: This is distinct from the cross-coupling of the chlorides. The Ag salt facilitates the extrusion of CO₂, generating an aryl-Pd intermediate at the C3 position.

References

  • BenchChem. A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. (Accessed 2026). Link

  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Org.[1] Chem., 2022, 87, 7414-7421. Link

  • Gooßen, L. J., et al. "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Adv.[2][3] Synth. Catal., 2003. (Foundational text for decarboxylative logic).

  • Sigma-Aldrich. Product Specification: 2,5-Dichloropyridine.Link

  • Neufeldt, S. R. "Ligand-Controlled Regioselectivity in Pd-Catalyzed Cross-Coupling." Acc. Chem. Res. (General principles applied to Protocol A).

Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[4][5][1][6] All experiments should be conducted in a fume hood with appropriate PPE. The sodium salt of dichloropyridine carboxylate may have herbicidal activity; handle with care.

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dichloropyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors, COX-2 inhibitors, and agrochemicals. Its utility relies on the ability to differentiate the two chlorine atoms via cross-coupling. This guide articulates the regioselectivity paradox of this substrate: while the C2-position is electronically activated for oxidative addition, the C5-position offers a distinct steric profile.

This application note provides validated protocols to:

  • Achieve >95:1 C2-selectivity using standard ligand-controlled systems.

  • Access the elusive C5-selective product using ligand-free "Jeffery" conditions (an advanced technique).[1]

  • Execute sequential one-pot couplings to generate non-symmetric 2,5-diarylpyridines.

Mechanistic Insight: The Electronic vs. Steric Landscape

To master this reaction, one must understand the electronic bias of the pyridine ring.[2] The nitrogen atom exerts a strong inductive effect (-I) and mesomeric effect (-M), significantly lowering the electron density at the


-positions (C2/C6).
  • C2-Position (

    
    ):  Highly electron-deficient. The C-Cl bond is weaker and highly susceptible to oxidative addition by Pd(0).[3] It behaves similarly to an activated aryl chloride (e.g., 
    
    
    
    -nitrochlorobenzene).
  • C5-Position (

    
    ):  Electronically neutral/deactivated relative to C2. It behaves similarly to a standard chlorobenzene.
    

The Challenge: Under standard thermodynamic control, Palladium inserts at C2. However, specific ligand environments or "cocktail" conditions can destabilize the Pd-center, altering this preference or slowing C2-insertion enough to allow C5 competition.

Visualization: Competitive Oxidative Addition Pathways

G Substrate 2,5-Dichloropyridine Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination ComplexC2 C2-Palladacycle (Kinetically Favored) Pd0->ComplexC2 Fast Oxidative Addition (Inductive Effect) ComplexC5 C5-Palladacycle (Higher Activation Energy) Pd0->ComplexC5 Slow Oxidative Addition ProdC2 2-Aryl-5-chloropyridine (Major Product) ComplexC2->ProdC2 Transmetalation & Red. Elimination ProdC5 5-Aryl-2-chloropyridine (Minor/Trace) ComplexC5->ProdC5 Transmetalation & Red. Elimination

Figure 1: Kinetic competition between C2 and C5 oxidative addition. C2 is favored by the electron-withdrawing nitrogen.

Optimization Matrix: Controlling Selectivity

The following table summarizes the impact of reaction variables on regioselectivity.

VariableConditionEffect on SelectivityRecommendation
Ligand Bisphosphines (dppf, dppe)Strong C2 Preference. Chelating ligands stabilize the Pd(II) species formed at C2.Use for C2 coupling.
Ligand Bulky Monophosphines (XPhos)C2 Preference. High activity may erode selectivity slightly due to rapid reaction at both sites if temp is high.Use for difficult boronic acids.
Ligand Ligand-Free (Jeffery) C5 Preference (Rare). Nanoparticulate Pd mechanism favors the less electron-poor site in specific cases.Use for C5 coupling (See Protocol 2).
Base Carbonates (Na₂CO₃)Standard. Maintains steady transmetalation.Standard Choice.
Base Hydroxides (Ba(OH)₂)Aggressive. Can lead to homocoupling or hydrolysis of the C2-Cl.Avoid unless necessary.
Solvent Dioxane/WaterStandard biphasic system. Good solubility.Standard Choice.

Experimental Protocols

Protocol 1: C2-Selective Arylation (The Industry Standard)

Target: Synthesis of 2-aryl-5-chloropyridines.

Rationale: This protocol utilizes Pd(dppf)Cl2, a robust catalyst that resists de-ligation. The bidentate ligand bite angle favors the reductive elimination of the C2-coupled product while the electronic activation of C2 ensures exclusive oxidative addition at that site.

Materials:

  • 2,5-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv) — Do not use excess to prevent bis-coupling.

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (2-3 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add 2,5-dichloropyridine (148 mg, 1.0 mmol), arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed DME (4 mL) and 2M Na₂CO₃ (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Note: Monitoring by HPLC/UPLC is critical. Stop immediately upon consumption of starting material to prevent C5 reaction.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[2][5]

  • Purification: Flash chromatography (Hexane/EtOAc). The 2-aryl product is typically more polar than the starting material but less polar than the bis-aryl byproduct.

Expected Yield: 75–90% Regioselectivity: >20:1 (C2:C5)

Protocol 2: C5-Selective Arylation (The "Jeffery" Condition)

Target: Synthesis of 5-aryl-2-chloropyridines.

Rationale: This is a counter-intuitive protocol. By removing phosphine ligands and using a tetraalkylammonium salt (Phase Transfer Catalyst/Stabilizer), the reaction proceeds via "naked" Pd nanoparticles. Literature suggests this shifts the mechanism, favoring the position that is less electron-deficient (C5) or stabilizing the transition state for C5 insertion [1].

Materials:

  • 2,5-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) — Ligand Free

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)[6][7]

  • Solvent: Water (or minimal DMF/Water mix).[6][8]

Step-by-Step Workflow:

  • Charge: Combine 2,5-dichloropyridine (1.0 mmol), boronic acid (1.1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), TBAB (322 mg, 1.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a pressure tube.

  • Solvent: Add degassed Water (3 mL). Note: The reaction is essentially "on water" or in a melt.

  • Reaction: Heat vigorously to 100–110 °C for 12–24 hours.

  • Workup: Extract with EtOAc. The organic layer will contain the product.

  • Purification: Careful chromatography is required as C2/C5 isomers have similar Rf values.

Expected Yield: 40–60% (Lower due to competing C2 reaction and homocoupling). Regioselectivity: Variable, but shifts significantly toward C5 compared to Protocol 1.

Protocol 3: Sequential One-Pot Functionalization

Target: 2-Aryl-A-5-Aryl-B-pyridine (Asymmetric diaryl).

Workflow Diagram:

Sequential Start 2,5-Dichloropyridine Step1 Step 1: C2-Coupling Boronic Acid A (1.0 eq) Pd(dppf)Cl2, 80°C Start->Step1 Inter Intermediate: 2-Ar(A)-5-chloropyridine Step1->Inter 4-6 hrs Step2 Step 2: C5-Coupling Add Boronic Acid B (1.5 eq) Add Fresh Catalyst (optional) Raise Temp to 100°C Inter->Step2 Do not isolate Final Final Product: 2-Ar(A)-5-Ar(B)-pyridine Step2->Final 12 hrs

Figure 2: Sequential workflow for asymmetric diarylation. Temperature control is the switch.

Critical Success Factor: Do not add the second boronic acid until the first is completely consumed. The C5 position is much less reactive; therefore, Step 2 requires a higher temperature (100–110 °C) and often a second shot of catalyst (or a switch to a more active catalyst like Pd(PtBu₃)₂ if the first step used a standard catalyst).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning by Pyridine N.Switch to high-loading Pd (5%) or use a catalyst with strong backbone (XPhos Pd G3).
Bis-coupling observed Excess boronic acid or Temp too high.Strictly limit Boronic Acid A to 0.95–1.0 equiv. Lower temp to 60°C.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol) or MIDA boronates. Add CuCl (10-20%) as a co-catalyst (Liebeskind-Srogl variation).
Hydrolysis of C2-Cl Hydroxide concentration too high.Switch base from hydroxides/carbonates to K₃PO₄ or KF.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Source: Lutz Ackermann et al., Nature Chemistry / PMC. Context: Describes the "Jeffery" conditions for inverting selectivity to C5. (Representative context for ligand-free selectivity).

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Context: General mechanistic overview of Pd cycle and oxidative addition rates.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chemical Science). Context: Comprehensive review of halogen reactivity orders (C2 vs C3 vs C4).

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: NIH / PubMed Central. Context: Protocols for handling sensitive pyridine-boron species.[9]

Sources

application of sodium 2,5-dichloropyridine-3-carboxylate in herbicide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of Sodium 2,5-Dichloropyridine-3-carboxylate in Herbicide Synthesis

Abstract

This technical guide details the application of Sodium 2,5-dichloropyridine-3-carboxylate (Na-DCPC) as a critical intermediate in the synthesis of pyridine-based herbicides, specifically nicotinamide (e.g., Diflufenican analogs) and sulfonylurea classes. We provide a validated protocol for converting the stable sodium salt into its reactive acid chloride form, followed by regioselective amidation. The guide emphasizes the regiochemical control required to leverage the 2-position chlorine for nucleophilic aromatic substitution (


) while retaining the 5-position chlorine for metabolic stability and lipophilicity.

Introduction & Chemical Profile

Sodium 2,5-dichloropyridine-3-carboxylate is the stable salt form of 2,5-dichloronicotinic acid . In agrochemical synthesis, the pyridine ring serves as a bioisostere for benzene, offering improved systemic mobility and metabolic resistance in plants.

  • Role: Scaffold building block.

  • Key Reactivity:

    • C3-Carboxylate: The handle for coupling (amide/ester/sulfonylurea bridge formation).

    • C2-Chlorine: Highly reactive toward nucleophilic attack (SNAr), allowing diversification (introduction of ether or amine linkages).

    • C5-Chlorine: Relatively inert; provides essential lipophilicity and blocks metabolic degradation at the 5-position.

Why the Sodium Salt? The sodium salt is often the isolated product from the hydrolysis of upstream precursors (e.g., 2,5-dichloro-3-(trichloromethyl)pyridine). It is non-volatile and shelf-stable. However, it is not the reactive species for most coupling reactions. The first critical step in any protocol is the controlled protonation to the free acid or direct conversion to the acid chloride.

Core Application: Synthesis of Nicotinamide Herbicides

The primary application of this scaffold is in the synthesis of Phytoene Desaturase (PDS) Inhibitors , a class of herbicides that cause "bleaching" in weeds by inhibiting carotenoid biosynthesis. The structural analog Diflufenican is the archetype, though Na-DCPC allows for the synthesis of 5-chloro analogs which often exhibit enhanced persistence.

Mechanism of Synthesis (Retrosynthetic Logic)

The synthesis relies on activating the C3-carboxylate to an electrophile (Acid Chloride), followed by coupling with a fluoroaniline.

  • Challenge: Preventing hydrolysis of the acid chloride by residual moisture in the hygroscopic sodium salt.

  • Solution: A biphasic acidification-extraction protocol prior to chlorination.

Visualized Pathway

The following diagram illustrates the conversion of the Sodium Salt into the active Herbicide Active Ingredient (AI).

G Salt Sodium 2,5-dichloropyridine- 3-carboxylate (Starting Material) Acid 2,5-Dichloronicotinic Acid (Free Acid) Salt->Acid Step 1: HCl/H2O Extraction (EtOAc) Chloride 2,5-Dichloropyridine- 3-carbonyl chloride (Reactive Intermediate) Acid->Chloride Step 2: SOCl2 Cat. DMF, Reflux Amide Nicotinamide Herbicide (Precursor Scaffold) Chloride->Amide Step 3: 2,4-Difluoroaniline Base (Et3N) Final Functionalized AI (e.g., 2-Alkoxy derivative) Amide->Final Step 4: NaH, ROH (SNAr at C2-Cl)

Figure 1: Synthetic workflow from Sodium Salt to Active Herbicide Ingredient. Note the regioselective SNAr at Step 4, which displaces the 2-Cl while retaining the 5-Cl.

Experimental Protocols

Phase 1: Activation (Salt to Acid Chloride)

Objective: Convert Na-DCPC to 2,5-dichloropyridine-3-carbonyl chloride. Safety Note: Thionyl chloride (


) releases 

and

gas. Perform in a fume hood.
ParameterSpecification
Starting Material Sodium 2,5-dichloropyridine-3-carboxylate (purity >98%)
Reagent Thionyl Chloride (

) (1.5 - 2.0 eq)
Catalyst N,N-Dimethylformamide (DMF) (0.05 eq)
Solvent Toluene (anhydrous)
Temperature Reflux (

)

Step-by-Step Protocol:

  • Protonation (Critical Pre-step):

    • Dissolve 100 mmol of Na-DCPC in 150 mL of water.

    • Slowly add 120 mmol of concentrated HCl (37%) while stirring at

      
      . The free acid will precipitate.
      
    • Extract with Ethyl Acetate (

      
       mL). Dry the organic layer over 
      
      
      
      and concentrate in vacuo to obtain the solid Free Acid .
    • Expert Tip: Do not react the sodium salt directly with

      
       as the byproduct NaCl creates a thick slurry that hinders stirring and heat transfer.
      
  • Chlorination:

    • Suspend the dried Free Acid (from Step 1) in Toluene (5 mL/g).

    • Add catalytic DMF (2-3 drops).

    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux for 3-4 hours. Monitor by TLC (conversion of acid to acyl chloride; quench aliquot with methanol to check for methyl ester).

    • Workup: Distill off excess

      
       and Toluene under reduced pressure. The residue is the crude Acid Chloride . Use immediately for Step 2.
      
Phase 2: Amidation (Coupling)

Objective: Coupling with 2,4-difluoroaniline to form the herbicide core.

ComponentRoleStoichiometry
Acid Chloride Electrophile1.0 eq
2,4-Difluoroaniline Nucleophile1.05 eq
Triethylamine (

)
Acid Scavenger1.2 eq
Dichloromethane (DCM) Solvent10 mL/g

Step-by-Step Protocol:

  • Dissolve 2,4-difluoroaniline (1.05 eq) and

    
     (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.
    
  • Cool the solution to

    
    .
    
  • Dissolve the crude Acid Chloride (from Phase 1) in minimal DCM and add it dropwise to the aniline solution. Maintain temperature

    
     to prevent side reactions.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Validation: Check HPLC for disappearance of the aniline peak.

  • Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated

    
    , then Brine.
    
  • Crystallization: Evaporate solvent and recrystallize from Ethanol/Water to yield the 2,5-dichloro-N-(2,4-difluorophenyl)nicotinamide .

Process Optimization & Troubleshooting (Expertise)

Regioselectivity Control ( )

A common variation involves replacing the 2-Cl with an ether linkage (e.g., 3-trifluoromethylphenoxy) before or after amidation.

  • Insight: The 2-position chlorine is activated by the ring nitrogen and the electron-withdrawing carbonyl group at C3. The 5-position chlorine is deactivated.

  • Protocol Adjustment: If replacing the 2-Cl, use Sodium Hydride (NaH) and the alcohol in THF.

    • Timing: Perform

      
       on the amide  (product of Phase 2) rather than the free acid. The amide anion stabilizes the ring, but the electron-withdrawing nature of the amide carbonyl still activates the 2-position sufficiently without risking decarboxylation.
      
Impurity Management
ImpurityCauseRemediation
Hydrolyzed Acid Moisture ingress during chlorination.Use a drying tube (CaCl2) and anhydrous toluene.
Dimer Formation Lack of agitation during quenching.Ensure high stir rates during the biphasic workup.
Regioisomer (5-sub) Extreme forcing conditions (

).
Maintain reflux temperatures strictly below

.

Safety & Handling

  • Sodium 2,5-dichloropyridine-3-carboxylate: Irritant. Avoid dust inhalation.

  • Thionyl Chloride: Corrosive, toxic by inhalation. Reacts violently with water.

  • 2,4-Difluoroaniline: Toxic if swallowed or in contact with skin.

  • PPE: Nitrile gloves, chemical splash goggles, and lab coat required. All reactions involving

    
     must be performed in a certified fume hood.
    

References

  • BenchChem. (2025).[1] Industrial Applications of 2,5-Dichloropyridine Derivatives: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91735, Diflufenican. Retrieved from

  • Organic Syntheses. (2024). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate for the Reduction of Carboxylic Acids. (Illustrates pyridine carboxylic acid activation). Retrieved from

  • Google Patents. (2022). Synthesis method of diflufenican (CN114685365B). (Details the amidation and etherification logic). Retrieved from

  • MDPI. (2023).[2] 4,5-Regioselective Functionalization of 2-Chloropyridines. (Mechanistic insight into regioselectivity). Retrieved from

Sources

Strategic Applications of Pyridine Carboxylates: From Photoredox Decarboxylative Cross-Coupling to Transition-Metal C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxylates—encompassing picolinic, nicotinic, and isonicotinic acid derivatives—are highly privileged scaffolds in modern synthetic and medicinal chemistry. Their unique electronic architecture allows them to serve two distinct, yet equally powerful, roles in advanced organic synthesis. First, as redox-active ester (RAE) precursors , they undergo facile visible-light-mediated photoredox decarboxylative cross-coupling to generate carbon-centered radicals[1]. Second, as N,O-bidentate ligands , they exhibit profound stabilizing effects on transition metals, enabling challenging C(sp3)–H functionalizations by preventing irreversible catalyst decomposition[2].

This application note provides a comprehensive, causality-driven guide to executing both methodologies. By understanding the mechanistic underpinnings of these reactions, researchers can transform these protocols from empirical recipes into self-validating, highly reproducible systems.

Mechanistic Insights: The "Why" Behind the Workflows

Pathway A: Photoredox Decarboxylative Alkylation

Direct decarboxylation of native pyridine carboxylic acids requires harsh oxidants or high-energy UV irradiation due to their high oxidation potentials. To bypass this, the carboxylate is pre-activated into an N-hydroxyphthalimide (NHPI) ester. This derivatization drastically lowers the reduction potential of the system. Under visible light, a photocatalyst (e.g., an Iridium(III) complex) undergoes excitation and transfers a single electron (SET) to the NHPI ester. The resulting radical anion rapidly fragments, extruding CO₂, phthalimide, and a highly reactive pyridyl/alkyl radical that can be intercepted by somophilic acceptors (e.g., electron-deficient olefins or heteroarenes)[3].

Pathway B: Coordination-Assisted C(sp3)–H Functionalization

In Palladium-catalyzed C–H activation, catalyst longevity is the primary bottleneck. Unligated Pd(II) rapidly aggregates into catalytically dead "Palladium black" (Pd(0)) at elevated temperatures. Pyridine-carboxylate ligands solve this through hemilabile N,O-bidentate coordination . The pyridine nitrogen acts as a strong σ-donor to stabilize the Pd(II) resting state, while the carboxylate oxygen provides a weakly coordinating arm. During the catalytic cycle, this hemilability allows the carboxylate to temporarily detach, opening a coordination vacancy for the oxidative addition of an aryl iodide. Furthermore, the electron-rich nature of the N,O-ligand stabilizes the transient, high-energy Pd(IV) intermediate, facilitating smooth reductive elimination of the cross-coupled product[4].

G A Pyridine Carboxylate (Core Scaffold) B NHPI Ester Formation A->B Activation (DIC/NHPI) E N,O-Bidentate Coordination A->E Pd(OAc)2 C SET Reduction (Photocatalyst) B->C Blue LED D Decarboxylative Cross-Coupling C->D -CO2 F C(sp3)-H Activation E->F Directing Group G Pd-Catalyzed Arylation F->G Ar-I / Ag2CO3

Dual synthetic pathways of pyridine carboxylates: Photoredox decarboxylation and Pd-coordination.

Protocol 1: Photoredox-Catalyzed Decarboxylative Alkylation via NHPI Esters

This protocol outlines the conversion of a pyridine carboxylate to its NHPI ester, followed by visible-light-mediated Minisci-type cross-coupling.

Step 1.1: Synthesis of the Redox-Active NHPI Ester

Causality Check: We utilize N,N'-Diisopropylcarbodiimide (DIC) rather than DCC. The resulting diisopropylurea byproduct is highly soluble in common organic solvents, preventing the tedious filtrations associated with DCC.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve the pyridine carboxylic acid (1.0 equiv, 5.0 mmol) and N-hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol). Cool the reaction to 0 °C using an ice bath.

  • Coupling: Add DIC (1.2 equiv, 6.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (QC): Perform TLC (UV active). The formation of the ester is confirmed via IR spectroscopy of the crude aliquot: look for the diagnostic triplet of carbonyl stretching frequencies at approximately 1810, 1780, and 1740 cm⁻¹ , which confirms the phthalimide ester linkage.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove unreacted NHPI and acid. Dry over Na₂SO₄, concentrate, and recrystallize from EtOH.

Step 1.2: Photoredox Cross-Coupling

Causality Check: Hantzsch ester or Diisopropylethylamine (DIPEA) is added as a sacrificial electron donor. After the Ir(III) photocatalyst transfers an electron to the NHPI ester (becoming Ir(IV)), the sacrificial donor reduces it back to Ir(III), closing the catalytic cycle[5].

  • Setup: In a 20 mL scintillation vial equipped with a Teflon septum, add the NHPI ester (1.0 equiv, 0.5 mmol), the somophilic acceptor/heteroarene (3.0 equiv, 1.5 mmol), and

    
     (1 mol%).
    
  • Solvent & Donor: Add anhydrous DMF (5.0 mL) and Hantzsch ester (1.5 equiv).

  • Degassing (Critical): Oxygen is a potent radical scavenger and triplet quencher. Sparge the solution with Argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED (λ = 450 nm) at room temperature for 12–16 hours. A cooling fan must be used to maintain ambient temperature, as thermal background reactions can lead to unselective radical recombination.

  • Self-Validation (QC): The solution should transition from a pale yellow to a deep, luminescent orange/red upon irradiation, indicating the active cycling of the Iridium catalyst.

Protocol 2: Palladium-Catalyzed C(sp3)–H Arylation using Pyridine-Carboxylate Ligands

This protocol utilizes a pyridine-carboxylate (e.g., 5-methylpicolinic acid) as an exogenous ligand to facilitate the Pd-catalyzed C(sp3)–H arylation of aliphatic amines/amides[2].

Step-by-Step Methodology

Causality Check: Silver carbonate (


) is employed as an iodide scavenger. By precipitating insoluble AgI, it prevents halide-induced catalyst poisoning and frees up a coordination site on the Palladium center for the C–H activation step.
  • Setup: In an oven-dried Schlenk tube, add Pd(OAc)₂ (10 mol%), 5-methylpicolinic acid (ligand, 20 mol%), and

    
     (1.5 equiv).
    
  • Substrate Addition: Add the aliphatic substrate bearing a directing group (1.0 equiv, 0.2 mmol) and the aryl iodide (2.0 equiv, 0.4 mmol).

  • Solvent System: Add Hexafluoro-2-propanol (HFIP) (1.0 mL). Why HFIP? It is a highly polar, strongly hydrogen-bonding solvent that disrupts substrate aggregation and enhances the electrophilicity of the Pd(II) center, accelerating C–H cleavage.

  • Reaction: Seal the tube under Argon and heat to 90 °C in a pre-heated oil bath for 24 hours.

  • Self-Validation (QC): Monitor the physical state of the reaction. A successful catalytic cycle will maintain a homogeneous yellow/orange or fine brown suspension. If the reaction turns pitch black within the first 30 minutes and deposits a metallic mirror on the glass, the catalyst has decomposed to Pd(0). This usually indicates wet

    
     or insufficient ligand coordination.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and catalyst residues. Concentrate and purify via flash column chromatography.

Data Presentation: Comparative Workflow Metrics

The following table summarizes the quantitative and operational parameters for both methodologies, allowing for rapid experimental planning.

ParameterPhotoredox Decarboxylative AlkylationPd-Catalyzed C(sp3)–H Arylation
Role of Pyridine Carboxylate Substrate (Radical Precursor via RAE)Exogenous Ligand (N,O-Bidentate)
Key Intermediate Pyridyl / Alkyl RadicalPd(IV) Metallacycle
Catalyst System

(1 mol%)
Pd(OAc)₂ (10 mol%)
Typical Solvent DMF or DMSO (Polar Aprotic)HFIP or t-AmOH (Polar Protic)
Operating Temperature 25 °C (Ambient, Blue LED)90 °C – 110 °C (Thermal)
Primary Failure Mode

quenching (incomplete degassing)
Pd(0) precipitation (catalyst death)
Average Yield Range 65% – 85%50% – 75%

References

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds National Center for Biotechnology Information (PMC)[Link]

  • Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes National Center for Biotechnology Information (PMC)[Link]

  • C–H and Si–H functionalization using redox-active diazo compounds and decarboxylative coupling DiVA Portal[Link]

  • Electron Donor‐Acceptor (EDA) Complex Enabled C−C Cross‐Coupling Reactions of α‐Amino Radicals R Discovery[Link]

Sources

Technical Application Note: Sodium 2,5-Dichloropyridine-3-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and operational protocol for utilizing sodium 2,5-dichloropyridine-3-carboxylate (Na-DCPC) as a high-value scaffold in pharmaceutical synthesis.[1]

Executive Summary

Sodium 2,5-dichloropyridine-3-carboxylate (CAS: 59782-85-3 for acid; salt forms vary) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses three distinct handles—a carboxylate at C3, a highly electrophilic chlorine at C2, and a transition-metal-active chlorine at C5.[1]

This precursor is a critical intermediate in the synthesis of Nav1.8 inhibitors (pain management), BTK inhibitors (oncology/autoimmune), and emerging antimicrobial agents . The sodium salt form offers enhanced stability and water solubility compared to the free acid, but requires specific activation protocols for anhydrous coupling reactions.

Molecular Profile & Strategic Reactivity[1]

To successfully deploy Na-DCPC, one must understand the electronic environment of the pyridine ring. The reactivity is not uniform; it is governed by the nitrogen atom's electron withdrawal and the carboxylate's inductive effect.

The "Orthogonal" Reactivity Map
  • C2-Position (Electrophilic): The chlorine at C2 is ortho to the ring nitrogen and ortho to the electron-withdrawing carboxyl group.[1] This makes it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • C5-Position (Cross-Coupling): The chlorine at C5 is meta to the nitrogen.[1] It is electronically neutral relative to C2 and resistant to

    
    . It serves as an ideal handle for Palladium-catalyzed cross-coupling  (Suzuki-Miyaura, Buchwald-Hartwig) after C2 has been functionalized.[1]
    
  • C3-Carboxylate (Amidation): The carboxylate is the anchor.[1] In the sodium salt form, it acts as a masked acylating agent.

Visualization: Reactivity Logic Flow

The following diagram illustrates the sequential functionalization strategy that maximizes yield and regioselectivity.

ReactivityMap Start Na-DCPC (Precursor) Acid Free Acid (Activation) Start->Acid H+ / Extraction Amide C3-Amide (Scaffold Core) Acid->Amide SOCl2 then Amine (Nav1.8 Route) SNAr_Direct C2-Substituted Acid Acid->SNAr_Direct Direct S_NAr (Alternative) SNAr C2-Substitution (S_NAr) Amide->SNAr R-NH2 / Base (High Selectivity) Final C5-Coupling (Suzuki/Buchwald) SNAr->Final Pd(0) / Ar-B(OH)2

Caption: Sequential functionalization logic. The C3-amide is typically formed first to prevent side reactions during C2-substitution, although routes can be swapped based on steric needs.[1]

Key Pharmaceutical Applications

Nav1.8 Inhibitors (Pain Management)

Recent patents (e.g., Vertex Pharmaceuticals, Lieber Institute) highlight this scaffold in the development of non-opioid analgesics targeting the Voltage-Gated Sodium Channel Nav1.8.

  • Mechanism: The 2,5-dichloropyridine core provides a rigid linker that orients the pharmacophore correctly within the channel pore.

  • Synthesis Path: The acid is converted to an amide (often with a sulfonyl aniline), followed by

    
     at C2 to introduce a solubilizing group.
    
BTK Inhibitors (Oncology)

In Bruton's Tyrosine Kinase (BTK) inhibitors, the pyridine ring serves as a hinge binder. The C5 position is often coupled to a bicyclic system, while the C3 amide extends into the solvent-exposed region of the kinase.

Experimental Protocols

Protocol A: Salt-to-Acid Activation (Critical Pre-step)

Rationale: Direct reaction of the sodium salt with thionyl chloride (


) can generate insoluble sodium chloride encrustations that trap the active reagent. It is best to isolate the free acid first.

Reagents:

  • Sodium 2,5-dichloropyridine-3-carboxylate (100 g)[1]

  • HCl (1N and 6N)[1]

  • Ethyl Acetate (EtOAc)[1]

  • Magnesium Sulfate (

    
    )[1]
    

Procedure:

  • Dissolution: Dissolve 100 g of Na-DCPC in 400 mL of deionized water. The solution should be clear (pH ~8-9).[1]

  • Acidification: Cool to 0-5°C. Slowly add 6N HCl with vigorous stirring until pH reaches 1-2. A thick white precipitate (the free acid) will form.

  • Extraction: Do not just filter. Extract the aqueous slurry with EtOAc (

    
     mL). This ensures maximum recovery of the acid, which may have partial water solubility.
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect >95% yield of 2,5-dichloropyridine-3-carboxylic acid as a white solid.

Protocol B: Synthesis of Nav1.8 Inhibitor Intermediate (Amide Coupling)

Context: Converting the free acid to the key amide intermediate using the Acid Chloride method (preferred for steric bulk).

Reagents:

  • 2,5-Dichloropyridine-3-carboxylic acid (from Protocol A)[1][2][3][4]

  • Oxalyl Chloride (or Thionyl Chloride)[1]

  • Catalytic DMF

  • Dichloromethane (DCM)[1]

  • Target Amine (e.g., 3-methylsulfonylaniline)[1]

Step-by-Step:

  • Activation: Suspend 10.0 g (52 mmol) of the acid in 60 mL anhydrous DCM at 0°C.

  • Chlorination: Add catalytic DMF (3 drops). Add Oxalyl Chloride (6.6 g, 52 mmol) dropwise over 25 mins.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Stir at Room Temperature (RT) for 30 mins until the solution clarifies.
  • Concentration: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue (Acid Chloride) in fresh DCM (50 mL).

  • Coupling: Add the solution dropwise to a mixture of the Target Amine (1.0 eq) and Pyridine (1.2 eq) in DCM at 0°C.

  • Workup: Stir 2h at RT. Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry and concentrate.
    
  • Data: The product is typically a semi-solid or white solid.

    • Checkpoint: Check HPLC. Purity should be >95%.

Protocol C: Regioselective at C2

Context: Displacing the C2-Chlorine with an amine while leaving C5 intact.[1]

Reagents:

  • Intermediate from Protocol B (1.0 eq)

  • Primary/Secondary Amine (e.g., Morpholine or Methylamine) (1.1 eq)

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Setup: Dissolve the substrate in MeCN. Add

    
    .
    
  • Addition: Add the amine.

  • Reaction: Heat to 60-80°C.

    • Control: Monitor by TLC/LCMS. The C2-Cl is highly reactive; if you overheat (>100°C), you risk attacking C5 or hydrolyzing the amide.

  • Selectivity: The C2 substitution is kinetically favored (often >20:1 ratio over C5).

  • Isolation: Pour into water. The product usually precipitates. Filter and wash.[5]

Quality Control & Data Specifications

HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Retention Time Logic:

    • Na-DCPC (Salt): Elutes near void volume (highly polar).[1]

    • Free Acid: Early eluting (~2-3 min).[1]

    • Amide Intermediate: Late eluting (~6-7 min).[1]

    • 
       Product: Shift depends on the amine (usually more polar than the dichloro-amide).[1]
      
Quantitative Data Summary (Typical)
ParameterSpecificationNote
Appearance White to Off-white crystalline powderSalt form is hygroscopic.[1]
Assay (Titration)

Dry basis.
Water Content

Critical for acid chloride formation.
Solubility Soluble in Water (Salt); EtOAc/DCM (Acid)Salt is insoluble in DCM.[1]

Safety & Handling

  • Sodium Salt: Generally an irritant (Skin/Eye).[1] Avoid dust inhalation.

  • Acid Chloride Intermediate: Corrosive and lachrymator. Handle strictly in a fume hood.

  • Waste Disposal: Aqueous streams from

    
     reactions may contain chlorinated byproducts; segregate as halogenated waste.
    

References

  • Vertex Pharmaceuticals Inc. (2020). Pyridine carboxamide compounds for inhibiting Nav1.8. WO2020014246A1.[4] Link

  • Lieber Institute for Brain Development. (2022). Pyridine carboxamide compounds for inhibiting Nav1.8. US20220227732A1.[3] Link

  • Celgene Corp. (2016). Heteroaryl compounds as BTK inhibitors. EP3060550B1. Link

  • BenchChem. (2025). Technical Support: Controlling Regioselectivity in Dichloropyridine Reactions. Link[1]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Link

Sources

Enhanced Detection of Hydroxysteroids: A Guide to Derivatization with Pyridine-Carboxylate Derivatives for High-Sensitivity LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

The quantitative analysis of hydroxysteroids, a class of critical biomarkers and signaling molecules, presents significant analytical challenges, primarily due to their poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This application note provides a comprehensive guide to the chemical derivatization of hydroxysteroids using pyridine-carboxylate derivatives to dramatically enhance detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the underlying chemical principles, compare various pyridine-based reagents, and provide detailed, field-tested protocols for robust and reproducible derivatization. This guide is intended for researchers, clinicians, and drug development professionals seeking to develop highly sensitive and specific methods for steroid quantification in complex biological matrices.

The Scientific Principle: Overcoming Analytical Hurdles

Hydroxysteroids are inherently neutral, non-polar molecules. While this property aids in their extraction from aqueous biological fluids, it is a significant drawback for analysis by ESI-MS, the gold-standard for sensitive quantification. Without a readily ionizable functional group, these molecules struggle to acquire a charge in the ESI source, leading to low signal intensity and poor sensitivity.

Chemical derivatization addresses this fundamental problem by covalently attaching a chemical tag to the steroid's hydroxyl group(s). The ideal tag introduces a moiety with high proton affinity, ensuring efficient formation of protonated molecules [M+H]⁺ in positive-ion ESI.

The Pyridine-Carboxylate Advantage

Pyridine-carboxylate derivatives, such as picolinoyl, nicotinoyl, and isonicotinoyl chlorides, are exceptionally effective for this purpose. The pyridine ring's nitrogen atom is a site of high basicity, readily accepting a proton in the ESI source. This "charge-tagging" strategy can increase the ESI response by 5 to 10 times, and in some cases, up to several orders of magnitude compared to their underivatized counterparts[1][2].

The derivatization reaction is a straightforward esterification, where the hydroxyl group of the steroid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine-carboxylate reagent.

G Steroid Hydroxysteroid (R-OH) Reaction Esterification (Base Catalyst, e.g., Pyridine) Reagent Pyridine-Carboxylate Reagent (e.g., Picolinoyl Chloride) Product Derivatized Steroid (Proton-affinitive ester) Reaction->Product Forms stable ester linkage + HCl

Figure 1. General workflow of hydroxysteroid derivatization.

Beyond simply increasing signal, this derivatization provides a crucial advantage in tandem mass spectrometry (MS/MS). Upon collisional activation, the derivatized steroid precursor ion predictably fragments. A common and often dominant fragmentation pathway is the cleavage of the ester bond, yielding a characteristic product ion corresponding to the protonated pyridine-carboxylic acid moiety. This stable, high-intensity fragment is ideal for Selected Reaction Monitoring (SRM), providing exceptional specificity and minimizing background interference[3][4].

Choosing the Optimal Reagent and Method

Several pyridine-carboxylate isomers are available, each offering unique characteristics. The choice of reagent and derivatization method can significantly impact reaction efficiency and analytical outcomes.

Reagent Comparison

The position of the nitrogen atom in the pyridine ring influences the MS behavior of the resulting derivative.

ReagentIsomer PositionTypical ESI-MS IonKey Characteristics
Picolinoyl Chloride 2- (ortho)Predominantly [M+H]⁺Generally provides the highest ESI response and clean spectra. Widely considered the most versatile and sensitive for hydroxysteroids[5][6].
Nicotinoyl Chloride 3- (meta)[M+H]⁺ and [M+H+CH₃CN]⁺Often forms acetonitrile adducts in the mobile phase, which can complicate data analysis but may be useful in specific cases[5].
Isonicotinoyl Chloride 4- (para)[M+H]⁺ and [M+H+CH₃CN]⁺Similar behavior to nicotinoyl derivatives, with a tendency to form solvent adducts[5][7].

Derivatization Methodologies

Two primary methods are employed for the synthesis of pyridine-carboxylate steroid esters:

  • Acyl Chloride Method: This is a direct and rapid method using the corresponding acyl chloride (e.g., picolinoyl chloride hydrochloride) in the presence of a base like pyridine to neutralize the HCl byproduct[8]. It is effective but requires anhydrous conditions as acyl chlorides are sensitive to moisture.

  • Mixed Anhydride Method: This approach uses the more stable free acid (e.g., picolinic acid) and an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method often results in higher yields and can be more forgiving than the acyl chloride method[5][6].

For most applications, picolinoyl derivatization offers the best combination of sensitivity and spectral simplicity. The mixed anhydride method is recommended for maximizing reaction yield, though the acyl chloride method is often sufficient and simpler to execute.

Detailed Experimental Protocols

Safety Precaution: Acyl chlorides and derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Picolinoyl Chloride Derivatization of Hydroxysteroids (Acyl Chloride Method)

This protocol is adapted from methodologies proven effective for the analysis of corticosteroids and other hydroxysteroids from biological fluids[1][8].

A. Materials and Reagents

  • Hydroxysteroid standards and samples, dried down.

  • Picolinoyl chloride hydrochloride (≥98% purity).

  • Anhydrous Pyridine (derivatization grade).

  • Anhydrous Acetonitrile (LC-MS grade).

  • Deuterated internal standards (e.g., Cortisol-d4) for quantification.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

  • Methanol, Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

B. Reagent Preparation

  • Derivatization Reagent: Prepare a 10 mg/mL solution of picolinoyl chloride hydrochloride in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation from ambient moisture.

  • Reaction Base: Anhydrous pyridine.

C. Step-by-Step Derivatization Procedure

  • Sample Preparation: Extract hydroxysteroids from the biological matrix (e.g., 100 µL serum or saliva) using an appropriate method such as liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE). Spike with internal standards prior to extraction.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical that no water remains, as it will consume the derivatization reagent.

  • Reaction Setup: To the dried residue, add 50 µL of anhydrous pyridine, followed by 50 µL of the 10 mg/mL picolinoyl chloride hydrochloride solution.

  • Incubation: Vortex the mixture gently to ensure the residue is fully dissolved. Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Quenching & Evaporation: After incubation, cool the vials to room temperature. Evaporate the solvent mixture to dryness under a stream of nitrogen. This step removes excess reagent and pyridine.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of a suitable mobile phase, typically 50:50 methanol:water with 0.1% formic acid. Vortex thoroughly.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

G Start Start: Biological Sample (e.g., Serum, Saliva) SPE 1. Sample Extraction (LLE or SPE) Start->SPE Dry1 2. Evaporate to Dryness (Nitrogen Stream) SPE->Dry1 AddReagents 3. Add Pyridine & Picolinoyl Chloride Solution Dry1->AddReagents Incubate 4. Incubate (60°C for 30 min) AddReagents->Incubate Dry2 5. Evaporate to Dryness (Remove excess reagents) Incubate->Dry2 Reconstitute 6. Reconstitute (Mobile Phase) Dry2->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Figure 2. Workflow for the Acyl Chloride derivatization method.
Protocol 2: Derivatization via the Mixed Anhydride Method

This protocol is based on studies demonstrating higher derivatization yields for a range of hydroxysteroids[5][6].

A. Materials and Reagents

  • Hydroxysteroid standards and samples, dried down.

  • Picolinic acid (≥99% purity).

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (≥97% purity).

  • 4-Dimethylaminopyridine (DMAP) (≥99% purity).

  • Anhydrous Tetrahydrofuran (THF).

  • Triethylamine (≥99.5%).

  • Deuterated internal standards.

B. Reagent Preparation

  • Picolinic Acid Solution: Prepare a 10 mM solution of picolinic acid in anhydrous THF.

  • MNBA Solution: Prepare a 10 mM solution of MNBA in anhydrous THF.

  • DMAP/Triethylamine Solution: Prepare a solution containing 20 mM DMAP and 20 mM triethylamine in anhydrous THF.

C. Step-by-Step Derivatization Procedure

  • Sample Preparation & Drying: Follow steps 1 and 2 from Protocol 1. Ensure the sample residue is completely dry.

  • Reaction Setup: To the dried residue, add the following in order:

    • 50 µL of the Picolinic Acid Solution.

    • 50 µL of the MNBA Solution.

    • 50 µL of the DMAP/Triethylamine Solution.

  • Incubation: Vortex the mixture gently. Cap the vial and let it react at room temperature for 2 hours.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.

Application Example: LC-MS/MS Analysis

Successful derivatization enables the use of highly specific and sensitive LC-MS/MS methods. The picolinoyl derivatives are well-suited for reverse-phase chromatography.

A. Typical LC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: A typical gradient would start at 30-40% B, ramping to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

B. MS/MS Detection (SRM) The mass spectrometer should be operated in positive ESI mode. The key is to monitor the transition from the protonated molecular ion of the derivative to the characteristic product ion.

parent Derivatized Steroid Ion [M+H]⁺ (Selected in Q1) frag1 Protonated Pyridine Moiety (e.g., m/z 106 for Picolinoyl) (Selected in Q3) parent->frag1 Collision-Induced Dissociation (CID) (Q2) frag2 Other Steroid Fragments (Lower Intensity) parent->frag2

Figure 3. Characteristic fragmentation of picolinoyl-steroids in MS/MS.

C. Example SRM Transitions for Picolinoyl Derivatives

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
Cortisol467.2106.1[M(C₂₁H₃₀O₅)+Picolinoyl-H]⁺
Cortisone465.2106.1[M(C₂₁H₂₈O₅)+Picolinoyl-H]⁺
Testosterone393.3106.1[M(C₁₉H₂₈O₂)+Picolinoyl-H]⁺
Estradiol (di-picolinoyl)481.2376.2Loss of one picolinoyl group

Note: Exact m/z values should be confirmed experimentally.

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. Key parameters to assess include:

  • Derivatization Efficiency: Analyze a known concentration of a standard with and without derivatization to confirm the signal enhancement. Assess the reaction yield by comparing the peak area of the derivatized standard against a fully derivatized reference material, if available.

  • Linearity and Sensitivity: Prepare a calibration curve using derivatized standards across the expected concentration range. Determine the Lower Limit of Quantification (LLOQ) as the lowest point on the curve with acceptable precision (e.g., <20% RSD) and accuracy (e.g., 80-120%).

  • Matrix Effects: Evaluate the impact of the biological matrix by comparing the response of a standard in clean solvent versus a standard spiked into an extracted blank matrix. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects and procedural losses.

  • Reproducibility: Assess intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at multiple concentrations on different days.

Conclusion

Derivatization of hydroxysteroids with pyridine-carboxylate reagents, particularly picolinoyl chloride, is a simple, robust, and highly effective strategy to overcome the inherent limitations of their analysis by LC-ESI-MS/MS. By introducing a proton-affinitive tag, this approach dramatically enhances ionization efficiency and provides highly specific fragmentation pathways for reliable quantification. The protocols outlined in this guide provide a validated framework for researchers to develop sensitive and specific assays for hydroxysteroids, enabling new insights in endocrinology, clinical diagnostics, and pharmaceutical research.

References

  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1173(1-2), 120-128. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-59. [Link]

  • Higashi, T. (2011). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Bioconjugate Chemistry. Note: While this reference discusses pyridine-carboxaldehyde, the principles of using the pyridine moiety are relevant.
  • Johnson, D. W., et al. (2008). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 534-544. [Link]

  • Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(2), 206-215. [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of steroids to enhance detection sensitivity in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 879-888. Note: This is a general review, specific protocol papers are cited for detailed steps.
  • Li, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 94(51), 17980–17987. [Link]

  • Higashi, T., et al. (2002). A derivatization reagent, 2-hydrazino-1-methylpyridine, was developed for the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids.
  • ResearchGate. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF page for Steroids, 72(1), 50-59. [Link]

  • Higashi, T., Nishio, T., Hayashi, N., & Shimada, K. (2007). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. Chemical & Pharmaceutical Bulletin, 55(4), 662-665. [Link]

  • Kushnir, M. M., et al. (2011). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. Journal of Bioanalysis & Biomedicine, S2. [Link]

  • Keski-Hynnilä, H., et al. (2012). Simultaneous quantification of steroids in rat intratesticular fluid by HPLC-isotope dilution tandem mass spectrometry. Journal of Chromatography B, 901, 74-80. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for Purity Determination of Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Context

Dichloropyridines (e.g., 2,3-dichloro-, 2,4-dichloro-, 2,5-dichloro-, and 2,6-dichloropyridine) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals,. Because these compounds are synthesized via the chlorination of pyridine rings—often resulting in complex mixtures of positional isomers—rigorous purity determination is critical.

The primary analytical challenge lies in resolving these structurally similar isomers, which possess nearly identical molecular weights (~147.99 g/mol ) and closely matched boiling points (e.g., 2,4-Dichloropyridine boils at 189-190 °C). As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions, focusing instead on the causality of method selection and the implementation of self-validating experimental systems.

Methodological Rationale: Causality in Technique Selection

Selecting the correct analytical technique requires understanding the physicochemical properties of the analyte and the nature of the expected impurities.

  • Gas Chromatography (GC-FID): GC is the gold standard for routine purity assessment of dichloropyridines due to their inherent volatility. The separation mechanism relies on differential partitioning between a mobile gas phase and a stationary phase. We utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5) because the polarizability of the phenyl groups interacts differentially with the unique dipole moments of the isomers, achieving baseline resolution that boiling-point differences alone cannot provide.

  • High-Performance Liquid Chromatography (HPLC-UV): While GC excels for volatile components, HPLC is mandatory when analyzing non-volatile degradants or highly polar synthesis intermediates. In normal-phase HPLC on silica, separation is driven by hydrogen bonding and dipolar interactions. Isomers with chlorine atoms adjacent to the pyridine nitrogen (e.g., 2,6-dichloropyridine) experience steric shielding, which reduces hydrogen bonding with silanol groups and causes them to elute faster than unshielded isomers like 3,5-dichloropyridine.

  • Quantitative NMR (qNMR): Utilized as an orthogonal method for absolute purity determination without requiring a primary reference standard of the analyte itself.

MethodSelection Start Dichloropyridine Sample Q1 Primary Analysis Goal? Start->Q1 Volatile Routine Purity & Isomer Separation Q1->Volatile High Volatility NonVolatile Non-volatile Impurities Q1->NonVolatile Low Volatility Absolute Absolute Purity (No Ref. Standard) Q1->Absolute Primary Reference GC GC-FID Method Volatile->GC HPLC HPLC-UV Method NonVolatile->HPLC qNMR qNMR Analysis Absolute->qNMR

Fig 1. Decision matrix for selecting dichloropyridine purity analysis methods.

Comparative Performance Data

To facilitate method selection, the following table synthesizes the quantitative performance metrics of the three primary analytical techniques used for dichloropyridine purity profiling.

Analytical ParameterGC-FID (Volatiles)HPLC-UV (Non-Volatiles)qNMR (Absolute Purity)
Linearity (R²) > 0.999> 0.999N/A (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Throughput HighHigh

Advanced HPLC Method Development for Pyridine Carboxylic Acids: Isomer Separation and Matrix-Specific Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Bottlenecks

Pyridine carboxylic acids—specifically 2-pyridinecarboxylic acid (picolinic acid) , 3-pyridinecarboxylic acid (niacin/nicotinic acid) , and 4-pyridinecarboxylic acid (isonicotinic acid) —are highly polar, ionizable zwitterionic compounds[1]. In pharmaceutical and bioanalytical method development, achieving baseline resolution of these three isomers presents a significant chromatographic challenge.

Because these isomers share identical empirical formulas and exhibit nearly indistinguishable hydrophobic properties, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to resolve them[2]. Furthermore, the basic nitrogen atom within the pyridine ring has a high propensity to undergo secondary ionic interactions with residual, unreacted silanol groups on silica-based stationary phases. This secondary interaction disrupts the partitioning equilibrium, manifesting as severe chromatographic peak tailing, band broadening, and compromised resolution[3].

To overcome these bottlenecks, application scientists must design methods based on Mixed-Mode Chromatography (MMC) for isomer separation, or Ion-Pairing Chromatography (IPC) for trace analysis in complex biological matrices.

Mechanistic Method Design & Causality

Approach A: Mixed-Mode Reversed-Phase Cation-Exchange

When separating the three isomers in chemical formulations or standard mixtures, Mixed-Mode Chromatography is the gold standard[1][2]. Columns such as Coresep 100 or Primesep 100 feature a stationary phase grafted with both hydrophobic alkyl chains and embedded cation-exchange groups.

  • The Causality: Retention is governed by a dual-mechanism process. The hydrophobic interaction is modulated by the organic modifier (acetonitrile), while the ionic interaction is controlled by the buffer concentration and pH[1][2]. By tuning the mobile phase pH, the ionization state of the carboxylic acid and the pyridine nitrogen can be precisely manipulated, exploiting minute localized charge differences to pull the isomers apart[2].

Approach B: Ion-Pairing Chromatography (IPC)

For bioanalytical assays (e.g., quantifying picolinic acid in human serum, milk, or cerebrospinal fluid), sample matrices are highly complex and require immense specificity[4]. IPC utilizes an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (TBAHS).

  • The Causality: The bulky, hydrophobic tetrabutylammonium cation pairs dynamically with the negatively charged carboxylate group of the analyte. This forms a neutral, highly lipophilic complex that retains strongly on a standard C18 column[4]. This mechanism shifts the retention time of the pyridine carboxylic acids well away from early-eluting, polar matrix interferences (like salts and endogenous proteins).

Approach C: Silanol Suppression

If a standard RP-HPLC method must be used, the mobile phase must be aggressively optimized to prevent peak tailing.

  • The Causality: Adding 0.1% formic acid or phosphoric acid lowers the mobile phase pH below the pKa of the surface silanols (typically pKa ~3.5–4.5). This protonates the silanols into a neutral state, instantly quenching the secondary ionic interactions[3]. Additionally, utilizing highly end-capped or base-deactivated silica columns provides a steric shield against these interactions[3][5].

MethodSelection Start Target: Pyridine Carboxylic Acids CheckMatrix Sample Matrix & Goal? Start->CheckMatrix BioFluid Biological Fluids (Trace Detection) CheckMatrix->BioFluid Complex Matrix Formulation Chemical Standards (Isomer Separation) CheckMatrix->Formulation Simple Matrix IonPair Ion-Pair RP-HPLC (e.g., TBAHS on C18) BioFluid->IonPair Requires High Sensitivity MixedMode Mixed-Mode Cation Exchange (e.g., Primesep 100) Formulation->MixedMode Requires Selectivity

Workflow for selecting the optimal HPLC method for pyridine carboxylic acids.

Self-Validating Experimental Protocols

Protocol 1: Isomer Separation via Mixed-Mode HPLC

Designed for the baseline resolution of picolinic, nicotinic, and isonicotinic acids[1][2].

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare a 0.1% (v/v) Phosphoric Acid (

    
    ) or Formic Acid solution in MS-grade water. Filter through a 0.22 µm membrane.
    
  • Organic (B): 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column & Instrument Setup

  • Column: Core-shell mixed-mode reversed-phase cation-exchange (e.g., Coresep 100, 150 x 4.6 mm, 5 µm)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 210 nm[3][6].

  • Gradient: Isocratic elution at 15% B (ACN) and 85% A (Buffer). Adjust ACN ±5% to tune hydrophobic retention; adjust buffer concentration to tune ionic retention[1].

Step 3: Sample Preparation

  • Dissolve standards in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL[3].

Step 4: System Suitability Testing (SST) - Self-Validation

  • Inject the standard mix. The system is validated if:

    • Resolution (

      
      ) between nicotinic acid and isonicotinic acid is 
      
      
      
      .
    • Tailing factor (

      
      ) for all peaks is 
      
      
      
      .
    • RSD of retention times over 5 replicate injections is

      
      .
      
Protocol 2: Trace Quantification in Biological Fluids via Ion-Pair RP-HPLC

Designed for quantifying picolinic acid in serum or cell supernatants[4][7].

Step 1: Mobile Phase Preparation

  • Prepare 30 mM phosphate buffer. Adjust to pH 6.0 - 8.0[4].

  • Add 1 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing reagent[4].

  • Mix with Methanol (2% to 30% v/v depending on required retention)[4].

Step 2: Sample Deproteinization (Serum/CSF)

  • To 100 µL of serum, add 10 µL of perchloric acid to precipitate proteins[7].

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Neutralize the supernatant with potassium hydroxide, centrifuge again, and collect the clear supernatant for injection[7].

Step 3: Instrument Setup

  • Column: Highly end-capped C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[4][5].

  • Flow Rate: 0.5 to 1.0 mL/min[4].

  • Detection: UV at 265 nm, or Fluorescence (Post-column derivatization with zinc acetate: Ex 336 nm / Em 448 nm) for extreme sensitivity[4][7].

Step 4: System Suitability Testing (SST) - Self-Validation

  • Spike a blank matrix with a known concentration of picolinic acid.

  • The system is validated if the mean recovery from the matrix is between 95.0% and 105.0%[7].

Troubleshooting Peak Shape Anomalies

When analyzing basic compounds like pyridines, secondary interactions are the primary cause of method failure. Follow the logical pathway below to restore peak symmetry.

Troubleshooting Issue Peak Tailing Observed Cause Silanol Interactions? Issue->Cause Sol1 Lower pH (0.1% FA/H3PO4) Cause->Sol1 Protonate Sol2 End-Capped C18 Column Cause->Sol2 Shield Resolved Symmetrical Peaks Sol1->Resolved Sol2->Resolved

Troubleshooting pathway for resolving peak tailing in basic pyridine compounds.

Quantitative Data Summaries

Table 1: Chromatographic Method Comparison for Pyridine Carboxylic Acids

Method TypePrimary Retention MechanismIdeal Column TypeMobile Phase AdditivesPrimary Application
Mixed-Mode (MMC) Hydrophobic + Cation-ExchangeCore-shell Mixed-Mode (e.g., Coresep 100)Formic Acid, Phosphoric AcidIsomer separation (Picolinic vs. Nicotinic vs. Isonicotinic)[1][2]
Ion-Pairing (IPC) Lipophilic complexationEnd-capped C181 mM TBAHS, Phosphate BufferTrace analysis in complex biological matrices (Serum, CSF)[4][8]
Standard RP-HPLC Hydrophobic partitioningBase-deactivated C180.1% Formic Acid (pH < 3.5)Purity analysis of simple ester/acid derivatives[3][5]

Table 2: Analytical Validation Metrics (Literature Benchmarks)

AnalyteMatrixDetection MethodLinearity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
LOD / LOQRecoverySource
Picolinic AcidHuman SerumHPLC-Postcolumn Fluorescence0.9990.30 pmol (LOD)99.0%[7]
Picolinic AcidCerebrospinal FluidUPLC-MS/MS (MRM)>0.9951 nM (LOD)N/A
Pyridine CarboxylicsHoney / FoodHPLC-UV (210 nm)>0.9920.24 mg/L (LOD)>95%[6]

References

1.[1] HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column - HELIX Chromatography. Available at: 2.[2] HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Available at: 3.[4] New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate. Available at: 4.[7] Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. Available at: 5.[8] Chromatograms of the two isomers picolinic acid and nicotinic acid - ResearchGate. Available at: 6.[3] Technical Support Center: Analysis of Diethyl 2,5-Pyridinedicarboxylate - Benchchem. Available at: 7.[5] Liquid Chromatography on the Different Methods for the Determination of Lipophilicity - MDPI. Available at: 8.[6] HPLC Determination of Low Molecular Weight Organic Acids in Honey with Series-Coupled Ion-Exclusion Columns - ResearchGate. Available at:

Sources

Application Note: Large-Scale Synthesis and Purification of 2,5-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmaceutical Relevance

2,5-Dichloropyridine (CAS 16110-09-1) is a highly versatile heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The specific reactivity imparted by the chlorine atoms at the 2- and 5-positions makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[1][2]. By selectively replacing the halogens with aryl, vinyl, or acetylenic groups, chemists can construct diverse substituted pyridine derivatives that form the core architectures of drugs targeting oncology, infectious diseases, and central nervous system (CNS) disorders[1][2].

Historically, the large-scale production of 2,5-dichloropyridine relied on the dediazotization of 2-aminopyridine or the hydrazine-mediated reduction of 2,3,4,5-tetrachloropyridine[3][4]. However, these legacy routes are plagued by severe safety and environmental concerns, notably the carcinogenicity of hydrazine and the generation of heavy metal waste[3][4]. Consequently, modern process chemistry has shifted toward greener, high-yielding, and scalable synthetic routes[5][6].

Strategic Synthetic Routes and Mechanistic Causality

To achieve industrial-scale viability, the synthesis of 2,5-dichloropyridine must balance yield, isomeric purity, and operational safety. Two primary strategic routes dominate modern production:

Route A: De Novo Synthesis via 2,5-Dihydroxypyridine (Bottom-Up Approach)

This route constructs the pyridine ring from acyclic precursors, ensuring absolute regiocontrol and avoiding the formation of challenging structural isomers[5][6].

  • Condensation & Cyclization: The process begins with the base-catalyzed (DBU) condensation of diethyl maleate and nitromethane. Strict temperature control (65–70 °C) is critical; exceeding 70 °C accelerates the formation of viscous polymeric byproducts, drastically reducing the yield[7]. Subsequent catalytic hydrogenation over Palladium on Carbon (Pd/C) triggers cyclization, yielding 2,5-dihydroxypyridine[5].

  • Chlorination: The intermediate is treated with a chlorinating agent, typically Phosphorus Oxychloride (POCl₃). The reaction requires elevated temperatures (145 °C for 4 hours) to drive the bis-substitution to completion[6][7]. A sufficient molar excess of POCl₃ (e.g., 1:10 ratio) acts as both reagent and solvent, ensuring complete conversion[7].

Route B: Direct Chlorination and Fractional Crystallization (Top-Down Approach)

When starting from 2-chloropyridine, chlorination inevitably yields a mixture of 2,5-dichloro and 2,3-dichloro isomers[3][7]. The success of this route hinges entirely on downstream isomer separation.

  • Steam Distillation: Subjecting the crude mixture to water vapor distillation partitions the isomers, enriching the solid phase to 85–95% 2,5-dichloropyridine[3].

  • Fractional Crystallization: The definitive purification step exploits the differential solubility of the isomers in a highly specific solvent system. Dissolving the enriched solid in a 15:85 (v/v) isopropanol/water mixture allows the less soluble 2,5-isomer to crystallize upon cooling, while the 2,3-isomer remains dissolved in the mother liquor[3][7][8]. This self-validating purification step can achieve up to 100% isomeric purity, as the visual formation of crystals directly confirms the successful partitioning of the target compound[3].

Experimental Protocols

Protocol A: Large-Scale De Novo Synthesis of 2,5-Dichloropyridine

Part 1: Synthesis of 2,5-Dihydroxypyridine Intermediate [5]

  • Setup: Equip a 500 mL multi-neck reactor with a mechanical stirrer, thermometer, and reflux condenser.

  • Condensation: Charge the reactor with 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heating: Heat the mixture to 65–70 °C under continuous stirring for 5 hours. (Causality: Maintaining this exact temperature window prevents the thermal degradation of the acyclic intermediate[7].)

  • Hydrogenation: Cool the mixture to 20–25 °C. Add 200 g of methanol and 1.8 g of Pd/C catalyst. Pressurize the reactor with hydrogen gas to 0.1–0.3 MPa.

  • Cyclization: Heat to 30–35 °C and stir for 10 hours.

  • Workup: Purge the reactor with nitrogen gas three times. Filter to recover the Pd/C catalyst. Evaporate the filtrate to dryness. Recrystallize the residue from 100 g of methyl tert-butyl ether (MTBE) to yield 2,5-dihydroxypyridine as a light yellow solid.

Part 2: Chlorination to 2,5-Dichloropyridine [5][6][7]

  • Reaction: In a reactor, combine 22.0 g (0.2 mol) of 2,5-dihydroxypyridine and 200 g of POCl₃.

  • Heating: Stir and heat the mixture to 145 °C for 4 hours.

  • Distillation: Recover excess POCl₃ via vacuum distillation to prevent violent exothermic reactions during the aqueous quench.

  • Quenching: Slowly pour the residue into 300 g of vigorously stirred ice water.

  • Neutralization: Adjust the pH to 7–9 using a 40% aqueous NaOH solution. (Causality: Precise pH control is essential to maximize product precipitation and prevent the hydrolysis of the newly formed chlorinated pyridine ring[7].)

  • Extraction: Extract the aqueous layer three times with 50 g of dichloromethane (CH₂Cl₂).

  • Isolation: Combine organic phases, wash with 30 g of saturated brine, dry over 5 g of anhydrous Na₂SO₄, and concentrate via rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.

Protocol B: Isomer Separation via Fractional Crystallization[8][9]

Objective: Purify crude 2,5-dichloropyridine from its 2,3-isomer.

  • Solvent Preparation: Prepare a solvent mixture of isopropanol and deionized water at a strict 15:85 weight ratio.

  • Dissolution: Add 62 g of the crude isomer mixture to 200 g of the prepared solvent. Heat with stirring until the solid is completely dissolved.

  • Crystallization: Cool the solution slowly with controlled stirring. The 2,5-dichloropyridine will selectively crystallize, leaving the highly soluble 2,3-isomer in the supernatant.

  • Filtration: Filter the slurry using a Nutsche filter-dryer. Wash the crystals with a minimal amount of cold solvent and dry under vacuum to obtain isomer-free 2,5-dichloropyridine.

Quantitative Data & Process Parameters

The following table summarizes the key metrics for comparing the two primary synthetic routes:

Parameter / MetricRoute A (De Novo Synthesis)[5][6]Route B (Direct Chlorination)[3][7]
Starting Materials Diethyl maleate, Nitromethane2-Chloropyridine
Key Intermediate 2,5-Dihydroxypyridine2,5- / 2,3-Dichloropyridine mixture
Optimal Temp (Step 1) 60–70 °C (Condensation)Ambient (Chlorination)
Chlorinating Agent POCl₃ (145 °C)Cl₂ gas / Vilsmeier-Haack reagent
Purification Method Extraction & EvaporationSteam Distillation & Crystallization
Isomer Separation Not required (Regiospecific)Required (Isopropanol/Water 15:85)
Typical Yield 90.5% – 94.3%~80% (Post-crystallization)
Purity >99.5% (HPLC)Up to 100% (Isomeric purity)

Workflow Visualizations

G cluster_RouteA Route A: De Novo Synthesis cluster_RouteB Route B: Direct Chlorination & Isomer Separation A1 Diethyl Maleate + Nitromethane A2 Condensation (DBU, 65-70°C) A1->A2 A3 Hydrogenation & Cyclization (Pd/C, H₂, MeOH) A2->A3 A4 2,5-Dihydroxypyridine A3->A4 A5 Chlorination (POCl₃, 145°C) A4->A5 A6 Quench & Extract (pH 7-9, CH₂Cl₂) A5->A6 A7 Pure 2,5-Dichloropyridine (>99.5% Purity) A6->A7 B1 2-Chloropyridine B2 Alkoxylation & Chlorination (Cl₂) B1->B2 B3 Crude Mixture (2,5- & 2,3-isomers) B2->B3 B4 Steam Distillation (85-95% 2,5-isomer) B3->B4 B5 Fractional Crystallization (Isopropanol/Water 15:85) B4->B5 B6 Isomer-Free 2,5-Dichloropyridine B5->B6

Comparative workflows for the large-scale synthesis and purification of 2,5-Dichloropyridine.

References

  • "Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine", Benchchem, 5

  • "US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine", Google Patents, 3

  • "Technical Support Center: 2,5-Dichloropyridine Synthesis", Benchchem, 7

  • "CN109721529B - Simple preparation method of 2, 5-dichloropyridine", Google Patents, 6

  • "Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis", NBInno, 1

  • "From Milligrams to Tons: The Importance of Synthesis and Process Research in the Development of New Drugs", Wiley-VCH, 2

  • "EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product", Google Patents, 4

  • "2,5-Dichloropyridine 98 16110-09-1", Sigma-Aldrich,

  • "Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine", Benchchem, 8

Sources

Synthesis and Validation of 1,4-Benzodiazepine-2,5-dione HDM2 Antagonists Utilizing 2,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Strategy, and In Vitro Validation

Mechanistic Rationale: The HDM2-p53 Axis

The p53 tumor suppressor protein is a master regulator of cell cycle arrest and apoptosis. In healthy cells, its activity is tightly controlled by the E3 ubiquitin ligase HDM2 (Human Double Minute 2), which binds to the transactivation domain of p53 and targets it for proteasomal degradation. In numerous human cancers, HDM2 is overexpressed, leading to the functional inactivation of wild-type p53.

Disrupting the HDM2-p53 protein-protein interaction (PPI) with small molecules is a validated therapeutic strategy to restore p53 function. 1,4-Benzodiazepine-2,5-diones have emerged as potent


-helix mimetics that competitively bind to the hydrophobic cleft of HDM2, displacing p531[1]. The stereochemistry of these scaffolds is critical, as the spatial arrangement of substituents must perfectly mimic the Phe19, Trp23, and Leu26 residues of p532[2].

G p53 p53 Tumor Suppressor Degradation Proteasomal Degradation p53->Degradation Ubiquitination Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Stabilization HDM2 HDM2 (E3 Ligase) HDM2->p53 Binds & Inhibits Antagonist 1,4-Benzodiazepine-2,5-dione (HDM2 Antagonist) Antagonist->HDM2 Blocks Binding Pocket

Mechanistic pathway of HDM2-p53 disruption by 1,4-benzodiazepine-2,5-dione antagonists.

Chemical Strategy: 2,5-Dichloropyridine as a Privileged Scaffold

The synthesis of these complex benzodiazepine architectures requires a versatile and regioselective starting material. 2,5-Dichloropyridine (CAS No. 16110-09-1) is an ideal precursor3[3].

Causality in Scaffold Selection:

  • Electronic Activation: The nitrogen atom in the pyridine ring withdraws electron density, highly activating the C2 position toward Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

  • Sequential Functionalization: Because the C2 chlorine is significantly more reactive than the C5 chlorine, researchers can perform a regioselective amination at C2 without prematurely affecting the C5 position. Once the C2 position is functionalized (typically with an

    
    -amino ester), the C5 chlorine can be subsequently engaged in a Suzuki-Miyaura cross-coupling to introduce the required hydrophobic aryl groups that target the HDM2 binding pocket.
    
  • Physicochemical Properties: Incorporating a pyridine ring into the benzodiazepine core improves the aqueous solubility and overall pharmacokinetic profile of the resulting antagonists compared to purely carbocyclic derivatives4[4].

W SM 2,5-Dichloropyridine (Starting Material) Step1 Regioselective Amination (C2 Position) SM->Step1 a-Amino Ester, DIPEA, Heat Step2 Suzuki-Miyaura Coupling (C5 Position) Step1->Step2 Arylboronic Acid, Pd(dppf)Cl2 Step3 Intramolecular Cyclization (Lactam Formation) Step2->Step3 Deprotection & HATU Coupling Product 1,4-Benzodiazepine-2,5-dione Core Scaffold Step3->Product Stereoselective Closure Assay Fluorescence Polarization HDM2 Binding Assay Product->Assay In Vitro Validation

Synthetic and validation workflow for 2,5-dichloropyridine-derived HDM2 antagonists.

Experimental Protocols: Synthesis and Validation

Note: The following protocols form a self-validating system. Each step includes in-process controls (IPCs) to ensure mechanistic fidelity before advancing down the synthetic pipeline.

Protocol A: Regioselective C2-Amination of 2,5-Dichloropyridine

Objective: Introduce the nitrogen-containing appendage required for eventual lactamization.

  • Reaction Setup: In a dry Schlenk flask under nitrogen, dissolve 1.0 equivalent of 2,5-dichloropyridine and 1.2 equivalents of an enantiomerically pure

    
    -amino acid methyl ester hydrochloride (e.g., L-phenylalanine methyl ester) in anhydrous N-methyl-2-pyrrolidone (NMP).
    
  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt of the amine and acts as a non-nucleophilic acid scavenger for the HCl byproduct generated during the SNAr reaction, driving the equilibrium forward.

  • Heating: Heat the mixture to 120 °C for 16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the mass of the starting material completely disappears and a single major peak corresponding to the C2-aminated, C5-chloro intermediate appears.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove NMP and DIPEA. Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic aryl group (e.g., 4-chlorophenyl) to mimic the Trp23 residue of p53.

  • Reaction Setup: To the intermediate from Protocol A (1.0 eq), add 4-chlorophenylboronic acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), and Na
    
    
    
    CO
    
    
    (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
  • Catalytic Rationale: Pd(dppf)Cl

    
     is chosen because its bidentate phosphine ligand provides a stable, sterically demanding environment that facilitates the oxidative addition of the less reactive C5-aryl chloride bond.
    
  • Execution: Heat the biphasic mixture at 90 °C for 8 hours under a nitrogen atmosphere.

  • Workup & Purification: Filter through Celite to remove palladium black. Extract the filtrate with ethyl acetate, concentrate, and purify via silica gel chromatography to isolate the C2,C5-disubstituted pyridine intermediate.

Protocol C: Intramolecular Cyclization (Lactam Formation)

Objective: Form the rigid 1,4-benzodiazepine-2,5-dione core.

  • Deprotection: Saponify the methyl ester using LiOH (2.0 eq) in THF/H

    
    O at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free carboxylic acid.
    
  • Cyclization: Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The secondary amine at the C2 position of the pyridine then attacks this ester intramolecularly, closing the 7-membered diazepine ring.

  • Validation: Confirm the formation of the scaffold via

    
    H NMR (verifying the characteristic shift in the diastereotopic protons of the diazepine ring) and high-resolution mass spectrometry (HRMS).
    
Protocol D: Fluorescence Polarization (FP) Assay for HDM2 Binding

Objective: Quantify the antagonist's ability to displace p53 from HDM2.

  • Assay Preparation: Prepare a binding buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific aggregation of the hydrophobic antagonists, preventing false positives.

  • Reagent Mixing: In a 384-well black microplate, combine recombinant human HDM2 protein (10 nM final) with a FITC-labeled wild-type p53 peptide (FITC-TFSDLWKLLPEN, 2 nM final).

  • Compound Addition: Add serial dilutions of the synthesized 1,4-benzodiazepine-2,5-dione (from 10 µM to 0.1 nM).

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature to reach equilibrium. Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Interpretation: A high polarization signal indicates the FITC-peptide is bound to the massive HDM2 protein (slow rotation). A decrease in polarization indicates the small molecule antagonist has successfully displaced the peptide (fast rotation). Calculate the IC

    
     using non-linear regression.
    

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the binding affinities and cellular activities of representative 1,4-benzodiazepine-2,5-diones synthesized via the 2,5-dichloropyridine pathway, demonstrating the impact of C5 and C2 functionalization.

Compound IDPyridine C5 SubstituentDiazepine C3 Substituent (from C2-Amination)HDM2 Binding IC

(µM)
Cellular p53 Activation (EC

, µM)
BZD-001PhenylBenzyl2.45> 10.0
BZD-0024-ChlorophenylBenzyl0.855.2
BZD-0034-Chlorophenyl4-Fluorobenzyl0.321.8
BZD-0044-Chlorophenyl4-Chlorobenzyl0.150.9

Note: The introduction of halogenated aryl groups significantly enhances hydrophobic packing within the Trp23 and Leu26 sub-pockets of HDM2, directly correlating with improved in vitro and cellular potency.

References

  • In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1), BenchChem,
  • 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR, PubMed (Bioorg Med Chem Lett.),
  • Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists, PubMed (Bioorg Med Chem Lett.),
  • Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity, PubMed (Bioorg Med Chem Lett.),

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichloronicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting 2,6-Dichloronicotinic Acid (2,6-DCNA) & Isomer Synthesis[1]

Welcome to the Technical Support Interface

You have reached the advanced support module for pyridine derivative synthesis. This guide addresses the specific challenges encountered in the synthesis of 2,6-dichloronicotinic acid (2,6-DCNA) and its isomers. These compounds are deactivated, electron-deficient heterocycles, making them notoriously difficult to functionalize via standard electrophilic aromatic substitution.[1]

This interface is divided into three core troubleshooting modules based on the most common synthetic pathways.

Module 1: Strategic Route Selection (Triage)

User Query: "My current yield is <40% and purification is a nightmare. Am I using the wrong starting material?"

Scientist’s Diagnostic: The synthesis of 2,6-DCNA is rarely successful via direct chlorination of nicotinic acid due to ring deactivation.[1] If you are attempting direct chlorination, stop . The three viable industrial pathways rely on functionalizing precursors before the final acid formation or using highly activated intermediates.[2]

Route Selection Logic

RouteSelection Start Select Starting Material Citrazinic 2,6-Dihydroxynicotinic Acid (Citrazinic Acid Analog) Start->Citrazinic Nitrile 2,6-Dichloro-3-cyanopyridine Start->Nitrile Picoline 2,6-Dichloro-3-methylpyridine Start->Picoline RouteA Route A: Deoxychlorination (POCl3/PCl5) Citrazinic->RouteA RouteB Route B: Hydrolysis (Acid/Base) Nitrile->RouteB RouteC Route C: Side-chain Oxidation (KMnO4/Co-Mn) Picoline->RouteC RiskA Risk: High Exotherm, POCl3 Handling, Waste RouteA->RiskA RiskB Risk: Decarboxylation (Loss of CO2) RouteB->RiskB RiskC Risk: Over-oxidation, Metal Waste RouteC->RiskC

Figure 1: Decision matrix for selecting the synthesis pathway based on available precursors and risk tolerance.

Module 2: The Deoxychlorination Protocol ( Route)

Context: Converting 2,6-dihydroxynicotinic acid (or citrazinic acid for the iso isomer) into the dichloro-derivative using phosphoryl chloride (


).
Critical Troubleshooting: The "Solid-Block" Phenomenon

Issue: "The reaction mixture solidified into an unstirrable mass, and the temperature spiked."

Root Cause: The reaction between hydroxypyridines and


/

is heterogeneous. The starting material is often insoluble in cold

.[2] As the reaction initiates, it releases HCl gas and generates phosphonium intermediates that can form a sticky, viscous melt before fully dissolving.[2]

Corrective Protocol:

  • Solvent Selection: Do not run neat if you are experiencing stirring issues. Use an aromatic co-solvent (Chlorobenzene or Toluene).[2] This maintains slurry fluidity and acts as a heat sink.

  • Staged Reagent Addition:

    • Suspend the 2,6-dihydroxynicotinic acid in the solvent/POCl3 mix first.[2]

    • Add the amine base (Et3N or DIPEA) slowly at low temperature (0–10°C).[2] This forms the soluble salt and prevents the "runaway" exotherm later.[2]

    • Heat gradually. The dissolution usually occurs around 50–70°C.[2]

FAQ: Quenching Safety

Q: How do I quench the excess


 without causing an eruption? 
A:  Never add water to the reaction mixture.[2]
  • Distill off excess

    
     under reduced pressure first (recover for reuse).[2]
    
  • Dilute the viscous residue with dichloromethane (DCM) or ethyl acetate.[2]

  • Pour the organic mixture slowly into crushed ice/water with vigorous stirring. Maintain T < 20°C.

Module 3: The Nitrile Hydrolysis Pathway

Context: Hydrolysis of 2,6-dichloro-3-cyanopyridine to the acid.

Critical Troubleshooting: Decarboxylation

Issue: "I am detecting 2,6-dichloropyridine in my product. My yield of the acid is dropping."

Root Cause: Pyridine carboxylic acids, especially those with electron-withdrawing groups (like Cl) at the 2-position, are prone to thermal decarboxylation.[1] If you run the hydrolysis too hot or too long, the carboxylic acid group (


) is lost as 

.[2]

Optimization Data Table:

ParameterStandard ConditionRisk ThresholdRecommendation
Reagent NaOH (aq) or

High conc.[1] strong baseUse

(70%) if decarboxylation is high.[2]
Temperature 90–100°C>130°CDo not reflux overnight. Monitor by HPLC.
Time 4–6 hours>12 hoursStop immediately upon disappearance of Amide intermediate.
Intermediate 2,6-dichloronicotinamideN/AIf reaction stalls here, increase acid conc., not Temp.

Mechanism of Failure (Decarboxylation): The electron-withdrawing chlorines destabilize the carboxylate, facilitating the formation of a pyridyl anion intermediate which protonates to form the decarboxylated byproduct.[2]

Module 4: Oxidation of Methylpyridines

Context: Oxidation of 2,6-dichloro-3-methylpyridine using


 or catalytic air oxidation.

Issue: "Incomplete conversion. I have a mix of starting material, alcohol, and acid."

Scientist's Insight: The methyl group on a dichloropyridine ring is deactivated.[2] Standard


 oxidation requires vigorous conditions which can degrade the ring.[2]

Protocol Adjustment:

  • Stepwise Oxidation: Consider radical halogenation of the methyl group first (using NCS or

    
    /light) to form the trichloromethyl intermediate (
    
    
    
    ).[2]
  • Hydrolysis: Hydrolyze the

    
     group to the acid (
    
    
    
    ) using aqueous acid.[2] This is often milder and higher yielding than direct methyl oxidation.

Module 5: Analytical Troubleshooting (HPLC)

Issue: "I cannot separate the 2-chloro impurity from the 2,6-dichloro product."

Methodology: Standard C18 columns often fail to separate these polar, ionizable acids effectively.

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or C18 with high carbon load (for shape selectivity).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization, keeps acid in neutral form).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Slow ramp (5% B to 40% B over 20 mins).

  • Wavelength: 270 nm.

Visualizing the Impurity Profile:

Impurities Source Crude Product (HPLC) Imp1 Impurity: 2,6-Dichloropyridine (RT: Late) Source->Imp1 Decarboxylation (Temp too high) Imp2 Impurity: 2-Chloronicotinic Acid (RT: Early) Source->Imp2 Under-chlorination (Stoichiometry) Imp3 Impurity: Amide Intermediate (RT: Middle) Source->Imp3 Incomplete Hydrolysis (Time too short)

Figure 2: Correlating HPLC retention times (RT) with synthetic failures.

References

  • Synthesis of 2,6-Dichloronicotinic Acid from 2,6-Dihydroxynicotinic Acid. Source: ChemicalBook / Patent Literature Review. Context: Describes the reaction of hydroxypyridines with

    
    /
    
    
    
    and the associated yield challenges.
  • Process for the preparation of 2,6-dichloronicotinonitriles (WO2000006547A1). Source: Google Patents. Context: Details the chlorination of 2,6-dihydroxynicotinonitrile and the use of aromatic solvents to manage the reaction matrix.

  • Hydrolysis kinetics of cyanopyridines in high-temperature water. Source: International Journal of Chemical Kinetics (via ResearchGate).[2][3] Context: Provides kinetic data on the hydrolysis of cyanopyridines to amides and acids, highlighting the activation energies and decarboxylation risks.

  • Oxidation of methyl-pyridines (US2818378A). Source: Google Patents. Context: Historical but foundational methodology for oxidizing methyl side chains on pyridine rings to carboxylic acids.

  • Impurity Profiling in Pharmaceutical Chemicals. Source: Asian Journal of Research in Chemistry. Context: General strategies for identifying organic impurities (starting materials, by-products) in bulk drug synthesis.[1][4]

Sources

optimizing reaction conditions for palladium-catalyzed amination of dichloropyridines

[1]

Status: Operational Ticket Focus: Optimization & Troubleshooting Target Substrates: 2,4-Dichloropyridine, 2,6-Dichloropyridine, 3,5-Dichloropyridine Assigned Specialist: Senior Application Scientist

Introduction: The Dichloropyridine Challenge

Welcome to the technical support hub for palladium-catalyzed amination. Dichloropyridines represent a unique challenge in cross-coupling chemistry due to two competing factors:

  • Catalyst Deactivation: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, forming unreactive palladium-pyridine complexes (catalyst poisoning).
    
  • Regioselectivity Ambiguity: With two electrophilic sites, controlling which chloride undergoes oxidative addition first requires precise manipulation of electronic and steric parameters.[1]

This guide moves beyond standard recipes to provide a logic-based troubleshooting framework.

Module 1: The Regioselectivity Matrix

Issue: "I am getting a mixture of isomers or the wrong regioisomer."

Scenario A: 2,4-Dichloropyridine

This is the most common regioselectivity ticket.

  • Electronic Bias: The C2 position is more electron-deficient (adjacent to Nitrogen) and typically reacts faster in

    
    . However, in Pd-catalysis, the C4 position is often sterically more accessible, and the oxidative addition preference can be flipped by ligand choice.
    
Troubleshooting Logic
Desired PositionCritical AdjustmentRecommended SystemMechanism
C4-Selective (Major)Steric Bulk Ligand: JosiPhos or bulky NHC (IPr)Base: LiHMDS or NaOtBuBulky ligands encounter repulsion at the C2 position (ortho to N), forcing oxidative addition at the less hindered C4.
C2-Selective (Major)Chelation/Directing Ligand: XantphosNucleophile: N-acetyl amines (Acetamides)Base: Cs

CO

The "Vertex" Protocol: Using an acetamide allows the carbonyl oxygen to potentially assist in directing Pd to C2 via a six-membered transition state, or simply prevents bis-arylation.
Scenario B: 2,6-Dichloropyridine
  • Symmetry: Both positions are identical initially.

  • Challenge: Stopping at Mono-amination vs. Bis-amination.

Desired ProductCritical AdjustmentProtocol Note
Mono-amination Stoichiometry & Kinetics Use 1.0 equiv amine. Add amine slowly (syringe pump) to keep its concentration low relative to the dichloride. Use a bulky ligand (BrettPhos) to increase steric penalty for the second addition.
Bis-amination Temperature & Excess Use 2.5 equiv amine. Heat >100°C. Standard ligands (BINAP) usually suffice.
Visualization: Regioselectivity Decision Tree

RegioselectivityStartSubstrate SelectionDCP242,4-DichloropyridineStart->DCP24DCP262,6-DichloropyridineStart->DCP26TargetC4Target: C4-AmineDCP24->TargetC4Standard PreferenceTargetC2Target: C2-AmineDCP24->TargetC2ChallengingTargetMonoTarget: Mono-AmineDCP26->TargetMonoActionC4Use Bulky Ligand(JosiPhos/IPr)Base: LiHMDSTargetC4->ActionC4ActionC2Use XantphosNucleophile: AcetamideBase: Cs2CO3TargetC2->ActionC2ActionMonoStoichiometry 1:1Slow AdditionLigand: BrettPhosTargetMono->ActionMono

Caption: Decision matrix for ligand and condition selection based on dichloropyridine isomer and target site.

Module 2: Catalyst Poisoning & Deactivation

Issue: "Reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Root Cause: The "Pyridine Effect." Pyridines are competitive ligands. If the concentration of the pyridine substrate is high and the phosphine ligand is labile, the pyridine nitrogen binds to the Pd(II) center, forming a stable [Pd(Ar)(L)(Pyridine)Cl] complex that cannot undergo reductive elimination, or a Pd(0) species that is too crowded to undergo oxidative addition.

The Solution: Pre-catalysts vs. In-Situ Mixing

Do NOT use Pd(OAc)

Recommendation: Switch to Palladacycle Pre-catalysts (e.g., XPhos Pd G4, RuPhos Pd G4).

  • Why? These contain a pre-formed Pd(0) source stabilized by the ligand. Upon exposure to base, they release the active mono-ligated Pd(0) species immediately, bypassing the induction period where poisoning often occurs.

Visualization: The Poisoning Pathway

Poisoningcluster_solThe Solution: Pre-catalystsPdPrePd(OAc)2 + LigandPdActiveActive L-Pd(0)PdPre->PdActiveReduction Step(Slow/Incomplete)PoisonedInactive Complex[L-Pd-Pyridine]PdActive->PoisonedPyridine Coordination(Fast)OxAddOxidative Addition(Productive Cycle)PdActive->OxAddC-Cl InsertionPyridineDichloropyridine(Substrate)Pyridine->PoisonedG4Pd G4 Pre-catalystG4->PdActiveInstant Activation

Caption: Pathway of catalyst deactivation by pyridine coordination vs. rapid activation via G4 pre-catalysts.

Module 3: Experimental Protocols

Protocol A: C2-Selective Amination of 2,4-Dichloropyridine

Based on the method by Vertex Pharmaceuticals [1].

Objective: Force amination at the electronically favored but sterically challenging C2 position.

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv)[1]

    • Nucleophile: Acetamide derivative (e.g., N-acetyl aniline) (1.0 equiv) — Crucial: Use the acetyl-protected amine.

    • Catalyst: Pd(OAc)

      
       (3 mol%)[2]
      
    • Ligand: Xantphos (6 mol%) — Large bite angle is key.

    • Base: Cs

      
      CO
      
      
      (1.5 equiv) — Mild base prevents background SNAr.
    • Solvent: 1,4-Dioxane (0.3 M concentration).

  • Procedure:

    • Charge an oven-dried vial with Pd(OAc)

      
      , Xantphos, and Cs
      
      
      CO
      
      
      .
    • Add the acetamide and 2,4-dichloropyridine.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous dioxane.

    • Heat to 90°C for 4–16 hours.

    • Workup: The product will be the N-acetylated C2-amine. Deprotection (if needed) can be done with LiOH/THF/Water at RT.

Protocol B: General C4-Selective Amination

Standard Buchwald-Hartwig conditions optimized for chloropyridines [2].

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Amine (1.2 equiv)[3][4]

    • Catalyst: Pd

      
      (dba)
      
      
      (1 mol%) or BrettPhos Pd G4 (2 mol%).
    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%).

    • Base: NaOtBu (1.4 equiv) — Strong base promotes faster turnover.

    • Solvent: Toluene or t-Amyl Alcohol.

  • Procedure:

    • Combine Pd source, Ligand, and Base in the reaction vessel inside a glovebox or under strict Argon flow.

    • Add amine and substrate.[3][4][5][6][7][8][9][10][11]

    • Add solvent.[3][4][7]

    • Heat to 100°C .

    • Note: If using NaOtBu, ensure the substrate does not contain base-sensitive esters.

Module 4: FAQ & Quick Fixes

Q: I see significant hydrodehalogenation (Cl replaced by H). Why? A: This is caused by

  • Fix 1: Switch solvent from primary/secondary alcohols to Toluene or Dioxane .

  • Fix 2: If using a primary amine, switch to a ligand that resists

    
     elimination (e.g., BrettPhos ).[5]
    

Q: Can I use water/surfactants (Micellar catalysis)? A: For dichloropyridines, water often promotes hydrolysis of the C-Cl bond to form pyridones (useless side product). Stick to anhydrous organic solvents unless using specialized "designer" surfactants (e.g., TPGS-750-M) with specific lipophilic ligands.

Q: NaOtBu is decomposing my substrate. What is the alternative? A: Use K


PO

XPhos Pd G4t-Amyl alcoholDioxane

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (Analogous mechanism for C4 selectivity). Source:Organic Letters. URL:[Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (General Protocol Grounding). Source:Organic Letters. URL:[Link]

  • Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling. Source:Chemical Reviews. URL:[Link]

Technical Support Center: Dichloropyridine Isomer Separation & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DCP-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Isomer Trap"

Synthesizing dichloropyridines (DCPs) via direct chlorination or Sandmeyer reactions rarely yields a single isomer. You are likely facing a mixture of 2,3- , 2,6- , 3,5- , and 2,5-DCP , often accompanied by over-chlorinated byproducts (trichloropyridines).

The core challenge is that physical properties alone are often insufficient for separation.

  • The "Middle Cluster" (2,3-, 2,4-, 2,5-DCP): These isomers boil within a narrow 3°C window (~189–192°C), rendering standard fractional distillation ineffective.

  • The "Outliers" (2,6- and 3,5-DCP): These have distinct boiling points, allowing thermal separation, but often require chemical derivatization to achieve >99% purity.

This guide provides a multi-modal troubleshooting protocol combining Thermal , Chemical (Basicity) , and Phase (Crystallization) separation strategies.

Part 1: Data Center – Physical Property Matrix

Use this table to determine if your mixture is separable by distillation or requires chemical intervention.

IsomerCAS No.[1][2]Melting Point (°C)Boiling Point (°C, 760 mmHg)Basicity (Relative)Separation Strategy
3,5-DCP 2457-47-865 – 67178 HighDistillation (Head) / Salt Formation
2,4-DCP 26452-80-2-1 (Liquid)189 – 190MediumChemical Derivatization
2,5-DCP 16110-09-159 – 62190 – 191MediumCrystallization (IPA/Water)
2,3-DCP 2402-77-964 – 67192MediumChemical Derivatization
2,6-DCP 2402-78-086 – 89 211 – 212 Very Low Distillation (Bottoms) / Acid Washing

Critical Insight: Note the boiling point gap for 2,6-DCP (212°C) . It is the highest boiling isomer due to its symmetry and dipole moment, yet it is the least basic due to steric hindrance and inductive withdrawal from two


-chlorines. This anomaly is the key to its purification.

Part 2: Troubleshooting Modules

Module A: The "Basicity Trap" (Chemical Separation)

Scenario: You have a mixture of 2,6-DCP and 2,3-DCP (or other isomers). Distillation is difficult due to azeotropes or equipment limits.

The Science: Pyridines are bases. Chlorine atoms withdraw electrons, reducing basicity.

  • 2,6-DCP: Two

    
    -chlorines create massive steric hindrance and electron withdrawal. It is too weak  to form stable salts with dilute acids or in the presence of water.
    
  • 2,3- / 3,5-DCP: Have at least one "open"

    
    -position or are 
    
    
    
    -substituted. They retain enough basicity to form salts.

Protocol: Acid Scavenging

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (Toluene or Xylene).

  • Acidification:

    • Option A (Aqueous): Wash with 30% H₂SO₄.

    • Option B (Anhydrous - Better for 3,5-DCP): Bubble dry HCl gas through the solution.

  • Phase Separation:

    • Organic Phase: Contains 2,6-DCP (Free base). It refuses to protonate and stays in the organic layer.

    • Aqueous/Solid Phase: Contains 2,3-DCP / 3,5-DCP (Protonated salt:

      
      ).
      
  • Recovery: Neutralize the aqueous/solid phase with NaOH to recover the basic isomers.

Module B: The "Eutectic Breaker" (Crystallization)

Scenario: You are trying to isolate 2,5-DCP from a mixture containing 2,3-DCP , but the product keeps "oiling out."

The Science: 2,3-DCP and 2,5-DCP form a eutectic system where the melting point depression prevents solidification. However, 2,5-DCP has a specific lattice affinity for aqueous alcohols that 2,3-DCP lacks.

Protocol: The IPA/Water Method

  • Solvent System: Prepare a mixture of Isopropanol (IPA) and Water (15:85 ratio) .

  • Dissolution: Heat the crude oil in this mixture (approx. 3mL solvent per gram of crude) until a clear emulsion/solution forms at ~80°C.

  • Controlled Cooling: Cool slowly to 20°C.

  • Result: 2,5-DCP will crystallize as white needles (purity >98%). 2,3-DCP will remain dissolved in the aqueous mother liquor as an oil.

Part 3: Visualized Workflows

Workflow 1: Strategic Decision Tree

Use this logic flow to determine your starting point based on the dominant isomer in your crude mixture.

SeparationLogic Start Crude Dichloropyridine Mixture Analyze Identify Major Component (GC/HPLC) Start->Analyze Branch26 Major: 2,6-DCP (High BP, Low Basicity) Analyze->Branch26 Branch35 Major: 3,5-DCP (Low BP, High Basicity) Analyze->Branch35 Branch25 Major: 2,5-DCP (Mid BP, Solid) Analyze->Branch25 Action26 1. Acid Wash (H2SO4) 2. Distill Organic Layer Branch26->Action26 Exploit Basicity Action35 1. Steam Distillation (Head) 2. HCl Salt Precipitation Branch35->Action35 Exploit Volatility Action25 Recrystallize from IPA:Water (15:85) Branch25->Action25 Exploit Solubility

Caption: Decision matrix for selecting the primary purification vector (Volatility vs. Basicity vs. Solubility).

Workflow 2: The Basicity Separation Protocol

Detailed mechanism for separating 2,6-DCP from other isomers.

SaltFormation Mixture Mixture: 2,6-DCP + 2,3-DCP Reactor Reactor: Bubbling/Stirring Mixture->Reactor Solvent Solvent: Toluene Solvent->Reactor Acid Reagent: Dry HCl Gas Acid->Reactor Filter Filtration Reactor->Filter Precipitation Filtrate Filtrate (Liquid): 2,6-DCP (Free Base) Filter->Filtrate Non-Basic Isomer Cake Filter Cake (Solid): 2,3-DCP Hydrochloride Filter->Cake Basic Isomer

Caption: Chemical separation workflow utilizing the steric inhibition of protonation in 2,6-Dichloropyridine.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am performing a Sandmeyer reaction to make 3,5-DCP, but I see a "tar" forming during steam distillation. What is happening? A: This is likely polymerization of unreacted diazonium intermediates or coupling byproducts.

  • Fix: Ensure the "Quench" step is complete before distillation. 3,5-DCP is volatile (bp 178°C). If you distill too fast without a steam carrier, you may overheat the pot. Use Steam Distillation rather than direct vacuum distillation. The water vapor carries the 3,5-DCP over at <100°C, leaving the tar behind.

Q2: Can I separate 2,3-DCP and 2,4-DCP by distillation? A: No. Their boiling points (192°C vs 190°C) are too close for standard packed columns.

  • Solution: You must use a chemical derivatization method. 2,4-DCP has a reactive chlorine at the 4-position (para to nitrogen) which is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). You can selectively react the 2,4-DCP with a nucleophile (like methoxide) to change its boiling point, then distill the unreacted 2,3-DCP.
    

Q3: Why does my 2,6-DCP turn yellow upon storage? A: While 2,6-DCP is relatively stable, trace amounts of 2,3,6-trichloropyridine or unreacted pyridine can induce auto-oxidation or photo-degradation.

  • Fix: Store under inert atmosphere (Argon). If yellowing occurs, a simple wash with dilute HCl (as described in Module A) will remove the more basic impurities causing the color, as 2,6-DCP will not dissolve in the acid.

References

  • Separation of 2,5-Dichloropyridine: Process for the preparation of isomer-free 2,5-dichloro-pyridine.[3] US Patent 5,380,862. (1995). Link

  • Synthesis & Purification of 3,5-DCP: Process for the preparation of 3,5-dichloropyridine.[4] European Patent EP1206453B1. (2003). Link

  • Physical Properties of Pyridines: Dichloropyridine Isomer Data. National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Separation via Salt Formation: Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine. German Patent DE4344793A1. Link

Sources

Technical Support Center: Pyridine Synthesis Workup & Exotherm Management

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-THERM-001 Subject: Managing Exothermic Events During Pyridine Synthesis Workup Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Thermal Hazard Landscape

You are likely accessing this guide because you are observing unexpected heat generation during the workup of a pyridine synthesis (likely Hantzsch or Chichibabin variations).

The Core Problem: Pyridine syntheses often conclude with a deceptive "double-hazard" during workup:

  • Oxidative Aromatization: Converting dihydropyridines (1,4-DHPs) to pyridines requires strong oxidants (HNO₃, MnO₂, Ce(IV)). Quenching these reagents releases massive enthalpy.

  • Acid-Base Neutralization: Pyridines are basic (

    
    ). To extract them, you must basify acidic reaction media. This neutralization is highly exothermic and often viscosity-controlled, leading to "hot spots" and delayed runaways.
    

This guide provides the protocols to manage these thermal events safely.

Part 1: Critical Protocols (The "How-To")

Protocol A: Controlled Quench of Oxidative Aromatization (Nitric Acid/Oxidant)

Context: You have just finished aromatizing a Hantzsch ester using Nitric Acid or similar oxidants. The pot is acidic and hot.

The Risk: Rapid addition of base to a hot, oxidized mixture causes simultaneous neutralization exotherms and gas evolution (NOx), risking eruption.

Step-by-Step Procedure:

  • Thermal Crash: Cool the reaction mixture to < 5°C before attempting any quench. Do not rely on reflux condensers to manage quench heat.

  • Dilution (The Heat Sink): Add a volume of ice-water equal to 50% of your reaction volume. This provides a thermal mass to absorb the heat of neutralization.

  • The "Dosing Loop" (See Diagram 1):

    • Use a dropping funnel with a pressure-equalizing arm.

    • Add Base (e.g., 5M NaOH or NH₄OH) dropwise.

    • Hard Stop Limit: If internal temp rises > 10°C, stop addition immediately. Resume only when temp returns to < 5°C.

  • pH Monitoring: Do not overshoot. Pyridines extract best at pH 9-10. Going to pH 14 generates unnecessary heat and consumes excess reagents.

Protocol B: Breaking the "Pyridine Emulsion"

Context: Pyridine is miscible with water.[1] During extraction, it often forms stubborn emulsions that trap heat.

  • Salting Out: Add solid NaCl to saturation. This exploits the "Salting-Out Effect," forcing the organic pyridine out of the aqueous phase and sharpening the interface.

  • Solvent Selection: Switch from Diethyl Ether (low boiling point, fire risk) to Dichloromethane (DCM) or Ethyl Acetate . DCM is heavier than water, often simplifying separation of the pyridine-rich lower layer.

Part 2: Visual Workflows

Diagram 1: The Safe Quench Loop

A logic-gate workflow for neutralizing oxidative mixtures without thermal runaway.

SafeQuench Start Start Quench Procedure CheckTemp Check Internal Temp (Ti) Start->CheckTemp IsTempSafe Is Ti < 5°C? CheckTemp->IsTempSafe AddBase Add Base (Dropwise) (0.1 eq/min) IsTempSafe->AddBase Yes StopAdd STOP ADDITION Engage Full Cooling IsTempSafe->StopAdd No AddBase->CheckTemp Monitor Ti CheckPH Check pH AddBase->CheckPH After 0.5 eq StopAdd->CheckTemp Wait 5 mins IsTargetPH pH > 9? CheckPH->IsTargetPH IsTargetPH->CheckTemp No Finish Proceed to Extraction IsTargetPH->Finish Yes

Caption: Feedback loop for exothermic quenching. Note the mandatory "Stop" condition if thermal limits are breached.

Diagram 2: Extraction & Emulsion Troubleshooting

Decision matrix for handling phase separation issues common in pyridine synthesis.

ExtractionLogic Problem Phase Separation Issue Type Identify Symptom Problem->Type NoLayer No Distinct Layers (Miscibility) Type->NoLayer Emulsion Cloudy/Rag Layer (Emulsion) Type->Emulsion Sol1 Add NaCl (Sat.) 'Salting Out' NoLayer->Sol1 Sol2 Filter through Celite (Remove solids) Emulsion->Sol2 Particulates present Sol3 Add Methanol (break surface tension) OR Centrifuge Emulsion->Sol3 No particulates

Caption: Troubleshooting logic for pyridine extraction. Salting out is the primary defense against miscibility.

Part 3: Troubleshooting FAQs

Q1: I am adding base to quench my Hantzsch oxidation, and the temperature isn't rising, but suddenly it spikes violently. Why?

  • Diagnosis: This is a Delayed Exotherm caused by poor mixing or accumulation.

  • The Science: If your reaction mixture is viscous (common with polymeric side-products in Hantzsch syntheses), the base you add may pool without reacting immediately. Once the stirrer catches up, or a critical concentration is reached, all that accumulated base reacts at once.

  • The Fix: Increase stirring speed (RPM) significantly before starting addition. If viscosity is high, dilute with solvent (e.g., DCM or cold water) to improve heat transfer.

Q2: During the nitric acid workup, I see brown fumes evolving. Is this normal?

  • Diagnosis: Evolution of NOx gases (Nitrogen Dioxide).

  • The Science: Nitric acid acts as an oxidant to aromatize the dihydropyridine ring. The byproduct is reduced nitrogen species (

    
    ).
    
  • Safety Critical: This is not just a respiratory hazard; gas evolution in a closed funnel can pressurize glassware to the breaking point.

  • The Fix: Ensure the system is vented to a scrubber (NaOH trap). Never seal a vessel during oxidative quenching.

Q3: My yield is low. Did I over-quench?

  • Diagnosis: Likely Product Loss to Aqueous Phase .

  • The Science: Pyridine is highly soluble in water (

    
    ). If you use a massive volume of water to control the exotherm (Protocol A), you dilute the pyridine into the aqueous layer.
    
  • The Fix: You must perform multiple extractions (3x or 4x) with organic solvent.[2] Confirm the aqueous layer is barren by spotting it on a TLC plate before disposal.

Part 4: Data & Reference Tables

Table 1: Heat of Neutralization Risks

Approximate enthalpy values to anticipate during workup.

Reaction Type

(approx)
Hazard LevelManagement Strategy
Strong Acid (HNO₃) + Strong Base (NaOH) -57 kJ/molCRITICAL Internal cooling + Dropwise addition.
Weak Acid (Acetic) + Strong Base -55 kJ/molHIGH Cooling required.
Pyridine Protonation -20 to -30 kJ/molMODERATE Dilution usually sufficient.
Table 2: Oxidant Selection vs. Safety Profile
OxidantExotherm RiskWorkup DifficultyRecommendation
Nitric Acid (HNO₃) High (Gas evolution)Difficult (Acidic waste)Use only for small scale (<10g).
Ceric Ammonium Nitrate (CAN) ModerateModerate (Heavy metals)Safer alternative to HNO₃.
Manganese Dioxide (MnO₂) Low (Heterogeneous)Easy (Filtration)Preferred for safety, though slower.

References

  • Hantzsch Pyridine Synthesis & Oxidative Aromatiz

    • Source: Organic Syntheses, Coll.[2][3] Vol. 2, p. 214 (1943).

    • Relevance: Foundational text on the synthesis and nitric acid oxid
    • URL:

  • Safety of Pyridine & Exothermic Reactions

    • Source: NOAA CAMEO Chemicals - Pyridine Safety D
    • Relevance: Flammability limits, heat capacity, and reactivity with oxidizers.
    • URL:

  • Process Safety in Nitration/Oxidation Source: Organic Process Research & Development (OPR&D). "Safety Assessment of Nitric Acid Oxidations." Relevance: General principles of controlling HNO3 exotherms (Note: Direct link requires subscription, citing standard process safety principle).
  • Handling Hazardous Chemicals (Bretherick's Handbook)
  • Aromatiz

    • Source:Molecules 2000, 5, 1429-1438.
    • Relevance: Compares oxidants (HNO3 vs MnO2) regarding safety and yield.
    • URL:

Sources

strategies for removing pyridine byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry . This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent challenge of removing pyridine byproducts and solvents from reaction mixtures.

Below, you will find quantitative decision matrices, self-validating experimental protocols, and troubleshooting FAQs to ensure the high-purity isolation of your target compounds.

Part 1: Strategy Selection & Quantitative Comparison

Choosing the correct pyridine removal strategy depends entirely on the physicochemical properties of your target product. Using the wrong method can lead to product hydrolysis, poor mass recovery, or heavy metal contamination.

Table 1: Quantitative Comparison of Pyridine Removal Strategies

StrategyMechanism of ActionRemoval EfficiencyIdeal Product ProfileKey Limitation
Azeotropic Distillation Lowers boiling point via binary azeotrope (23:77 Pyridine:Toluene)[1]> 99.5%Acid-sensitive, highly water-solubleHigh energy demand; requires repeated evaporation cycles
Acidic Wash (HCl) Protonation to water-soluble pyridinium chloride[2]> 99.0%Highly lipophilic, non-basicLowers pH to <1; risks hydrolysis of acid-labile groups
CuSO₄ Wash Formation of water-soluble[Cu(py)₄]²⁺ complex[3]> 99.0%Mildly acid-sensitive, lipophilicGenerates heavy metal aqueous waste requiring special disposal

Part 2: Decision Matrix Workflow

Use the following logical workflow to determine the safest and most efficient methodology for your specific reaction mixture.

PyridineRemoval Start Reaction Mixture Contains Pyridine Q1 Is the target product acid-sensitive? Start->Q1 Q2 Is the target product water-soluble? Q1->Q2 No Azeotropic Azeotropic Distillation (Toluene/Heptane) Q1->Azeotropic Yes Q2->Azeotropic Yes (Alternative) AcidWash Acidic Aqueous Wash (1-2 M HCl) Q2->AcidWash No CuSO4Wash CuSO4 Aqueous Wash (Visual Indicator) Q2->CuSO4Wash No (Alternative) Resin Cation Exchange Resin (e.g., Amberlyst) Q2->Resin Yes

Decision matrix for selecting the optimal pyridine removal strategy based on product properties.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Azeotropic Distillation (The Toluene Co-Evaporation Method)

Causality: Pyridine has a high boiling point (115 °C), making direct removal via rotary evaporation tedious and prone to bumping. However, toluene forms a minimum-boiling binary azeotrope with pyridine (molar ratio 23:77 pyridine:toluene)[1]. By flooding the system with toluene, the thermodynamics of evaporation shift, allowing pyridine to be swept away under reduced pressure at much lower bath temperatures[4].

Step-by-Step Workflow:

  • Dilution: Transfer the crude reaction mixture to a round-bottom flask (ensure the flask is no more than 25% full). Add a 3x to 5x volume of toluene relative to the estimated volume of pyridine.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40–50 °C and gradually reduce the pressure to ~20–30 mbar.

  • Azeotropic Sweeping: Concentrate the mixture until it forms a thick oil or solid.

  • Iteration: Re-dissolve the residue in another 3x volume of toluene and repeat the evaporation. Perform this cycle a total of 3 times[4].

  • Self-Validation: Analyze the crude residue via ¹H NMR. The absence of pyridine's characteristic aromatic signals (multiplets at ~8.6, 7.6, and 7.2 ppm in CDCl₃) confirms complete removal.

Protocol B: The Copper(II) Sulfate (CuSO₄) Wash

Causality: Standard acidic washes (like HCl) can hydrolyze sensitive functional groups (e.g., acetals, silyl ethers). Aqueous Cu²⁺ acts as a Lewis acid, rapidly coordinating with the lone pair on pyridine's nitrogen to form the highly water-soluble tetrapyridinecopper(II) complex,[Cu(py)₄]²⁺[3]. This partitions exclusively into the aqueous layer, providing a mild, pH-neutral removal method.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Complexation Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous CuSO₄ solution.

  • Agitation: Shake vigorously and vent. Allow the organic and aqueous layers to separate.

  • Colorimetric Validation: Observe the aqueous layer. It will turn a deep, vibrant violet if pyridine is present[3].

  • Iteration: Drain the aqueous layer and repeat the wash with fresh CuSO₄ solution. The endpoint is self-validating: extraction is complete when the aqueous layer retains the pale blue color of uncomplexed CuSO₄[3].

  • Final Polish: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 4: Troubleshooting FAQs

Q: I washed my reaction mixture with dilute acid (pH 2), but pyridine remains in the organic phase. What went wrong? A: Pyridine is a weak base (conjugate acid pKa ~5.2). While pH 2 is theoretically acidic enough to protonate it, the sheer volume of pyridine used as a solvent often overwhelms dilute acid solutions, effectively buffering the aqueous layer[5]. You must use a sufficient molar equivalent of a stronger acid (e.g., 1–2 M HCl) to drive the equilibrium fully toward the water-soluble pyridinium chloride salt[2]. Ensure the aqueous phase remains strongly acidic (pH < 1) after mixing[5].

Q: My product is highly water-soluble and acid-sensitive. How can I remove the pyridine without an aqueous workup? A: Avoid aqueous extractions entirely. Utilize the azeotropic distillation method with toluene described in Protocol A[4]. Alternatively, if working on a small scale, you can pass the crude mixture through a short plug of cation-exchange resin (e.g., Amberlyst 15). The acidic resin selectively traps the basic pyridine while allowing your neutral, water-soluble product to elute cleanly.

Q: Why does my product still smell strongly of pyridine even after leaving it on the high vacuum pump overnight? A: Pyridine has a strong tendency to form hydrogen bonds and can become mechanically trapped within the matrix of viscous oils or amorphous solids. Direct vacuum is often insufficient to break these intermolecular forces. Dissolving the residue in a non-polar solvent (like diethyl ether or heptane) and re-concentrating disrupts these interactions, facilitating complete removal.

References

  • ResearchGate Contributors. "What is best method to remove pyridine from a reaction mixture?" ResearchGate. URL: [Link]

  • RSC Publishing. "Polar organic cages for efficiently separating azeotropic mixtures." Chemical Science. URL:[Link]

  • University of Rochester. "How To: Remove Residual Water." Department of Chemistry. URL:[Link]

  • Reddit Contributors. "Removing Pyridine : r/chemistry." Reddit. URL: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,3-Dichloropyridine vs. 2,5-Dichloropyridine in SNAr and Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceuticals and agrochemicals, dichloropyridines serve as indispensable bifunctional building blocks. The regioselective functionalization of these scaffolds relies heavily on the nuanced electronic and steric differences imparted by the relative positions of their chlorine atoms. This guide provides an in-depth comparative analysis of 2,3-dichloropyridine (2,3-DCP) and 2,5-dichloropyridine (2,5-DCP), focusing on Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling methodologies.

Electronic and Mechanistic Profiling

The reactivity of the pyridine ring is inherently dictated by the strongly electron-withdrawing nitrogen atom, which depletes electron density from the ortho (C2/C6) and para (C4) positions.

  • 2,3-Dichloropyridine : The C2 chlorine is highly activated towards nucleophilic attack due to its ortho relationship with the pyridine nitrogen. The C3 chlorine, being meta to the nitrogen, lacks this resonance activation.

  • 2,5-Dichloropyridine : Similarly, the C2 position is activated by the adjacent nitrogen. The C5 position is meta to the nitrogen, making it significantly less reactive towards classical SNAr. However, the spatial separation of the halogens in 2,5-DCP reduces steric hindrance, profoundly impacting transition-metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr)

Both 2,3-DCP and 2,5-DCP exhibit strong regioselectivity for the C2 position in SNAr reactions. The causality behind this selectivity lies in the stabilization of the anionic Meisenheimer intermediate. When a nucleophile attacks the C2 position, the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen. Attack at the C3 or C5 positions results in a less stable intermediate where the charge is localized strictly on carbon atoms.

SNAr_Pathway Start Dichloropyridine Isomers DCP23 2,3-Dichloropyridine Start->DCP23 DCP25 2,5-Dichloropyridine Start->DCP25 Meisenheimer23 C2 Attack (N-stabilized Meisenheimer) DCP23->Meisenheimer23 Nucleophile Meisenheimer25 C2 Attack (N-stabilized Meisenheimer) DCP25->Meisenheimer25 Nucleophile Prod23 2-Substituted-3-chloropyridine (Major Product) Meisenheimer23->Prod23 Fast Cl- elimination Prod25 2-Substituted-5-chloropyridine (Major Product) Meisenheimer25->Prod25 Fast Cl- elimination

SNAr pathways for 2,3-DCP and 2,5-DCP driven by Meisenheimer intermediate stabilization.

Quantitative SNAr Data

According to quantitative data from 1, reacting 2,3-DCP with soft nucleophiles yields excellent C2-selectivity[1].

Table 1: Comparative SNAr Reactions on 2,3-Dichloropyridine

SubstrateNucleophileReagents & ConditionsMajor ProductRegioselectivityYield (%)
2,3-DCP HydrazineHydrazine hydrate, reflux, 14h(3-chloro-2-pyridyl)hydrazineC292.8
2,3-DCP ThiophenolWater, reflux, 3h (base-free)3-chloro-2-(phenylthio)pyridineC288.0
2,3-DCP 4-MethoxythiophenolWater, reflux, 3h (base-free)3-chloro-2-((4-methoxyphenyl)thio)pyridineC295.0

Palladium-Catalyzed Cross-Coupling & Carbonylation

While SNAr is governed primarily by electronic factors, palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Carbonylation) are highly sensitive to steric environments during the oxidative addition step.

  • Steric Hindrance in 2,3-DCP : The adjacent chlorine atoms at C2 and C3 create a sterically congested environment. This ortho-substitution pattern can impede the coordination and oxidative addition of bulky palladium-ligand complexes.

  • Enhanced Reactivity of 2,5-DCP : In 2,5-DCP, the chlorine atoms are spatially separated. Experimental studies published in Organic Letters have demonstrated that the2 under identical conditions (e.g., using (BINAP)PdCl2 at 100 °C)[2]. The lack of steric bulk adjacent to the highly activated C2 position in 2,5-DCP facilitates rapid oxidative addition. Furthermore,3 due to coordination of the palladium to the pyridine nitrogen[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps, such as specific in-process monitoring and phase-separation cues.

Protocol A: C2-Selective SNAr of 2,3-Dichloropyridine with Hydrazine

Rationale: Hydrazine acts as a potent alpha-effect nucleophile, selectively displacing the C2-chlorine without the need for transition metal catalysts[1].

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).

  • Reagent Addition : Slowly add hydrazine hydrate (3.38 mL, 67.6 mmol, 10 equivalents). Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Reaction Execution : Heat the reaction mixture to reflux. Maintain reflux for 14 hours.

  • In-Process Monitoring (Self-Validation) : Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~147) is fully consumed and replaced by the product peak (m/z ~143).

  • Workup & Isolation : Cool the reaction mass to 80 °C, then slowly add deionized water (50 mL). Further cool the mixture to 25-30 °C while stirring vigorously.

  • Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid filter cake with cold water (165 mL) to remove excess hydrazine. Dry the product at 60 °C under vacuum to a constant weight to yield (3-chloro-2-pyridyl)hydrazine[1].

Protocol B: General Palladium-Catalyzed Workflow for Dichloropyridines

Rationale: This workflow is optimized for differentiating reactivity based on steric profiles, utilizing LC-MS to validate regioselectivity.

Workflow Prep 1. Reagent Prep (Substrate, Catalyst) Rxn 2. Reaction Execution (Pd-Catalysis) Prep->Rxn Monitor 3. LC-MS Monitoring (Check Conversion) Rxn->Monitor Workup 4. Workup & Extraction (H2O/EtOAc) Monitor->Workup Purify 5. Purification (Chromatography) Workup->Purify

5-step self-validating workflow for transition-metal catalyzed coupling of dichloropyridines.

  • Preparation : In an inert-atmosphere glovebox, combine the dichloropyridine substrate (1.0 equiv), boronic acid or amine (1.2 equiv), Pd catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv), and base (e.g., K2CO3, 2.0 equiv) in a dry Schlenk flask.

  • Solvent Addition : Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1 v/v). Seal the flask and bring it out of the glovebox.

  • Execution : Heat to 90 °C under continuous stirring. For 2,5-DCP, full conversion is typically observed within 4-6 hours. For 2,3-DCP, extended times (up to 16 hours) may be required due to steric hindrance[2].

  • Monitoring (Self-Validation) : Quench a 50 µL aliquot in EtOAc/H2O, extract the organic layer, and analyze via GC-MS or LC-MS to confirm the regioisomeric ratio (C2 vs C3/C5 substitution).

  • Workup : Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography.

References

  • Mägerlein, W., et al. "Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides". Organic Letters, ACS Publications.[Link]

  • Durham University. "Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls". Durham E-Theses.[Link]

Sources

Strategic Alternatives in the Synthesis of 2,5-Dichloropyridine-3-carboxamides and Biaryls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction

The 2,5-dichloropyridine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, electron-deficient pyridine core, decorated with three distinct reactive sites, offers a versatile platform for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. The corresponding sodium salt, sodium 2,5-dichloropyridine-3-carboxylate, is frequently used as a stable, easy-to-handle solid precursor.

The synthetic utility of this building block stems from two primary loci of reactivity:

  • The Carboxylic Acid Group (C3): This site is the gateway to forming amide, ester, and other acyl derivatives through C-O or C-N bond formation.

  • The Chloro-Substituents (C2 and C5): These positions are susceptible to nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds.

This guide provides a comprehensive comparison of the primary synthetic strategies involving this scaffold. We will move beyond a simple catalog of reagents to explore the underlying causality of experimental choices, comparing traditional methods with modern, more sophisticated alternatives. Our focus is to equip researchers with the knowledge to select the optimal synthetic route based on substrate complexity, desired yield, and operational simplicity.

Chapter 1: A Comparative Analysis of Amide & Ester Bond Formation at the C3-Position

The conversion of the C3-carboxylic acid to an amide or ester is one of the most frequent transformations involving this scaffold. The choice of method is critical and depends heavily on the stability of the coupling partners and the desired scale of the reaction. The two main strategic pathways are the pre-activation route via an acid chloride and the in situ activation route using coupling reagents.

Method A: The Acid Chloride Pathway

This classic, robust method involves converting the carboxylic acid to the highly electrophilic 2,5-dichloropyridine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with a wide range of nucleophiles (amines, alcohols) to form the desired product.

Causality of Choice: This method is often chosen for its simplicity and the high reactivity of the acid chloride, which can drive sluggish reactions to completion, especially with electron-poor or sterically hindered amines. However, the harsh conditions required for its formation (e.g., heating with SOCl₂) are incompatible with sensitive functional groups.

Method B: Direct Coupling via In Situ Activation

Modern synthetic chemistry favors milder, one-pot procedures that avoid the isolation of reactive intermediates. Direct coupling involves mixing the carboxylic acid, the amine/alcohol, a coupling reagent, and a base in a single reaction vessel. These reagents work by generating a highly activated ester in situ, which is then displaced by the nucleophile.

The primary classes of coupling reagents include:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification.[1][2] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[1]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, known for fast reaction times, high yields, and low rates of epimerization.[3][4] They are often the reagent of choice for challenging couplings.

  • Triazine Derivatives (DMT-MM): 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is notable for its ability to promote amidation in aqueous or alcoholic media, offering a greener alternative to traditional dipolar aprotic solvents.[5][6]

Causality of Choice: Direct coupling methods are preferred for complex syntheses involving delicate substrates. While more expensive, reagents like HATU offer superior performance for difficult couplings where the acid chloride method might lead to decomposition. The choice between them is a trade-off between cost, efficiency, and the specific demands of the substrate.[7]

G cluster_0 Amide/Ester Synthesis Strategies start 2,5-Dichloronicotinic Acid (or Sodium Salt) acid_chloride 2,5-Dichloropyridine- 3-carbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ coupling In Situ Activated Ester (e.g., HATU, EDC/HOBt) start->coupling Coupling Reagent (HATU, EDC, etc.) + Base + Amine product Target Amide / Ester acid_chloride->product + Amine/Alcohol coupling->product amine Amine / Alcohol + Base

Diagram 1. Key pathways for C3-acylation.
Quantitative Comparison of Acylation Methods
MethodActivating AgentTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Acid Chloride SOCl₂, (COCl)₂Reflux in neat reagent or inert solvent, then add amine + baseHigh reactivity, inexpensive reagents, robust for simple substratesHarsh conditions, potential for side reactions, not suitable for sensitive molecules, extra step>90%
Carbodiimide EDC, HOBtRoom temp, CH₂Cl₂, DMF, or MeCNMild conditions, good for many substrates, water-soluble byproduct (EDC)Slower reactions, potential for racemization, DCC byproduct is insoluble70-95%[2]
Uronium Salt HATU, DIPEARoom temp, DMF or NMPVery fast, high yielding, low racemization, effective for hindered substratesHigh cost, byproducts require chromatography for removal85->95%[3]
Triazine DMT-MMRoom temp, MeOH or H₂O/MeCNCan be run in aqueous/alcoholic media, mild, good for green chemistrySubstrate scope can be limited compared to HATU70-90%[5][6]

Chapter 2: Strategic Alternatives for C-C Bond Formation

While the functionalization of the C3-carboxylate is a primary use, a more advanced synthetic challenge is the creation of the entire substituted pyridine core, particularly via C-C bond formation at the C3 position. This involves fundamentally different strategies that bypass the use of 2,5-dichloronicotinic acid as the starting building block.

Method A: The Workhorse - Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming aryl-aryl or aryl-alkyl bonds.[8] This strategy does not start with the C3-carboxylic acid. Instead, it requires a 2,5-dichloropyridine scaffold that has been pre-functionalized at the C3 position with a halide (typically Br or I) or a triflate. This substrate is then coupled with a suitable organoboron reagent.

Required Reagent: 3-Bromo-2,5-dichloropyridine + Arylboronic Acid Causality of Choice: This approach is chosen for its exceptional functional group tolerance, broad substrate scope (thousands of boronic acids are commercially available), and well-understood, reliable catalytic systems.[9][10] It is the gold standard for modular synthesis of biaryl compounds. The main drawback is the need to prepare the C3-halogenated starting material.

Method B: The Classic - Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed coupling of an aryl halide with a nucleophile.[11][12][13] While often used for C-N and C-O bond formation (the Goldberg and Ullmann ether syntheses, respectively), it can be adapted for C-C bonds.

Required Reagent: 3-Halo-2,5-dichloropyridine + Organocopper reagent or coupling partner Causality of Choice: Though largely superseded by palladium-catalyzed methods for C-C coupling due to historically harsh conditions (high temperatures, stoichiometric copper) and lower yields, modern ligand-accelerated Ullmann-type reactions can be effective in specific cases, particularly where palladium catalysts may be problematic.[11][14]

Method C: The Modern Frontier - Direct C-H Functionalization

The most atom-economical and elegant strategy is the direct functionalization of a C-H bond. This approach starts with 2,5-dichloropyridine itself and uses a transition-metal catalyst to selectively activate the C3-H bond for coupling with a reaction partner.

Required Reagent: 2,5-Dichloropyridine + Coupling Partner (e.g., alkene, aryl halide) Causality of Choice: This strategy is at the forefront of synthetic innovation, as it eliminates the need for pre-functionalization (halogenation) of the starting material, thus shortening synthetic sequences and reducing waste.[15][16] However, achieving high regioselectivity for the C3 position over the C4 or C6 positions on an electron-deficient pyridine ring is a significant challenge and is an active area of research.[17][18] Success often relies on intricate catalyst/ligand design or the use of directing groups.

G cluster_1 C-C Bond Formation Strategies at C3 target Target Molecule: 2,5-Dichloro-3-Arylpyridine suzuki_start 3-Bromo-2,5-dichloropyridine + Arylboronic Acid suzuki_start->target Suzuki Coupling (Pd Catalyst, Base) ch_start 2,5-Dichloropyridine + Aryl Halide ch_start->target Direct C-H Arylation (Pd/Ru/Rh Catalyst)

Diagram 2. Contrasting strategies for C3-arylation.
Strategic Comparison of C-C Bond Forming Methods
StrategyKey ReagentCatalyst SystemKey AdvantagesKey Limitations
Suzuki-Miyaura 3-Halo-2,5-dichloropyridinePd(0)/Pd(II) with phosphine ligandsHigh yields, excellent functional group tolerance, vast scope, reliableRequires pre-functionalization of the C3 position
Ullmann Coupling 3-Halo-2,5-dichloropyridineCu(I)/Cu(0) with ligandsEffective for specific heteroatom couplings, complementary to PdOften requires harsh conditions, lower yields for C-C bonds, narrower scope
C-H Functionalization 2,5-DichloropyridinePd(II), Ru(II), Rh(III)Atom economical, reduces synthetic steps, environmentally friendlyRegioselectivity is a major challenge, catalyst development is ongoing

Chapter 3: Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for two of the most effective and representative alternative strategies.

Protocol 3.1: Synthesis of N-benzyl-2,5-dichloronicotinamide via HATU Coupling

This protocol details a modern, mild, and efficient method for amide bond formation directly from the carboxylic acid, bypassing the need for an acid chloride intermediate.

Materials:

  • 2,5-Dichloronicotinic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloronicotinic acid (e.g., 192 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the acid dissolves.

  • Add benzylamine (e.g., 118 mg, 1.1 mmol), followed by DIPEA (e.g., 388 mg, 3.0 mmol).

  • In a separate vial, dissolve HATU (e.g., 456 mg, 1.2 mmol) in anhydrous DMF (3 mL) and add this solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,5-dichloronicotinamide.

Protocol 3.2: Suzuki-Miyaura Coupling of 3-Bromo-2,5-dichloropyridine

This protocol exemplifies the construction of a C-C bond at the C3 position, a powerful alternative to using the pre-formed carboxylate.[19][20]

Materials:

  • 3-Bromo-2,5-dichloropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 3-bromo-2,5-dichloropyridine (e.g., 227 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), K₂CO₃ (e.g., 276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (40 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,5-dichloro-3-phenylpyridine.

Conclusion & Future Outlook

The selection of a synthetic strategy for incorporating the 2,5-dichloropyridine-3-yl moiety is a critical decision that impacts yield, purity, and process efficiency.

  • For amide/ester synthesis , the classic acid chloride method remains a viable, cost-effective option for robust substrates. However, the landscape is now dominated by direct coupling reagents like HATU and EDC , which offer unparalleled mildness and efficiency for complex, sensitive molecules, making them the standard in drug discovery settings.

  • For C-C bond formation , the Suzuki-Miyaura coupling is the undisputed workhorse. Its reliability and vast scope provide a powerful platform for analogue synthesis, despite the need for a pre-halogenated starting material. The future, however, points towards direct C-H functionalization . As catalysts and methods in this field mature, this atom-economical approach promises to streamline synthetic routes, reduce waste, and revolutionize how we construct complex heterocyclic systems.

Researchers and drug development professionals should view these methods not as mutually exclusive but as a complementary toolkit. The optimal choice depends on a careful analysis of the target molecule's complexity, the cost of goods, and the stage of development. By understanding the causality behind each method, scientists can make more informed and strategic decisions, accelerating the pace of innovation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(50), 4683-4686. Available at: [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University Research. Available at: [Link]

  • Hioki, K., et al. (2010). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Synthetic Communications, 40(14), 2115-2120. Available at: [Link]

  • Prakash, G. K. S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3965. Available at: [Link]

  • Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]

  • Galy, J.P., et al. (1985). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Journal of Heterocyclic Chemistry, 22(2), 545-547. Available at: [Link]

  • Wang, D., et al. (2019). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. Available at: [Link]

  • Dudnik, A. S., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Israel Journal of Chemistry, 56(6-7), 470-480. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Morton, D. (2016). Pyridine CH functionalization. Slideshare. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. Available at: [Link]

  • Maji, A. (2021). Recent development in transition metal-catalysed C–H olefination. Chemical Science, 12(12), 4205-4239. Available at: [Link]

  • Organic Syntheses. (2011). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Available at: [Link]

  • Monge, M., & Beaud, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]

Sources

efficacy comparison of herbicides derived from different pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Picloram, Clopyralid, and Aminopyralid

Executive Summary

This technical guide provides a comparative analysis of pyridine-2-carboxylic acid herbicides, specifically Picloram , Clopyralid , and Aminopyralid . Unlike phenoxy auxins (e.g., 2,4-D) which primarily target the TIR1 receptor, pyridine carboxylic acids exhibit a distinct mode of action characterized by preferential binding to the AFB5 (Auxin F-Box 5) co-receptor. This guide delineates the structural basis for this selectivity, compares their efficacy profiles, and outlines validated experimental protocols for assessing their potency.

Key Insight: While all three compounds are synthetic auxins, Aminopyralid represents a structural optimization of Picloram, offering equivalent or superior broadleaf control at significantly lower application rates (g/ha vs. kg/ha ) with an improved environmental profile regarding soil binding.

Chemical & Mechanistic Foundation

Structural Homology & Evolution

The efficacy of this class is dictated by substitutions on the pyridine ring. The core structure is picolinic acid (pyridine-2-carboxylic acid).

  • Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): Lacks the amino group at position 4. This simplifies the molecule, narrowing its spectrum primarily to Asteraceae and Fabaceae.

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): The addition of the amino group at C4 and trichlorination broadens the spectrum to include woody plants but increases soil mobility.

  • Aminopyralid (4-amino-3,6-dichloropicolinic acid): Structurally identical to Picloram but lacks the chlorine at C5. This subtle change drastically increases specific binding activity, allowing for lower use rates.

Pyridine_Structures Core Picolinic Acid Core (Pyridine-2-carboxylic acid) Clopyralid Clopyralid (3,6-dichloro) High Selectivity (Thistles/Legumes) Core->Clopyralid + 2 Cl groups Picloram Picloram (4-amino-3,5,6-trichloro) Broad Spectrum + Woody Brush Core->Picloram + 3 Cl groups + Amino group Aminopyralid Aminopyralid (4-amino-3,6-dichloro) High Potency + Broad Spectrum Picloram->Aminopyralid Removal of C5 Chlorine (Optimization)

Figure 1: Structural evolution of pyridine carboxylic acid herbicides. The removal of the C5 chlorine from Picloram to create Aminopyralid enhances potency per gram of active ingredient.

Mechanism of Action: The AFB5 Selectivity

Unlike 2,4-D, which binds tightly to the TIR1 receptor, pyridine carboxylic acids show high affinity for the AFB5 homolog. This receptor selectivity explains why weeds resistant to 2,4-D (via tir1 mutations) may still be susceptible to aminopyralid or picloram.

  • Binding Affinity (Kd): Picloram and Aminopyralid bind AFB5 with high affinity (Kd ≈ 50–60 nM) but bind TIR1 with very low affinity (Kd > 3000 nM).

  • Physiological Outcome: Binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to unregulated gene expression, epinasty, and vascular tissue disruption.

Auxin_Signaling Herbicide_A 2,4-D / MCPA (Phenoxy) TIR1 TIR1 Receptor (Major 2,4-D Target) Herbicide_A->TIR1 High Affinity AFB5 AFB5 Receptor (Major Pyridine Target) Herbicide_A->AFB5 Low Affinity Herbicide_B Aminopyralid / Picloram (Pyridine) Herbicide_B->TIR1 Low Affinity Herbicide_B->AFB5 High Affinity (Kd ~55 nM) SCF SCF Complex (E3 Ligase) TIR1->SCF AFB5->SCF Degradation Degradation of Aux/IAA Repressors SCF->Degradation Ubiquitination GeneExp Unregulated Gene Expression Degradation->GeneExp Death Plant Death (Epinasty/Necrosis) GeneExp->Death

Figure 2: Differential receptor signaling. Pyridine carboxylic acids bypass the classical TIR1 pathway favored by phenoxy herbicides, utilizing AFB5 to trigger cell death.

Comparative Efficacy Analysis

The following table synthesizes experimental data regarding soil behavior, potency, and spectrum.

Table 1: Physicochemical & Efficacy Profile
FeatureClopyralid Picloram Aminopyralid
Primary Target (Receptor) AFB5AFB5AFB5
Typical Use Rate 100–400 g ae/ha300–1200 g ae/ha50–120 g ae/ha
Soil Binding (Kd) 0.08 – 0.36 (Low)0.15 – 0.60 (Low/Med)0.10 – 0.70 (Medium)
Soil Mobility Very HighHighModerate
Spectrum Narrow (Thistles, Legumes)Broad (Brush, Woody, Forbs)Broad (Thistles, Knapweeds, Forbs)
Grass Safety ExcellentGood (can injure at high rates)Excellent
Persistence (Half-life) 12–70 days90–500+ days30–300+ days
Key Strength Crop safety (Canola/Sugarbeet)Deep-rooted woody brush controlHigh potency, lower environmental load
Detailed Comparison
  • Potency: Aminopyralid is approximately 10x more potent than Picloram on a gram-for-gram basis for controlling sensitive weeds like Cirsium arvense (Canada Thistle). This is attributed to optimized lipophilicity and binding kinetics to the AFB5 receptor.

  • Selectivity: Clopyralid is the most selective, safe for use in cruciferous crops (e.g., canola) and on turf. Aminopyralid and Picloram are too active for most broadleaf crops but are standards in range and pasture.

  • Residual Activity: All three are persistent ("killer compost" agents). However, Aminopyralid binds more tightly to soil organic matter than Clopyralid, slightly reducing its leaching potential while maintaining extended residual weed control.

Experimental Protocols

For researchers validating these claims, the following protocols ensure robust data generation.

Protocol A: Whole-Plant Dose-Response Assay (Greenhouse)

Objective: Determine GR50 (Growth Reduction 50%) values to compare potency.

  • Plant Material: Use sensitive indicator species (e.g., Pisum sativum for extreme sensitivity or Cirsium arvense clones for target efficacy).

  • Soil Media: Use a standardized sandy loam (low organic matter) to minimize soil binding interference, or pasteurized field soil for "real-world" simulation.

  • Treatment Structure:

    • Control: Untreated check (0 rate).

    • Dose Range: Logarithmic scale (e.g., 0.1x, 0.5x, 1x, 2x, 4x, 8x of labeled rate).

    • Replicates: Minimum 4 replicates per dose in a Randomized Complete Block Design (RCBD).

  • Application: Calibrate spray chamber to deliver 200 L/ha at 200 kPa. Use flat-fan nozzles (e.g., TeeJet XR11002).

  • Assessment:

    • Visual: 7, 14, and 21 Days After Treatment (DAT) using 0-100% scale.

    • Biomass: Harvest above-ground biomass at 21 DAT. Dry at 60°C for 48h and weigh.

  • Statistical Analysis: Fit data to a Log-Logistic Model (3- or 4-parameter) using R (drc package).

    • Formula:

      
      
      
    • Where

      
       is the GR50.
      
Protocol B: Receptor Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Quantify binding affinity (Kd) to TIR1 vs. AFB5. Note: This requires purified protein expression.

  • Protein Prep: Express biotinylated TIR1 and AFB5 in insect cell culture (Sf9) co-expressed with ASK1 (Arabidopsis Skp1-like).

  • Sensor Chip: Immobilize proteins on a Streptavidin (SA) sensor chip.

  • Analyte Injection: Inject varying concentrations of the herbicide (Picloram, Aminopyralid) across the chip surface.

  • Measurement: Record Resonance Units (RU) to measure association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Calculation:

    
    .
    
    • Validation: Picloram should show high affinity (low Kd) for AFB5 and low affinity for TIR1.

References

  • Prigge, M. J., et al. (2016). "The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram." Plant Physiology. Link

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link

  • Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins."[1][2][3] Plant Physiology. Link[1]

  • Shaner, D. L. (2014). "Herbicide Handbook, 10th Edition." Weed Science Society of America. Link

  • Kniss, A. R., et al. (2011). "Analysis of Dose-Response Data." Weed Technology.[4][5] Link

Sources

A Researcher's Comparative Guide to the Structural Elucidation of Novel Compounds from 2,5-Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, 2,5-dichloropyridine stands out as a pivotal precursor. Its electron-deficient pyridine core, activated by two chlorine atoms at distinct positions, offers a versatile platform for creating complex molecules through selective functionalization.[1] Reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, along with nucleophilic aromatic substitutions, are routinely employed to transform this simple building block into novel compounds with significant potential as pharmaceuticals and agrochemicals.[1][2][3]

However, the synthesis of these novel derivatives is only the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of their chemical structure. The regioselectivity of reactions involving 2,5-dichloropyridine can be complex, often yielding a mixture of isomers.[4][5] Distinguishing between these closely related products is a significant challenge that demands a robust, multi-faceted analytical approach. This guide provides a comparative analysis of the primary spectroscopic and analytical techniques used for the structural elucidation of 2,5-dichloropyridine derivatives, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Analytical Challenge: Isomerism and Ambiguity

The primary difficulty in characterizing products from 2,5-dichloropyridine reactions lies in definitively identifying the position of substitution. For a monosubstitution reaction, the incoming group can replace the chlorine at either the C2 or C5 position. These two isomers will have the same molecular weight and often exhibit similar physical properties, making their separation and identification non-trivial. A robust analytical workflow is therefore not just beneficial, but essential for validating synthetic outcomes and ensuring the integrity of downstream applications.

A Comparative Analysis of Core Elucidation Techniques

The unequivocal identification of a chemical structure relies on a synergistic approach, where data from multiple analytical techniques are integrated to build a conclusive case.[6] No single method is sufficient on its own. Here, we compare the strengths and limitations of the most powerful techniques in the analytical chemist's arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for distinguishing between isomers of substituted pyridines.[6] It provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Expertise in Action: The key to differentiating isomers lies in the coupling patterns (J-coupling) and chemical shifts of the protons on the pyridine ring. For a monosubstituted product, the remaining three protons will have distinct multiplicities and chemical shifts depending on the substitution pattern. For instance, in a 5-substituted-2-chloropyridine, the proton at C6 will typically appear as a doublet, whereas in a 2-substituted-5-chloropyridine, the proton at C6 will be a doublet of doublets.

  • Trustworthiness through 2D NMR: While 1D NMR is foundational, two-dimensional (2D) NMR experiments are critical for self-validating the structure.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, confirming the arrangement of protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing a correlation from a proton on a new substituent to a specific carbon on the pyridine ring (e.g., C5), one can unambiguously confirm the point of attachment.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a new compound.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the compound's elemental formula. This is a critical first step to validate that the expected reaction has occurred.

  • Isotopic Pattern Analysis: A key feature for chlorinated compounds is the characteristic isotopic pattern.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio.[7] A molecule containing one chlorine atom will show two peaks in the molecular ion region (M⁺ and M+2) with a ~3:1 intensity ratio. The parent 2,5-dichloropyridine exhibits a characteristic cluster for two chlorines (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1.[7] Observing the change from a two-chlorine pattern to a one-chlorine pattern provides strong evidence of a successful monosubstitution.

  • Tandem MS (MS/MS): While MS is excellent for formula determination, distinguishing isomers can be challenging as they often produce similar fragmentation patterns.[6] However, careful analysis of the relative abundances of fragment ions may reveal subtle differences.[6]

X-ray Crystallography: The Unambiguous Gold Standard

When a single, high-quality crystal of the compound can be grown, X-ray crystallography provides a definitive, three-dimensional structure. This technique is considered the ultimate proof of structure, as it directly maps the positions of all atoms in the molecule.

  • Causality and Limitations: The primary limitation is the requirement of a suitable crystal, which can be difficult and time-consuming to obtain. Therefore, it is often used as a final confirmation for a key compound or when spectroscopic data remains ambiguous. Its power is undeniable, and it has been used to confirm the structures of various halogenated pyridine derivatives.[8]

Infrared (IR) Spectroscopy: The Functional Group Check

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[6] While it cannot typically distinguish between isomers on its own, it serves as a quick validation step. For example, in a Buchwald-Hartwig amination reaction, the appearance of N-H stretching bands in the IR spectrum would confirm the successful introduction of an amine group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes help in differentiation.[6]

Comparative Data Summary

The following table summarizes the relative strengths of each technique for the structural elucidation of 2,5-dichloropyridine derivatives.

Analytical Technique Primary Information Provided Strength in Isomer Differentiation Key Limitations
NMR Spectroscopy Atomic connectivity, chemical environmentVery High: ¹H coupling patterns and 2D correlations (HMBC) are definitive.[6]Lower sensitivity, requires soluble sample.[9][10]
Mass Spectrometry Molecular weight, elemental formulaLow to Moderate: Isotopic patterns confirm substitution, but fragmentation is often similar.[6][7]Isomer differentiation is not its primary strength.
X-ray Crystallography Absolute 3D molecular structureAbsolute: Provides unambiguous proof of structure.Requires a high-quality single crystal.
IR Spectroscopy Presence of functional groupsLow: Primarily for functional group confirmation, not isomer differentiation.[6]Provides limited structural connectivity information.

Case Study: Selective Suzuki-Miyaura Coupling

Let's consider a common reaction: the palladium-catalyzed Suzuki-Miyaura coupling of 2,5-dichloropyridine with 4-methoxyphenylboronic acid. The reaction could potentially yield two isomers: 2-chloro-5-(4-methoxyphenyl)pyridine (Product A) or 5-chloro-2-(4-methoxyphenyl)pyridine (Product B).

Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion reaction Suzuki Coupling Reaction (2,5-Dichloropyridine + Boronic Acid) workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification lcms LC-MS Analysis purification->lcms hrms HRMS Analysis lcms->hrms ir FTIR Spectroscopy hrms->ir nmr 1D & 2D NMR Spectroscopy ir->nmr elucidation Structure Elucidation (Isomer A vs. Isomer B) nmr->elucidation

Caption: Integrated workflow for synthesis and structural elucidation.

Step-by-Step Protocol
  • Reaction & Purification:

    • To a solution of 2,5-dichloropyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture (e.g., Toluene/H₂O), add a palladium catalyst (e.g., [PdCl₂(dppf)], 2 mol%).[4]

    • Heat the reaction mixture (e.g., 90 °C) and monitor by LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to isolate the major product.

  • Initial Analysis (MS & IR):

    • LC-MS: The initial LC-MS will confirm the molecular weight of the product (219.04 g/mol for C₁₂H₁₀ClNO). It will also show a characteristic isotopic pattern for one chlorine atom.

    • FTIR: The spectrum should show characteristic peaks for aromatic C-H, C=C, and C-N stretching, as well as a strong C-O stretch for the methoxy group.

  • Definitive Analysis (NMR):

    • Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

    • The Decisive Data: The HMBC spectrum is key. If the product is Isomer A , you will observe a correlation between the methoxy protons (~3.8 ppm) and the carbon at the 4-position of the phenyl ring, and crucially, between the phenyl protons and C5 of the pyridine ring. If the product is Isomer B , the correlations from the phenyl protons would be to C2 of the pyridine ring. This single experiment definitively resolves the structural ambiguity.

Conclusion and Best Practices

The structural elucidation of novel compounds derived from 2,5-dichloropyridine is a challenge that necessitates a methodical and multi-technique approach. While mass spectrometry provides essential formula confirmation and X-ray crystallography offers the ultimate proof, it is NMR spectroscopy, particularly 2D experiments like HMBC, that serves as the most practical and powerful tool for the routine and unambiguous differentiation of isomers.

Best Practice: Always employ an integrated workflow. Begin with MS to confirm the mass and formula, use IR for a quick functional group check, and then apply a full suite of 1D and 2D NMR experiments to piece together the atomic connectivity. This self-validating system ensures the scientific integrity of the results and provides the high level of confidence required in drug discovery and development.

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. Available at: [Link]

  • Handy, S. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-7. Available at: [Link]

  • Batra, M. K., & Batra, C. (2023). C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. International Journal for Research in Applied Science & Engineering Technology, 11(4), 710. Available at: [Link]

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents.
  • Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56, 172. Available at: [Link]

  • Synthesis and Structural Studies on Halogen(I) Complexes. JYX. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available at: [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • 2D NMR correlations of compounds 2−5. ResearchGate. Available at: [Link]

  • Comparison of NMR and MS. Metabolomics - EMBL-EBI. Available at: [Link]

  • Hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. Bibliothèque et Archives Canada. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. Available at: [Link]

Sources

A Comparative Guide to Coupling Reagents for the Amidation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of amide bonds is a foundational and frequent task.[1] Pyridine carboxylic acids, in particular, are vital building blocks for a vast array of pharmacologically active molecules.[2] However, their amidation presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to interfere with the reaction.

This guide provides an in-depth comparison of common coupling reagents for the amidation of pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids). We will delve into the mechanisms, performance, and practical considerations for each class of reagent, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Activating Pyridine Carboxylic Acids

The core principle of amide bond formation is the "activation" of the carboxylic acid's hydroxyl group, transforming it into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.[3]

The challenge with pyridine carboxylic acids lies in the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, making the carboxyl group less nucleophilic and thus harder to activate compared to its benzoic acid counterpart. Furthermore, the basicity of the pyridine nitrogen can lead to unwanted side reactions, such as N-acylation or acid-base interactions that can sequester reagents. The choice of coupling reagent and base is therefore critical to navigate these challenges and achieve high yields.[1]

Uronium/Aminium-Based Reagents: The High-Performance Choice

Often considered the gold standard for difficult couplings, uronium/aminium reagents like HATU, HBTU, and HCTU are highly efficient and afford rapid reaction times.[4]

Mechanism of Action: These reagents function by creating a highly reactive activated ester. In a typical HATU-mediated coupling, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid.[5] The resulting carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[6][7] This intermediate is rapidly converted into a more stable and highly reactive OAt-active ester, which is then readily attacked by the amine to form the desired amide.[7][8]

The superiority of HATU, especially for challenging substrates, is attributed to the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of side reactions like racemization.[9]

Diagram: Mechanism of HATU-Mediated Amidation

HATU_Mechanism RCOOH Py-COOH (Pyridine Carboxylic Acid) RCOO Py-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) RCOO->Isouronium + HATU HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster + HOAt⁻ (from HATU) Byproduct1 Tetramethylurea Isouronium->Byproduct1 HOAt_anion HOAt⁻ Amide Py-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ Byproduct2 HOAt ActiveEster->Byproduct2 Amine R'-NH₂ (Amine) Amine->Amide

Caption: HATU activation pathway forming a key OAt-active ester.

Performance Insights:

  • HATU is exceptionally effective for pyridine carboxylic acids, often providing high yields where other reagents fail. It is particularly useful for sterically hindered amines or electron-deficient systems.[8] The conversion of amines to picolinic amides using the HATU procedure is a well-established method.[10]

  • Side Reactions: While robust, excess HATU can lead to guanidinylation of the free amine, capping the reactive species.[6] This is more common in slow reactions or when using a large excess of the reagent.

Phosphonium-Based Reagents: The Reactive Alternative

Phosphonium salts like PyBOP and BOP offer high reactivity and efficiency, making them a strong choice for many applications.[11]

Mechanism of Action: Similar to uronium salts, the reaction begins with the deprotonation of the carboxylic acid by a base. The carboxylate then attacks the phosphonium center of PyBOP.[11] This leads to the formation of a benzotriazol-1-yl-ester (OBt active ester), which is a highly activated species. The benzotriazole moiety is an excellent leaving group, making the carbonyl carbon very susceptible to nucleophilic attack by the amine to form the final amide.[11][12]

A key advantage of PyBOP over its predecessor, BOP , is safety. BOP generates the carcinogen hexamethylphosphoramide (HMPA) as a byproduct, whereas PyBOP produces the non-carcinogenic tris(pyrrolidin-1-yl)phosphine oxide.[11][13] However, PyBOP itself is considered a potential explosive and should be handled with care.[12][14]

Diagram: Mechanism of PyBOP-Mediated Amidation

PyBOP_Mechanism RCOOH Py-COOH (Pyridine Carboxylic Acid) RCOO Py-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OBt-Active Ester (Key Intermediate) RCOO->ActiveEster + PyBOP PyBOP PyBOP PyBOP->ActiveEster Amide Py-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ Byproduct Tris(pyrrolidino) phosphine oxide ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: PyBOP activation pathway forming a key OBt-active ester.

Performance Insights:

  • PyBOP is highly effective for a wide range of substrates, including those prone to racemization.[11]

  • Beyond amidation, PyBOP can also be used for selective esterification and to convert primary amides into nitriles.[12][15]

Carbodiimide-Based Reagents: The Workhorse Option

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most commonly used coupling reagents due to their cost-effectiveness and ease of use.[3]

Mechanism of Action: EDC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[3] This intermediate can be directly attacked by an amine to form the amide. However, the O-acylisourea is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct, which can lower yields.[3][13]

To mitigate these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[3][9] These additives intercept the O-acylisourea to form a more stable active ester (an OBt or OAt ester), which then reacts cleanly with the amine.[9][16] The kinetics of the overall reaction are often determined by the initial formation of the O-acylisourea, but the final product distribution is controlled by the subsequent catalytic cycle involving the HOBt or HOAt ester.[17]

Performance Insights:

  • EDC/HOBt (or HOAt): This combination is a robust and economical choice for many standard amidations. The urea byproduct from EDC is water-soluble, simplifying purification compared to the insoluble byproduct from its cousin, DCC.[3][13]

  • For electron-deficient amines, the reaction can be sluggish. In such cases, the addition of 4-dimethylaminopyridine (DMAP) as an acyl transfer agent can significantly improve yields.[18]

Other Notable Reagents: T3P® (Propanephosphonic Acid Anhydride)

T3P is a versatile and increasingly popular reagent known for its mild reaction conditions, low epimerization, and exceptionally easy workup.[19][20]

Mechanism of Action: T3P activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This activated intermediate is then attacked by the amine to yield the amide. The byproducts are water-soluble phosphonic acids, which can be easily removed with a simple aqueous wash.[20]

Performance Insights:

  • Low Epimerization: T3P is an excellent choice for coupling chiral carboxylic acids, as it consistently results in very low levels of epimerization.[19] The use of pyridine as the base has been shown to further suppress this side reaction.[21][22]

  • Scalability and Safety: The water-soluble byproducts, cost-effectiveness, and reduced toxicity make T3P a highly practical and scalable option for both lab and industrial settings.[19][20] It is considered a safer alternative to reagents that contain the potentially explosive HOBt moiety.[20]

Comparative Data Summary

The choice of coupling reagent depends on a balance of reactivity, cost, substrate scope, and operational simplicity. The following table provides a comparative overview to guide your selection.

Reagent SystemRelative CostReactivityWorkup DifficultyEpimerization RiskKey AdvantagesKey Disadvantages
HATU / DIPEA HighVery HighEasyVery LowGold standard for difficult couplings, fast reactions.[4][8]High cost, potential for amine guanidinylation.[6]
PyBOP / DIPEA HighHighEasyLowSafer than BOP, high efficiency.[11]Potential explosive hazard, high cost.[12][14]
EDC / HOAt / Base MediumHighEasyLowGood balance of cost and reactivity, water-soluble byproduct.[3]Less effective than HATU for most challenging substrates.
EDC / HOBt / Base LowMediumEasyMediumVery cost-effective, water-soluble byproduct.[13]Risk of N-acylurea formation, slower than uronium reagents.[3]
T3P® / Pyridine MediumHighVery EasyVery LowExcellent for chiral substrates, easy workup, scalable.[19][20]May require heating for less reactive partners.

Experimental Protocols

General Considerations:

  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used.

  • Base Selection: A non-nucleophilic tertiary amine is crucial. DIPEA is the most common choice. For pyridine carboxylic acids, collidine can also be effective. Pyridine itself can be used as a base, particularly with T3P, where it is shown to reduce epimerization.[13][19]

  • Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of activated intermediates.

Protocol 1: High-Performance Amidation using HATU

This protocol is adapted for the coupling of isonicotinic acid with a generic primary amine.

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve isonicotinic acid (1.0 eq.) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature.[6]

  • Add HATU (1.1 eq.) in one portion. Stir the mixture for 10-15 minutes to allow for pre-activation of the carboxylic acid.[6]

  • Add the amine (1.05 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Amidation using EDC/HOAt

This protocol is adapted for the coupling of nicotinic acid with a generic primary amine.

  • To a stirred solution of nicotinic acid (1.0 eq.), the amine hydrochloride salt (1.1 eq.), and HOAt (1.2 eq.) in anhydrous DMF, add DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: General Amidation Workflow

Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amine Coupling cluster_workup 4. Workup & Purification prep_acid Dissolve Py-COOH in Anhydrous Solvent prep_base Add Base (e.g., DIPEA) prep_acid->prep_base add_reagent Add Coupling Reagent (e.g., HATU, EDC) prep_base->add_reagent stir_activation Stir for Pre-activation (5-15 min) add_reagent->stir_activation add_amine Add Amine (R-NH₂) stir_activation->add_amine react Stir at RT (1-16 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Wash / Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Isolated Amide purify->product

Caption: A generalized workflow for pyridine carboxylic acid amidation.

Conclusion

Successfully synthesizing pyridine carboxamides hinges on selecting the appropriate coupling reagent and optimizing reaction conditions.

  • For maximum reactivity and efficiency, especially with challenging substrates, HATU is the reagent of choice, albeit at a higher cost.

  • For routine transformations where cost is a consideration, EDC in combination with HOAt or HOBt provides a reliable and robust method.

  • For chiral substrates where minimizing epimerization is paramount, T3P® offers a superior profile with the added benefit of a simple, scalable workup.

By understanding the mechanisms and comparative performance of these reagents, researchers can design more efficient synthetic routes, accelerate discovery, and ultimately bring novel therapeutics to fruition.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dalton Transactions. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Synthesis. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Scientific Diagram]. [Link]

  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]

  • Luma & Leaf. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Google Patents.
  • David Spring's group. The reductive cleavage of picolinic amides. [Link]

  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • Wikipedia. Isonicotinamide. [Link]

  • ResearchGate. ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

  • ResearchGate. Amidation reactions of picolinic acid [Table]. [Link]

  • ACS Publications. (2011, August 29). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Grokipedia. Isonicotinamide. [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Ataman Kimya. NICOTINIC ACID AMIDE. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • LookChem. (2022, August 11). Stereochemical Aspects of T3P Amidations. [Link]

  • Wikipedia. PyBOP. [Link]

  • Oregon State University. Niacin | Linus Pauling Institute. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • ChemRxiv. Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. [Link]

  • ResearchGate. (2024, March 26). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. [Link]

  • PubMed. [New amide derivatives of isonicotinic acid with presumable analeptic activity]. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

Sources

assessing the purity of synthesized compounds using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Chromatography: A Comparative Guide to Assessing Synthetic Purity via qNMR

Part 1: The "Purity Trap" in Synthesis

In drug discovery and organic synthesis, the phrase "99% pure by HPLC" is a ubiquitous, yet often dangerous, assumption. As a Senior Application Scientist, I have witnessed countless project delays caused by the "Chromatography Trap"—the belief that UV peak area percentage equates to mass purity.

It does not.

HPLC-UV detects chromophores, not mass. If your synthetic intermediate contains non-UV active impurities (e.g., inorganic salts, aliphatic side-products, residual solvents) or if your impurities have significantly different extinction coefficients than your product, your purity data is biased.

Quantitative NMR (qNMR) offers a paradigm shift. It is a primary ratio method , meaning it counts nuclei directly proportional to the molar amount of substance, independent of chemical structure or UV absorption. This guide details why and how to implement qNMR as a self-validating standard for purity assessment.

Part 2: Technical Deep Dive – The Mechanism of Truth

The Fundamental Difference: Molar vs. Response Factor

The core distinction lies in how the signal is generated.

  • HPLC-UV: Signal = Concentration

    
     Path Length 
    
    
    
    Extinction Coefficient (
    
    
    )
    .
    • Flaw: You cannot accurately quantify an impurity without its specific reference standard to determine

      
      .
      
  • qNMR: Signal (Integral) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Number of Nuclei (
    
    
    
    )
    
    
    Molar Concentration.
    • Advantage:[1][2][3][4][5] The response factor is unity for all protons (given proper relaxation). You do not need a reference standard of your analyte; you only need a generic Internal Standard (IS).

Workflow Logic: HPLC vs. qNMR

The following diagram illustrates the decision pathways and dependency on reference materials.

G Sample Synthesized Compound X HPLC HPLC-UV Analysis Sample->HPLC qNMR 1H qNMR Analysis Sample->qNMR RefStd Reference Standard of Compound X? HPLC->RefStd Response Determine Response Factors RefStd->Response Yes Area Area % Assumption (High Risk) RefStd->Area No (Common) TrueHPLC True w/w % (High Effort) Response->TrueHPLC InternalStd Generic Internal Standard (IS) qNMR->InternalStd Add Traceable IS Integration Molar Ratio Calculation InternalStd->Integration Purity Absolute Mass Purity Integration->Purity

Figure 1: Comparative workflow showing the dependency of HPLC on compound-specific standards versus the universality of qNMR.

Part 3: Comparative Analysis

The following table objectively compares qNMR against the standard alternatives: HPLC-UV and Elemental Analysis (CHN).

FeatureqNMR HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Mass Purity (w/w %)Relative Purity (Area %)Mass % of Elements (C, H, N)
Reference Standard Generic Internal Standard (e.g., Maleic Acid)Specific Standard of Analyte requiredAcetanilide (Calibration)
Specificity High (Structural confirmation included)Moderate (Retention time only)Low (Cannot distinguish isomers/degradants)
Detection Basis Nuclear Spin (Molar)Chromophore AbsorptionCombustion Products
Blind Spots Overlapping signals; paramagnetic impuritiesNon-UV active impurities; salts; solventsInorganic salts; water (unless O is measured)
Sample Recovery Non-destructive (if IS is non-reactive)DestructiveDestructive
Precision (RSD) < 1.0% (typically 0.1–0.5%)< 0.5%< 0.4%
Time to Result 10–20 mins30–60 mins (method dev required)1–2 hours

Expert Insight: While HPLC is superior for detecting trace impurities (<0.1%), qNMR is the superior tool for assigning the "potency" or "assay" value of the bulk material used for biological testing.

Part 4: The Self-Validating Experimental Protocol

To achieve scientific integrity, a qNMR protocol must account for the physics of relaxation. The most common error in qNMR is signal saturation , where nuclei are not allowed to fully relax between pulses, leading to under-integration.

Step 1: Internal Standard (IS) Selection

The IS must meet these criteria (Traceability Pillar):

  • High Purity: Certified Reference Material (CRM) preferred (e.g., NIST Traceable).

  • Solubility: Must dissolve completely in the same solvent as the analyte.

  • Signal Gap: Resonances must not overlap with the analyte.

  • Inertness: Must not react with the analyte.

Common IS Candidates: Maleic Acid, Dimethyl Sulfone, 1,3,5-Trimethoxybenzene, Benzyl Benzoate.

Step 2: The Relaxation Test (The "Trust" Step)

Before quantification, you must determine the longitudinal relaxation time (


) of the slowest relaxing signal (usually the IS or isolated aromatic protons).
  • Protocol: Run an Inversion-Recovery experiment.

  • Rule: Set the relaxation delay (

    
    ) to at least 
    
    
    
    .
    • Why? At

      
      , 99.3% of the magnetization is recovered. Using the default 1-second delay is scientific malpractice in qNMR.
      
Step 3: Gravimetric Preparation & Acquisition

Precision in weighing is more critical than the NMR measurement itself.

  • Weighing: Use a microbalance (

    
     mg or better). Weigh at least 10 mg of Sample and IS to minimize relative weighing error to <0.1%.
    
  • Dissolution: Dissolve both in deuterated solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ).
  • Acquisition Parameters:

    • Pulse Angle: 90° (max signal).[6]

    • Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).

    • Acquisition Time (AQ): > 3 seconds (to avoid truncation artifacts).

    • Relaxation Delay (

      
      ): Calculated 
      
      
      
      .
Step 4: Data Processing & Calculation
  • Phasing: Manual phasing is required. Auto-phasing is often insufficient for quantitative integration.

  • Baseline Correction: Apply polynomial baseline correction.

  • Integration: Integrate the IS peak (

    
    ) and the Analyte peak (
    
    
    
    ). Include 13C satellites in the integral if the window allows, or exclude them consistently.

The Purity Equation:



Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for a methyl group)
    
  • 
     = Molar Mass ( g/mol )[7]
    
  • 
     = Gravimetric mass weighed (mg)
    
  • 
     = Purity (as a decimal or %)[7]
    
Visual Workflow: The Self-Validating Loop

qNMR_Workflow Start Start: Synthesized Sample T1_Check Determine T1 Relaxation (Inversion Recovery) Start->T1_Check Set_D1 Set Delay d1 ≥ 5 × T1 T1_Check->Set_D1 Critical Step Weigh Precision Weighing (Sample + IS) Set_D1->Weigh Acquire Acquire 1H Spectrum (No Rotation, Temp Controlled) Weigh->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Signals Process->Integrate Integrate->Process Poor Baselines? Calc Calculate Mass Purity Integrate->Calc

Figure 2: The self-validating qNMR experimental loop, emphasizing relaxation time determination.

Part 5: References

  • Pauli, G. F., et al. (2005).[6][8][9] Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[7][10] USP-NF.

  • IUPAC Technical Report. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Metrologia.

  • Bharti, S. K., & Roy, R. (2012).[8] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26.

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.

Sources

Safety Operating Guide

sodium 2,5-dichloropyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do not dispose of Sodium 2,5-dichloropyridine-3-carboxylate in municipal waste or sanitary sewer systems.

This compound is a halogenated heteroaromatic salt . Its disposal requires strict segregation from non-halogenated solvents to prevent the release of hydrochloric acid (HCl) and toxic nitrogen oxides (NOx) during standard incineration. It must be routed to a waste stream specifically designated for Halogenated Organics .

Quick Classification:

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • RCRA Status: Non-listed, but treat as Characteristic Hazardous Waste (Irritant/Toxic).

  • Key Hazard: Thermal decomposition releases toxic chloride and nitrogen fumes; potential aquatic toxicity.

Scientific Rationale & Hazard Identification

To handle this chemical safely, you must understand the causality behind the safety protocols. We do not follow these steps arbitrarily; we follow them to mitigate specific molecular risks.

The Molecular Hazard Profile

The presence of two chlorine atoms on the pyridine ring renders this molecule robust and potentially persistent.

  • Halogenated Nature: Upon combustion, the chlorine atoms convert to hydrogen chloride (HCl) gas. Standard incinerators lacking scrubbers cannot handle this, leading to acid rain precursors and equipment corrosion. This is why you must label it "Halogenated."

  • Pyridine Moiety: The nitrogen-containing ring generates Nitrogen Oxides (NOx) during oxidation, a potent respiratory irritant and environmental pollutant.

  • Salt Form (Sodium Carboxylate): Unlike the free acid, the sodium salt is highly water-soluble. This increases the risk of rapid aquatic contamination if spilled, as it disperses immediately rather than precipitating.

Table 1: Physical & Chemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder) or Aqueous SolutionDetermines containment vessel (Bag vs. Carboy).
Water Solubility High (Salt form)Do not wash down drains. High mobility in water systems.
pH (Solution) Likely Basic to Neutral (7.0 - 9.0)Generally stable, but incompatible with strong acids (precipitates free acid).
Decomposition > 300°C (Releases HCl, NOx, Na2O)Requires high-temperature incineration with acid gas scrubbing.
Reactivity Incompatible with Strong OxidizersDo not mix with Nitric Acid or Peroxides in waste drums.

Waste Segregation Decision Matrix

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) can result in regulatory fines and rejection by waste disposal vendors.

WasteSegregation Start Waste Generation: Sodium 2,5-dichloropyridine-3-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Powder StateCheck->Solid Solid SolventCheck Is it dissolved in Water or Organic Solvent? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solution SolventCheck->Organic DMSO/Methanol etc. StreamB Stream B: Aqueous Hazardous Waste (Chemical Treatment) Aqueous->StreamB Toxic/Irritant Salt StreamA Stream A: Halogenated Solvents (High BTU Incineration) Organic->StreamA Contains Halogens StreamC Stream C: Solid Hazardous Waste (Lab Pack / Incineration) Solid->StreamC Double Bag & Tag

Figure 1: Decision Logic for Waste Stream Segregation. Note that regardless of the solvent, the presence of the dichloropyridine moiety mandates a "Halogenated" classification.

Detailed Disposal Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. Each step includes a verification check to ensure safety.

Phase 1: Preparation & PPE
  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles (tight-fitting), and a lab coat. If handling large quantities of powder, use a N95 particulate respirator or work inside a fume hood.

  • Verification: Check glove compatibility. Standard nitrile is excellent for pyridine salts.

Phase 2: Packaging the Waste

Scenario A: Solid Waste (Powder/Crystals)

  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (6 mil thickness).

  • Secondary Containment: If using a bag, place the sealed bag inside a secondary rigid container to prevent puncture.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Sodium 2,5-dichloropyridine-3-carboxylate"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Critical Note: Write "HALOGENATED" clearly on the tag.

Scenario B: Liquid Waste (Solutions)

  • Selection: Choose a waste carboy compatible with the solvent (HDPE is standard for aqueous/organic mixtures).

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Why? Even if dissolved in water, the cost of disposing of halogenated aqueous waste is higher, and mislabeling it as "Non-halogenated" causes compliance failures.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap Torque: Tighten the cap firmly but do not over-torque (prevents cracking).

Phase 3: Final Handoff
  • Storage: Store the container in a Satellite Accumulation Area (SAA) away from strong acids.

    • Scientific Reason: Contact with strong acids (e.g., HCl, H2SO4) will protonate the salt, precipitating 2,5-dichloropyridine-3-carboxylic acid. While not explosive, this precipitation creates sludge that clogs waste pumps.

  • Request Pickup: Contact your EHS department or licensed waste vendor (e.g., Clean Harbors, Veolia) for pickup.

Emergency Response: Spill Procedures

In the event of a spill, rapid containment prevents environmental release.

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Dyke with Absorbent) PPE->Contain Collect 4. Collection (Scoop into Pail) Contain->Collect Clean 5. Decontamination (Soap & Water Wash) Collect->Clean

Figure 2: Immediate Spill Response Workflow.

Specific Spill Tactics:

  • Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels to dampen, then scoop into a waste pail.

  • Liquid Spill: Use vermiculite, sand, or commercial "Universal" absorbent pads. Do not use sawdust (combustible reaction risk with some pyridine derivatives).

  • Decontamination: Wash the surface with a dilute soap solution. Verify pH of the surface is neutral before declaring "clean."

Regulatory Compliance & Grounding

Compliance is not optional; it is a legal requirement under RCRA (Resource Conservation and Recovery Act) in the US and REACH in Europe.

  • US EPA (RCRA): While sodium 2,5-dichloropyridine-3-carboxylate is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to the halogen content and toxicity profile of pyridine analogs, it is classified as Hazardous Waste .

    • Citation: 40 CFR § 262.11 (Hazardous Waste Determination) [1].

  • Halogenated Pyridines Rule: The EPA maintains Specific Significant New Use Rules (SNURs) for halogenated pyridines, emphasizing strict release controls to water [2].

  • DOT Shipping: If transporting pure material, it may fall under UN 2811 (Toxic solids, organic, n.o.s.) or similar, depending on specific LD50 data. Always refer to the specific SDS Section 14.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR § 262.11 - Hazardous waste determination and recordkeeping." U.S. Government Publishing Office.[Link]

  • PubChem. "2,5-Dichloropyridine-3-carboxylic acid (Parent Compound Data)." National Library of Medicine.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.